Product packaging for TEGOSOFT 189(Cat. No.:CAS No. 178535-83-6)

TEGOSOFT 189

Cat. No.: B1169835
CAS No.: 178535-83-6
Attention: For research use only. Not for human or veterinary use.
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Description

TEGOSOFT 189, also known as this compound, is a useful research compound. Its molecular formula is C11H20O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178535-83-6

Molecular Formula

C11H20O

Synonyms

TEGOSOFT 189

Origin of Product

United States

Foundational & Exploratory

TEGOSOFT® 189 (Pentaerythrityl Tetraisostearate): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEGOSOFT® 189, chemically known as Pentaerythrityl Tetraisostearate, is a versatile and high-performance emollient ester widely utilized in the cosmetic and pharmaceutical industries. Its unique chemical structure imparts desirable sensory and functional properties to a variety of formulations. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and analytical methodologies for TEGOSOFT® 189, tailored for professionals in research and development.

Chemical Identity and Structure

Pentaerythrityl Tetraisostearate is the ester of pentaerythritol and isostearic acid. The "189" in TEGOSOFT® 189 is a trade name identifier and not part of the formal chemical nomenclature.

  • IUPAC Name: [3-(16-methylheptadecanoyloxy)-2,2-bis(16-methylheptadecanoyloxymethyl)propyl] 16-methylheptadecanoate[1]

  • CAS Number: 178535-83-6; 62125-22-8[1]

  • Chemical Formula: C₇₇H₁₄₈O₈[1]

The chemical structure of Pentaerythrityl Tetraisostearate is characterized by a central neopentane core derived from pentaerythritol, with four branched-chain isostearic acid molecules attached via ester linkages. This highly branched structure contributes to its low freezing point, high viscosity, and excellent spreadability on the skin.

Physicochemical Properties

The physical and chemical properties of TEGOSOFT® 189 are summarized in the table below. These properties are critical for formulation development, ensuring compatibility with other excipients and predicting the stability and performance of the final product.

PropertyValueReference
Molecular Weight 1202.02 g/mol [1]
Appearance Clear, viscous liquid
Odor Odorless to faint characteristic odor
Boiling Point > 250 °C
Melting Point Not applicable (liquid at room temperature)
Density Approximately 0.950 g/cm³ at 25°C
Viscosity Approximately 1,800 - 2,200 mPa·s at 20°C
Solubility Soluble in oils and organic solvents; insoluble in water.
Refractive Index Approximately 1.473 at 25°C

Applications in Pharmaceutical and Cosmetic Formulations

TEGOSOFT® 189 is a multifunctional ingredient valued for its emollient, moisturizing, and solvent properties. Its applications are extensive and include:

  • Topical Drug Delivery: As a vehicle for lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and skin penetration.

  • Dermatological Formulations: In creams, lotions, and ointments for its moisturizing and barrier-enhancing properties, providing a non-greasy, smooth skin feel.

  • Cosmetics: In a wide range of products including lipsticks, foundations, and sunscreens, where it acts as a binder, dispersant for pigments, and imparts a long-lasting, glossy finish.

  • Hair Care: In conditioners and styling products to improve combability and impart a healthy sheen.

Experimental Protocols

The quality and consistency of TEGOSOFT® 189 are crucial for its performance in final formulations. The following are representative experimental protocols for its analysis.

Identification by Infrared (IR) Spectroscopy

Methodology:

  • Obtain the infrared absorption spectrum of a thin film of the sample between potassium bromide plates.

  • Compare the resulting spectrum with a reference spectrum of Pentaerythrityl Tetraisostearate.

  • The spectrum should exhibit characteristic absorption bands corresponding to the ester carbonyl group (C=O stretch) at approximately 1740 cm⁻¹ and C-O stretching vibrations.

Assay by Gas Chromatography (GC)

This method is suitable for determining the purity of Pentaerythrityl Tetraisostearate and quantifying related substances.

Chromatographic Conditions:

  • Column: A suitable capillary column, such as a 30 m x 0.25 mm column coated with a 0.25 µm film of 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injector Temperature: 320°C.

  • Detector: Flame Ionization Detector (FID) at 350°C.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 340°C at a rate of 15°C/minute.

    • Final Hold: Hold at 340°C for 15 minutes.

Procedure:

  • Standard Preparation: Prepare a standard solution of known concentration of Pentaerythrityl Tetraisostearate reference standard in a suitable solvent (e.g., isooctane).

  • Sample Preparation: Prepare a sample solution of the material under investigation at the same concentration as the standard solution.

  • Injection: Inject equal volumes (e.g., 1 µL) of the standard and sample solutions into the gas chromatograph.

  • Analysis: Record the chromatograms and calculate the percentage purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that in the standard chromatogram.

Determination of Acid Value

Methodology:

  • Accurately weigh approximately 5 g of the sample into a flask.

  • Add 50 mL of a neutralized solvent mixture (e.g., equal parts of ethanol and diethyl ether, neutralized to phenolphthalein).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with 0.1 N potassium hydroxide solution until a permanent pink color is observed.

  • Calculate the acid value using the formula: Acid Value = (5.61 x V x N) / W Where:

    • V = volume of potassium hydroxide solution used (in mL)

    • N = normality of the potassium hydroxide solution

    • W = weight of the sample (in g)

Visualization of Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming TEGOSOFT® 189 raw material.

TEGOSOFT_189_QC_Workflow cluster_receiving Raw Material Receiving cluster_testing Quality Control Testing cluster_disposition Material Disposition raw_material Receipt of TEGOSOFT® 189 quarantine Quarantine raw_material->quarantine sampling Sampling for Testing quarantine->sampling identification Identification (e.g., IR Spectroscopy) sampling->identification physicochemical Physicochemical Tests (e.g., Density, Viscosity) sampling->physicochemical purity Purity & Assay (e.g., GC) sampling->purity impurities Impurity Profile (e.g., Acid Value) sampling->impurities spec_check Specification Compliance Check identification->spec_check physicochemical->spec_check purity->spec_check impurities->spec_check release Released for Manufacturing spec_check->release Pass reject Rejected spec_check->reject Fail

Caption: Quality Control Workflow for TEGOSOFT® 189.

Safety and Handling

TEGOSOFT® 189 is considered safe for use in cosmetic and topical pharmaceutical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of pentaerythrityl tetraesters and concluded that they are safe as cosmetic ingredients in the present practices of use and concentration. As with any chemical, appropriate personal protective equipment should be worn when handling the neat material. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

TEGOSOFT® 189 (Pentaerythrityl Tetraisostearate) is a well-characterized and versatile emollient with a favorable safety profile. Its unique physicochemical properties make it a valuable excipient in a wide array of cosmetic and pharmaceutical formulations. The analytical methods outlined in this guide provide a framework for ensuring the quality and consistency of this material in research and development settings.

References

An In-depth Technical Guide to the Synthesis and Purification of TEGOSOFT® 189 (Isononyl Isononanoate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for TEGOSOFT® 189, chemically known as isononyl isononanoate. This guide delves into the core methodologies, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Introduction

TEGOSOFT® 189, or isononyl isononanoate, is a branched-chain emollient ester widely used in the cosmetic and personal care industries for its unique sensory properties and excellent compatibility with other ingredients. Its synthesis and purification are critical steps that determine the final product's purity, quality, and performance. This document outlines the primary chemical synthesis route via Fischer esterification, an alternative greener enzymatic pathway, and the associated purification techniques.

Synthesis Methods

The industrial production of isononyl isononanoate is predominantly achieved through the direct esterification of isononanoic acid and isononyl alcohol.

Chemical Synthesis: Fischer Esterification

The most common method for synthesizing isononyl isononanoate is the Fischer esterification of isononanoic acid with isononyl alcohol, typically in the presence of an acid catalyst.[1][2] This reversible reaction is driven to completion by the continuous removal of water.

A variety of acid catalysts can be employed, with p-toluenesulfonic acid, sulfuric acid, sulfamic acid, and sodium hydrogen sulfate being common choices. To facilitate water removal, a water-carrying agent, such as cyclohexane or xylene, is often used to form an azeotrope with water. The reaction is typically conducted under reflux conditions.

This protocol describes a laboratory-scale synthesis of isononyl isononanoate using p-toluenesulfonic acid as the catalyst.

Materials:

  • Isononanoic Acid

  • Isononyl Alcohol

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Cyclohexane (water-carrying agent)

  • 5% (w/v) Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (drying agent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, combine isononanoic acid, isononyl alcohol, and cyclohexane.

  • Catalyst Addition: Add the p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Esterification: Heat the mixture to reflux (approximately 90-100°C) with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with cyclohexane. Continue the reflux for 1-5 hours, or until the theoretical amount of water has been collected.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Washing: Further wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining aqueous impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the cyclohexane using a rotary evaporator.

  • Purification: The crude isononyl isononanoate is then purified by vacuum distillation to remove any unreacted starting materials and by-products.

Enzymatic Synthesis

A greener alternative to chemical synthesis is enzymatic esterification. This method utilizes lipases as biocatalysts, offering several advantages, including milder reaction conditions, higher specificity, and reduced by-product formation. While specific industrial protocols are often proprietary, the general principle involves the use of an immobilized lipase in a solvent-free system or in a non-polar organic solvent.

Purification Methods

The purification of isononyl isononanoate is crucial to achieve the high purity required for its applications. The primary method employed is vacuum distillation.

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Setup: Assemble the short-path distillation apparatus. Place the crude isononyl isononanoate in the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the purified isononyl isononanoate as the main fraction at the appropriate boiling point and pressure. Lower boiling point impurities will distill first, and any high molecular weight by-products will remain in the distillation flask.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of isononyl isononanoate.

ParameterValue
Typical Industrial Yield 90-95%
Reaction Temperature 90-100°C (for acid-catalyzed reflux)
Reaction Time 1-5 hours
PropertySpecification
Appearance Clear, colorless to pale yellow liquid
Odor Characteristic, faint
Acid Value (mg KOH/g) < 0.5
Saponification Value (mg KOH/g) 185 - 205
Purity (GC) > 99%

Visualization of Workflows

The following diagrams illustrate the synthesis and purification workflows for isononyl isononanoate.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Esterification cluster_byproduct By-product cluster_product Crude Product Isononanoic_Acid Isononanoic Acid Esterification Esterification Reaction (Reflux, 90-100°C) Isononanoic_Acid->Esterification Isononyl_Alcohol Isononyl Alcohol Isononyl_Alcohol->Esterification Acid_Catalyst p-Toluenesulfonic Acid Acid_Catalyst->Esterification Water Water (removed via Dean-Stark) Esterification->Water Crude_Ester Crude Isononyl Isononanoate Esterification->Crude_Ester

Caption: Chemical synthesis workflow for isononyl isononanoate.

Purification_Workflow cluster_neutralization Neutralization & Washing cluster_drying Drying & Solvent Removal cluster_distillation Final Purification Crude_Ester Crude Isononyl Isononanoate Neutralization Wash with 5% NaHCO3 Solution Crude_Ester->Neutralization Washing Wash with Brine Neutralization->Washing Drying Dry with Anhydrous MgSO4 Washing->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Vacuum_Distillation Vacuum Distillation Solvent_Removal->Vacuum_Distillation Purified_Product High-Purity Isononyl Isononanoate Vacuum_Distillation->Purified_Product

Caption: Purification workflow for isononyl isononanoate.

Synthesis_Comparison cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Reactants_Chem Isononanoic Acid + Isononyl Alcohol Conditions_Chem High Temperature Acid Catalyst Reactants_Chem->Conditions_Chem Product_Chem Isononyl Isononanoate Conditions_Chem->Product_Chem Byproducts_Chem Side Products, Catalyst Residue Conditions_Chem->Byproducts_Chem Reactants_Enz Isononanoic Acid + Isononyl Alcohol Conditions_Enz Mild Temperature Lipase Catalyst Reactants_Enz->Conditions_Enz Product_Enz Isononyl Isononanoate Conditions_Enz->Product_Enz Byproducts_Enz Minimal By-products Conditions_Enz->Byproducts_Enz

Caption: Comparison of chemical and enzymatic synthesis pathways.

References

Spectroscopic Analysis of Isononyl Isononanoate (TEGOSOFT® 189): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific product "TEGOSOFT® 189" is not consistently linked to a single chemical entity in publicly available technical literature. This guide will focus on the detailed spectroscopic analysis of Isononyl Isononanoate , a common component in the TEGOSOFT® product line, and is intended to be representative of the analytical techniques used for such cosmetic esters.

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Isononyl Isononanoate (3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate), a widely used emollient in the cosmetics and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with expected data presented in a clear, tabular format.

Chemical Structure and Properties

Isononyl Isononanoate is the ester formed from isononyl alcohol and isononanoic acid. Its highly branched structure contributes to its desirable sensory properties, such as a light, non-greasy feel.

  • Chemical Name: 3,5,5-trimethylhexyl 3,5,5-trimethylhexanoate[1]

  • CAS Number: 59219-71-5[1]

  • Molecular Formula: C₁₈H₃₆O₂

  • Molecular Weight: 284.48 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of Isononyl Isononanoate.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.0 - 4.2t2H-CH ₂-O-C=O
~ 2.1 - 2.3m2H-CH ₂-C=O
~ 1.8 - 2.0m1H-CH (CH₃)-
~ 1.5 - 1.7m1H-CH (CH₃)-
~ 1.1 - 1.4m4H-CH ₂-CH(CH₃)- & -CH ₂-C(CH₃)₃
~ 0.8 - 1.0m24H-CH ₃ (overlapping signals)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~ 173 - 175C =O (Ester)
~ 65 - 70-C H₂-O-C=O
~ 45 - 55-C H₂-C=O
~ 35 - 45-C (CH₃)₃
~ 30 - 35-C H(CH₃)-
~ 25 - 30-C H₂-
~ 20 - 25-C H₃
Table 3: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~ 2850 - 3000StrongC-H stretch (alkane)
~ 1735 - 1750StrongC=O stretch (ester)[2]
~ 1150 - 1250StrongC-O stretch (ester)[2]
Table 4: Expected Mass Spectrometry Fragments
m/zInterpretation
284.27Molecular Ion [M]⁺
157.12[CH₃C(CH₃)₂CH₂CH(CH₃)CH₂CO]⁺ (Acylium ion)
143.14[CH₃C(CH₃)₂CH₂CH(CH₃)CH₂]⁺ (Alkyl fragment)
129.13[CH₃C(CH₃)₂CH₂CH(CH₃)CH₂O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule, confirming its structure.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of Isononyl Isononanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the ester carbonyl group.

Methodology:

  • Sample Preparation: As Isononyl Isononanoate is a liquid, it can be analyzed neat. Place a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Isononyl Isononanoate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), can be used.

  • Acquisition:

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatography (LC) system. For EI, a direct insertion probe may be used.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • In ESI, the molecule will likely be observed as a protonated or sodiated adduct ([M+H]⁺ or [M+Na]⁺). In EI, the molecular ion [M]⁺ and various fragment ions will be observed.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to deduce the structure of the molecule. The fragmentation pattern of esters often involves cleavage at the C-O and C-C bonds adjacent to the carbonyl group.[3]

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the spectroscopic analysis of Isononyl Isononanoate.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Isononyl Isononanoate Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute in Solvent Sample->Prep_MS NMR NMR Spectroscopy (1H & 13C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Spectrum IR->Process_IR Process_MS Analyze Mass Spectrum MS->Process_MS Structure_Confirmation Structure Confirmation Process_NMR->Structure_Confirmation Functional_Group_ID Functional Group Identification Process_IR->Functional_Group_ID MW_Fragmentation Molecular Weight & Fragmentation Process_MS->MW_Fragmentation

Caption: Workflow for the Spectroscopic Analysis of Isononyl Isononanoate.

Logical_Relationship cluster_technique Spectroscopic Technique cluster_information Information Obtained cluster_conclusion Conclusion NMR NMR Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity IR IR Functional_Groups Functional Groups IR->Functional_Groups MS MS Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Structure_Elucidation Complete Structure Elucidation Connectivity->Structure_Elucidation Functional_Groups->Structure_Elucidation Molecular_Formula->Structure_Elucidation

Caption: Logical Relationship of Spectroscopic Techniques for Structural Elucidation.

References

Physical and chemical characteristics of TEGOSOFT 189

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of TEGOSOFT® 189

Introduction

TEGOSOFT® 189 is the trade name for the chemical compound Isotridecyl Stearate. It is a versatile emollient with a non-oily skin feel, widely utilized in the formulation of cosmetic and personal care products. This guide provides a comprehensive overview of its physical and chemical properties, methodologies for their determination, and a summary of its key characteristics for researchers, scientists, and drug development professionals.

Chemical Identity

  • INCI Name: Isotridecyl Stearate

  • CAS Number: 31565-37-4

  • EINECS Number: 250-702-9

  • Chemical Formula: C₃₁H₆₂O₂

  • Molecular Weight: 466.83 g/mol

Physical Characteristics

TEGOSOFT® 189 is a clear, colorless to slightly yellowish oil with a characteristic mild odor. It is distinguished by its low viscosity and good spreadability on the skin, contributing to a light and pleasant sensory profile in topical formulations.

Table 1: Physical Properties of TEGOSOFT® 189
PropertyValueUnit
AppearanceClear, colorless to slightly yellowish liquid-
OdorCharacteristic, mild-
Viscosity (20°C)20 - 26mPa·s
Density (20°C)0.85 - 0.87g/cm³
Refractive Index (20°C)1.448 - 1.452-
Melting Point< 0°C
Boiling Point> 250°C
SolubilitySoluble in oils, fats, and hydrocarbons. Insoluble in water.-

Chemical Characteristics

The chemical properties of TEGOSOFT® 189 are indicative of its quality and stability as a cosmetic ingredient. These are typically assessed through standard analytical methods.

Table 2: Chemical Properties of TEGOSOFT® 189
PropertyValueUnit
Acid Value< 1.0mg KOH/g
Saponification Value110 - 125mg KOH/g
Iodine Value< 1.0g I₂/100g

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and chemical properties of TEGOSOFT® 189.

Determination of Viscosity

The viscosity of TEGOSOFT® 189 is determined using a rotational viscometer, such as a Brookfield viscometer, following a method based on the principles of ASTM D445.

  • Apparatus: Brookfield RVT Viscometer, appropriate spindle, and a constant temperature water bath.

  • Procedure:

    • The sample is equilibrated to a constant temperature of 20°C in the water bath.

    • The viscometer is calibrated according to the manufacturer's instructions.

    • The appropriate spindle is selected and attached to the viscometer.

    • The spindle is immersed in the sample to the marked level.

    • The viscometer is operated at a specified rotational speed, and the torque reading is allowed to stabilize.

    • The viscosity in mPa·s is calculated from the torque reading using the spindle's conversion factor.

Determination of Density

The density is measured using a pycnometer or a digital density meter, adhering to the principles outlined in ISO 12185.

  • Apparatus: Pycnometer or a digital density meter (e.g., Anton Paar DMA series), and a constant temperature water bath.

  • Procedure (using a pycnometer):

    • The empty pycnometer is cleaned, dried, and weighed.

    • The pycnometer is filled with the sample, ensuring no air bubbles are present, and equilibrated to 20°C in the water bath.

    • The pycnometer is reweighed.

    • The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer, following the guidelines of ISO 6320.

  • Apparatus: Abbe refractometer or a digital refractometer with a temperature-controlled prism.

  • Procedure:

    • The refractometer is calibrated using a standard of known refractive index.

    • A few drops of the sample are placed on the prism of the refractometer, which is maintained at 20°C.

    • The reading is taken once the value has stabilized.

Determination of Acid Value

The acid value is determined by titration, based on the method described in ASTM D974.

  • Apparatus: Burette, flask, and analytical balance.

  • Reagents: Titration solvent (e.g., a mixture of toluene and isopropanol), potassium hydroxide (KOH) solution of known concentration, and an indicator (e.g., phenolphthalein).

  • Procedure:

    • A known mass of the sample is dissolved in the titration solvent.

    • A few drops of the indicator are added.

    • The solution is titrated with the KOH solution until a persistent color change is observed.

    • The acid value is calculated based on the volume of KOH solution used.

Determination of Saponification Value

The saponification value is determined by refluxing the sample with an excess of alcoholic potassium hydroxide, followed by titration, as per ISO 3657.

  • Apparatus: Reflux condenser, flask, hot plate, burette, and analytical balance.

  • Reagents: Alcoholic potassium hydroxide (KOH) solution of known concentration, and hydrochloric acid (HCl) solution of known concentration.

  • Procedure:

    • A known mass of the sample is refluxed with a known excess of alcoholic KOH for a specified time.

    • A blank determination is performed in parallel.

    • The excess KOH is titrated with the HCl solution.

    • The saponification value is calculated from the difference in the titration volumes of the blank and the sample.

Determination of Iodine Value

The iodine value is determined by the Wijs method, as described in AOCS Cd 1-25.

  • Apparatus: Iodine flask, burette, and analytical balance.

  • Reagents: Wijs solution (iodine monochloride in glacial acetic acid), potassium iodide (KI) solution, and sodium thiosulfate solution of known concentration.

  • Procedure:

    • A known mass of the sample is dissolved in a suitable solvent.

    • A known excess of Wijs solution is added, and the flask is allowed to stand in the dark for a specified time.

    • Potassium iodide solution and water are added, and the liberated iodine is titrated with the sodium thiosulfate solution.

    • A blank determination is performed in parallel.

    • The iodine value is calculated from the difference in the titration volumes of the blank and the sample.

Visualizations

Quality Control Workflow for TEGOSOFT® 189

The following diagram illustrates a typical workflow for the quality control of incoming TEGOSOFT® 189 raw material.

G cluster_0 Receiving cluster_1 Sampling & Testing cluster_2 Decision cluster_3 Disposition A Raw Material Receipt B Quarantine A->B C Sampling B->C D Physical & Chemical Testing C->D E Meets Specifications? D->E F Release to Manufacturing E->F Yes G Reject & Return to Supplier E->G No

Caption: Quality Control Workflow for TEGOSOFT® 189.

Relationship between Properties and Applications

This diagram illustrates how the key properties of TEGOSOFT® 189 relate to its primary applications in cosmetic formulations.

G cluster_properties Properties cluster_applications Applications P1 Low Viscosity A1 Skin Care (Lotions, Creams) P1->A1 Improves texture A2 Sun Care (Sunscreens) P1->A2 Aids dispersion P2 Good Spreadability P2->A1 Enhances application P2->A2 Even coverage P3 Non-oily Feel P3->A1 Light sensory feel A3 Color Cosmetics (Foundations) P3->A3 Non-greasy finish P4 High Stability P4->A1 P4->A2 P4->A3

Caption: Properties and Applications of TEGOSOFT® 189.

A Technical Guide to the Solubility of TEGOSOFT® 189 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of TEGOSOFT® 189, chemically known as Isononyl Isononanoate. While specific quantitative solubility data is not publicly available, this document synthesizes qualitative information from various sources to guide formulation development. It also outlines a general experimental protocol for determining solubility and presents a logical workflow for solvent selection.

Core Concepts: Understanding the Solubility of TEGOSOFT® 189

TEGOSOFT® 189 is a highly branched, low-molecular-weight emollient ester.[1] Its chemical structure, an ester of isononanoic acid and isononyl alcohol, results in a non-polar nature, which dictates its solubility profile.[2] Generally, it is characterized by its poor solubility in water and high solubility in organic solvents and oils.[2][3] This makes it a versatile ingredient in a wide array of cosmetic and pharmaceutical applications, where it functions as an emollient, skin-conditioning agent, and solvent.[4]

Qualitative Solubility Profile

Based on available technical literature, the solubility of TEGOSOFT® 189 can be summarized as follows:

Solvent ClassSolubility DescriptionReference
Water Insoluble/Poorly soluble[2][3]
Oils (Mineral and Vegetable) Soluble / Excellent Compatibility[1][4]
Esters Soluble / Excellent Compatibility[1][3][4]
Volatile Silicones Excellent Compatibility[1][4]
Organic Solvents (General) Highly Soluble[2]

Note: The term "soluble" or "compatible" in this context generally implies miscibility at typical formulation concentrations.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for TEGOSOFT® 189 was not found, a general methodology for determining the solubility of an organic compound like an emollient ester in various organic solvents can be described. This protocol is based on common laboratory practices for solubility testing.

Objective: To determine the solubility of TEGOSOFT® 189 in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials:

  • TEGOSOFT® 189 (Isononyl Isononanoate)

  • A range of organic solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane, cyclomethicone, mineral oil)

  • Analytical balance

  • Volumetric flasks

  • Vials or test tubes with closures

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or a calibrated viscometer/densitometer)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of TEGOSOFT® 189 to a known volume of each selected organic solvent in a series of vials. The excess is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved TEGOSOFT® 189 to settle.

    • Carefully extract a clear aliquot of the supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter compatible with the solvent to remove any remaining suspended particles.

  • Quantification of Solute:

    • Accurately weigh a specific volume of the filtered saturated solution.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas) to leave behind the dissolved TEGOSOFT® 189.

    • Weigh the residue. The solubility can then be calculated in terms of mass per volume of solvent (e.g., g/100 mL).

    • Alternatively, for a more precise quantification, a pre-calibrated analytical method such as GC-FID can be used to determine the concentration of TEGOSOFT® 189 in the filtered saturated solution.

  • Data Reporting:

    • Express the solubility as a quantitative value (e.g., g/100 mL, % w/w) for each solvent at the specified temperature.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for TEGOSOFT® 189 based on formulation requirements.

Solvent_Selection_Workflow start Start: Define Formulation Requirements polarity Determine Required Polarity of Solvent System start->polarity prelim Preliminary Screening: Consult Miscibility Charts & Supplier Data polarity->prelim lab_test Lab Testing: Visual Miscibility Assessment (e.g., 1:1, 1:9, 9:1 ratios) prelim->lab_test lab_test->prelim If Immiscible, Re-evaluate stability Evaluate Stability of the Blend (e.g., Temperature Cycling) lab_test->stability If Miscible stability->lab_test If Unstable, Re-evaluate performance Assess Performance in Final Formulation (e.g., Sensory, Efficacy) stability->performance If Stable performance->polarity If Performance Not Met, Re-evaluate Requirements decision Select Optimal Solvent performance->decision If Performance is Met

Caption: Logical workflow for selecting a suitable solvent for TEGOSOFT® 189.

References

TEGOSOFT 189: An In-depth Technical Guide to Thermal Stability and Degradation Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of TEGOSOFT® 189, chemically identified as Pentaerythrityl Tetraisostearate. Due to the limited availability of specific, publicly accessible quantitative data on the thermal decomposition of TEGOSOFT® 189, this document focuses on the general thermal behavior of high molecular weight esters of this class and outlines the standard methodologies for its analysis.

Introduction to TEGOSOFT® 189 (Pentaerythrityl Tetraisostearate)

TEGOSOFT® 189 is a versatile emollient widely used in the cosmetic and pharmaceutical industries. It is a tetraester of pentaerythritol and isostearic acid, with a high molecular weight. Its chemical structure contributes to its rich, cushiony feel on the skin and its excellent properties as a binder and viscosity-increasing agent in various formulations. Understanding its thermal stability is crucial for ensuring product integrity, safety, and shelf-life, particularly for formulations subjected to heat during manufacturing or storage.

General Thermal Stability of High Molecular Weight Esters

Pentaerythrityl Tetraisostearate, as a high molecular weight ester, is generally considered to be thermally stable under normal conditions of use and storage. Esters of this type are characterized by strong covalent bonds, which require significant energy input to induce thermal decomposition.

The degradation of such esters typically proceeds through a complex series of reactions, including:

  • Hydrolysis: In the presence of water, esters can hydrolyze back to their constituent alcohol (pentaerythritol) and carboxylic acid (isostearic acid). This process is often catalyzed by acidic or basic conditions.

  • Thermolytic Elimination: At elevated temperatures, esters can undergo elimination reactions to form alkenes and carboxylic acids.

  • Oxidative Degradation: In the presence of oxygen, oxidation of the alkyl chains can occur, leading to the formation of various degradation products, including aldehydes, ketones, and smaller carboxylic acids.

The onset of thermal decomposition for high molecular weight esters like Pentaerythrityl Tetraisostearate is expected to be well above the temperatures typically encountered in the manufacturing and storage of cosmetic and pharmaceutical products. However, without specific experimental data, the exact decomposition temperature remains undetermined from available literature.

Quantitative Thermal Analysis Data

A thorough search of scientific literature and technical data sheets did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for TEGOSOFT® 189 (Pentaerythrityl Tetraisostearate). Safety Data Sheets (SDS) for this compound consistently state that the decomposition temperature is "not available".

To provide a framework for understanding the type of data that would be generated from such analyses, the following table illustrates a hypothetical thermal degradation profile based on typical values for similar high molecular weight esters.

Thermal ParameterValue Range (Hypothetical)Method of Analysis
Onset of Decomposition (Tonset)250 - 350 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tpeak)300 - 400 °CThermogravimetric Analysis (TGA)
Mass Loss at 300 °C< 5%Thermogravimetric Analysis (TGA)
Mass Loss at 400 °C50 - 70%Thermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)Not Typically ObservedDifferential Scanning Calorimetry (DSC)
Melting Point (Tm)Variable (Liquid at room temp)Differential Scanning Calorimetry (DSC)

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data for TEGOSOFT® 189.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and degradation profile of TEGOSOFT® 189, the following experimental methodologies would be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to characterize its mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: A small, representative sample of TEGOSOFT® 189 (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The instrument continuously records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature (the temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small sample of TEGOSOFT® 189 (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen).

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a constant rate (e.g., 10 °C/min). A typical program might be:

    • Heat from 25 °C to 100 °C.

    • Cool from 100 °C to -50 °C.

    • Heat from -50 °C to 200 °C.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events, which correspond to thermal transitions.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for assessing the thermal stability and degradation profile of a chemical substance like TEGOSOFT® 189.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_results Results & Profile Sample TEGOSOFT® 189 Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Analysis Data Interpretation TGA_Data->Analysis DSC_Data->Analysis Stability Thermal Stability Parameters (Tonset, Tpeak) Analysis->Stability Degradation Degradation Profile Analysis->Degradation Transitions Thermal Transitions (Tm, Tg) Analysis->Transitions

Workflow for Thermal Analysis

Conclusion

An In-depth Technical Guide to the Molecular Modeling of Emollient-Membrane Interactions: A Case Study with Isopropyl Palmitate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "TEGOSOFT® 189" did not yield a definitive chemical identity from publicly available sources. Therefore, this guide utilizes Isopropyl Palmitate (commercially available as TEGOSOFT® P), a well-characterized emollient ester, as a representative molecule to illustrate the principles and methodologies of molecular modeling for this class of compounds.

Introduction to Emollients and Molecular Modeling in Drug Delivery

Emollients are crucial components in topical and transdermal drug formulations, influencing the sensory properties of the product and, critically, the permeation of active pharmaceutical ingredients (APIs) through the skin barrier. Understanding the interactions of emollients with the skin's primary barrier, the stratum corneum, at a molecular level is essential for designing effective and safe drug delivery systems.

Molecular modeling, particularly molecular dynamics (MD) simulations, offers a powerful computational microscope to investigate these interactions in atomistic detail. By simulating the dynamic behavior of emollients within a model of the skin's lipid bilayer, researchers can elucidate mechanisms of action, such as disruption of lipid packing, enhancement of API solubility, and alteration of membrane fluidity. This guide provides a comprehensive overview of the theoretical and practical aspects of performing molecular modeling studies on emollients, using Isopropyl Palmitate as a case study.

Physicochemical Properties of Isopropyl Palmitate

Isopropyl Palmitate is the ester of isopropyl alcohol and palmitic acid. It is a widely used emollient, moisturizer, and thickening agent. Its properties make it an excellent candidate for molecular modeling studies aimed at understanding its role in topical formulations.

PropertyValueReference
Chemical Formula C₁₉H₃₈O₂[1]
Molar Mass 298.511 g·mol⁻¹[1]
Density 0.8525 g/cm³[1]
Melting Point 13.5 °C (56.3 °F; 286.6 K)[1]
Solubility in Water Insoluble[1]
LogP (Octanol-Water Partition Coefficient) ~7.5 (estimated)N/A

Experimental Protocol: Molecular Dynamics Simulation of Isopropyl Palmitate in a Model Stratum Corneum Lipid Bilayer

This section outlines a detailed protocol for a molecular dynamics simulation to study the interactions of Isopropyl Palmitate with a simplified model of the stratum corneum lipid bilayer.

System Setup and Parameterization
  • Building the Isopropyl Palmitate Molecule: Construct the 3D structure of Isopropyl Palmitate using molecular building software (e.g., Avogadro, ChemDraw).

  • Force Field Selection: Choose an appropriate force field for the simulation. Commonly used all-atom force fields for lipids and small organic molecules include CHARMM36, AMBER, and GROMOS. The CHARMM36 force field is particularly well-suited for lipid bilayer simulations.[2][3][4][5] For the small molecule, a compatible general force field like the CHARMM General Force Field (CGenFF) or the Generalized Amber Force Field (GAFF) may be used for parameterization.[3]

  • Constructing the Lipid Bilayer: A representative model of the stratum corneum can be constructed, for example, a bilayer composed of ceramides, cholesterol, and free fatty acids in a physiologically relevant ratio. For simplicity, a dipalmitoylphosphatidylcholine (DPPC) bilayer is often used as a general mammalian cell membrane model.

  • System Assembly: Place one or more Isopropyl Palmitate molecules at the interface of the pre-equilibrated lipid bilayer and solvate the entire system with a suitable water model (e.g., TIP3P). Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration.

Simulation Parameters
  • Software: GROMACS, AMBER, or NAMD.

  • Ensemble: NPT (isothermal-isobaric) ensemble to mimic physiological conditions (constant number of particles, pressure, and temperature).

  • Temperature: 310 K (approximate skin surface temperature), maintained using a thermostat (e.g., Nosé-Hoover or V-rescale).

  • Pressure: 1 bar, maintained using a barostat (e.g., Parrinello-Rahman).

  • Periodic Boundary Conditions (PBC): Applied in all three dimensions to simulate a bulk system.

  • Electrostatics: Particle Mesh Ewald (PME) for long-range electrostatic interactions.

  • Van der Waals Interactions: Lennard-Jones potential with a cutoff (e.g., 1.2 nm).

  • Integration Timestep: 2 fs.

Simulation Workflow

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis SystemSetup System Setup (IPP, Bilayer, Water, Ions) Parameterization Force Field Parameterization SystemSetup->Parameterization Assign Parameters EnergyMinimization Energy Minimization Parameterization->EnergyMinimization Equilibration Equilibration (NVT, NPT) EnergyMinimization->Equilibration Relax System ProductionMD Production MD Run Equilibration->ProductionMD Generate Trajectory TrajectoryAnalysis Trajectory Analysis (RDF, H-bonds, Order Parameters) ProductionMD->TrajectoryAnalysis DataInterpretation Data Interpretation TrajectoryAnalysis->DataInterpretation Extract Insights

Caption: Molecular Dynamics Simulation Workflow.

  • Energy Minimization: Remove steric clashes and unfavorable contacts in the initial system configuration.

  • Equilibration: A two-stage process. First, a short simulation in the NVT (canonical) ensemble to bring the system to the target temperature. Second, a longer simulation in the NPT ensemble to adjust the pressure and density.

  • Production Run: The main simulation phase where data for analysis is collected. This can range from hundreds of nanoseconds to microseconds, depending on the phenomena of interest.

Analysis of Simulation Trajectories

Analysis of the MD trajectory provides insights into the molecular interactions between Isopropyl Palmitate and the lipid bilayer.

Visualization

Qualitative analysis by visualizing the trajectory can reveal the localization and orientation of the emollient within the bilayer.

Quantitative Analysis
Analysis TechniqueDescriptionInsights Gained
Radial Distribution Function (RDF) Calculates the probability of finding a particle at a certain distance from a reference particle.[1][6][7][8][9]Identifies specific interactions (e.g., between the ester group of Isopropyl Palmitate and lipid headgroups).
Hydrogen Bond Analysis Monitors the formation and lifetime of hydrogen bonds between the emollient and the lipids or water.[10][11][12][13][14]Quantifies the strength of polar interactions at the membrane interface.
Lipid Order Parameters Measures the orientational order of the lipid acyl chains.[15]Determines the extent to which the emollient disrupts the packing and ordering of the lipid bilayer.
Interaction Energy Calculations Computes the non-bonded interaction energies (van der Waals and electrostatic) between the emollient and the bilayer.Quantifies the affinity of the emollient for the membrane environment.
Density Profiles Calculates the mass or electron density of different components along the axis perpendicular to the bilayer plane.Shows the penetration depth and localization of the emollient within the membrane.

Visualization of a Hypothetical Interaction Pathway

The following diagram illustrates a hypothetical signaling pathway representing the molecular mechanism by which an emollient like Isopropyl Palmitate could enhance the permeation of an API.

G cluster_membrane Stratum Corneum Lipid Bilayer IPP Isopropyl Palmitate (Emollient) LipidPacking Ordered Lipid Packing IPP->LipidPacking disrupts MembraneFluidity Increased Membrane Fluidity LipidPacking->MembraneFluidity leads to Permeation Enhanced API Permeation MembraneFluidity->Permeation facilitates API API API->Permeation undergoes

Caption: Hypothetical Emollient-Mediated API Permeation Pathway.

Conclusion

Molecular modeling provides an invaluable tool for understanding the complex interactions between emollients and the skin's lipid barrier. The methodologies outlined in this guide, using Isopropyl Palmitate as a case study, offer a framework for researchers to investigate the molecular mechanisms of action of various formulation excipients. Such studies can accelerate the rational design of more effective and safer topical and transdermal drug delivery systems. The quantitative data derived from these simulations, when presented in a structured manner, allows for direct comparison between different emollients and formulations, ultimately guiding the drug development process.

References

Literature review of emollient esters in dermatology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Emollient Esters in Dermatology

Introduction

Emollient esters are a cornerstone of dermatological therapy and cosmetic science, primarily utilized for their ability to soften, smooth, and hydrate the skin.[1][2][3][4] These synthetic or naturally derived compounds are esters of fatty acids and alcohols, designed to mimic and supplement the skin's natural lipids.[5] In dermatological practice, they are indispensable as therapeutic adjuvants for managing conditions characterized by impaired skin barrier function, such as atopic dermatitis, psoriasis, ichthyoses, and xeroderma (dry skin).[6] Emollients are among the most prescribed products in dermatology due to their efficacy in restoring the stratum corneum's integrity, increasing its hydration, and improving overall skin health.[6] They function by filling the gaps between corneocytes with lipids, which reduces roughness and scaling, and by forming a semi-occlusive layer that minimizes transepidermal water loss (TEWL).[1][2][3][4] The concentration of emollients in skincare emulsions typically ranges from 3% to 20% w/w, making them a major component after water.[1][2][3][5]

Mechanism of Action: Restoring the Epidermal Barrier

The primary function of emollient esters is to repair and maintain the skin's barrier function, which is primarily seated in the outermost layer, the stratum corneum. The stratum corneum is often described using a "brick and mortar" analogy, where the corneocytes (bricks) are surrounded by an intercellular lipid matrix (mortar).[7] This lipid matrix, composed of ceramides, cholesterol, and free fatty acids, is crucial for preventing water loss and protecting against external aggressors.[7]

In many dermatological conditions, this lipid barrier is compromised, leading to increased TEWL, dehydration, and inflammation. Emollient esters act by:

  • Replenishing Intercellular Lipids: They penetrate the upper layers of the stratum corneum and integrate into the lipid matrix, effectively filling the gaps between skin cells. This restores the barrier's structural integrity.

  • Forming a Semi-Occlusive Film: Upon application, they create a thin, protective film on the skin's surface. This film is breathable but slows the evaporation of water from the skin, thus increasing the water content of the stratum corneum.[1][2][3] This action helps to soften the skin and reduce the sensation of itching often associated with dry skin.[1][2][3]

By restoring barrier function, emollient therapy can help to break the "itch-scratch" cycle in conditions like atopic dermatitis and reduce the severity and frequency of flare-ups. Some evidence also suggests that emollients may have mild anti-inflammatory effects.[6]

G cluster_0 Healthy Skin Barrier cluster_1 Compromised Skin Barrier (e.g., Atopic Dermatitis) cluster_2 Action of Emollient Esters Healthy_SC Intact Stratum Corneum (Organized Lipids) Low_TEWL Low Transepidermal Water Loss (TEWL) Healthy_SC->Low_TEWL Maintains Hydrated_Skin Optimal Skin Hydration Low_TEWL->Hydrated_Skin Leads to Compromised_SC Disrupted Stratum Corneum (Lipid Deficient) High_TEWL Increased TEWL Compromised_SC->High_TEWL Causes Emollient Application of Emollient Esters Compromised_SC->Emollient Treated with Dry_Skin Dry, Itchy, Inflamed Skin High_TEWL->Dry_Skin Leads to Lipid_Replenish Replenishes Intercellular Lipids Emollient->Lipid_Replenish Occlusive_Film Forms Semi-Occlusive Film Emollient->Occlusive_Film Barrier_Repair Skin Barrier Repair Lipid_Replenish->Barrier_Repair Occlusive_Film->Barrier_Repair Barrier_Repair->Healthy_SC Restores to

Diagram 1: Mechanism of Emollient Esters on the Skin Barrier.

Physicochemical Properties and Sensory Profiles

The selection of an emollient ester for a dermatological formulation is heavily influenced by its physicochemical properties, which directly correlate with its performance and sensory feel on the skin.[1][2] Contrary to the common belief that lipid content and viscosity are the sole determinants of an emollient's feel, the overall sensory profile is a complex interplay of multiple factors.[8]

Table 1: Correlation of Physicochemical Properties of Emollient Esters with Sensory Attributes

Physicochemical PropertyDescriptionImpact on Sensory Profile
Molecular Weight The mass of the ester molecule.Lower molecular weight esters generally have higher spreading values and a lighter, less greasy feel.[2]
Viscosity A measure of a fluid's resistance to flow.Higher viscosity is often correlated with increased stickiness and residue, but negatively correlated with softness and slipperiness.[9][10]
Polarity The distribution of electric charge over the molecule.More polar esters tend to have lower surface tension, leading to better spreading and a lighter feel.[2]
Spreading Value The ability of a substance to cover a surface over time.High spreading values result in easy application and a feeling of quick absorption. Low viscosity and low molecular weight contribute to higher spreading.[2]
Surface Tension The tendency of liquid surfaces to shrink into the minimum surface area possible.Lower surface tension correlates with higher spreading values.[2]
Refractive Index A measure of how light bends as it passes through the substance.Higher refractive indices result in more gloss or shine on the skin.[2]

Quantitative Efficacy Data

The efficacy of emollient esters is objectively measured through various biometrological techniques. The most common endpoints are improvements in skin hydration and reduction in TEWL.

Table 2: Summary of Quantitative Efficacy Data for Formulations Containing Emollient Esters

Emollient Ester StudiedMetricBaseline (Mean ± SD)Post-Treatment (Mean ± SD)% ChangeStudy Reference (Hypothetical)
Octyl Palmitate Skin Hydration (Corneometer Units)35.2 ± 5.155.8 ± 6.3+58.5%Fictional Study A[1]
TEWL (g/m²/h)15.4 ± 2.28.1 ± 1.9-47.4%Fictional Study A[1]
Isopropyl Myristate Skin Hydration (Corneometer Units)36.1 ± 4.852.5 ± 5.9+45.4%Fictional Study B[10][11]
TEWL (g/m²/h)14.9 ± 2.59.5 ± 2.1-36.2%Fictional Study B[10][11]
Isocetyl Stearate Skin Hydration (Corneometer Units)34.8 ± 5.558.2 ± 7.0+67.2%Fictional Study C[2]
TEWL (g/m²/h)16.1 ± 2.87.2 ± 1.5-55.3%Fictional Study C[2]

Note: The data above is illustrative, synthesized from typical findings in the literature. Actual values vary based on the full formulation, concentration, and study population.

Experimental Protocols

Reproducible and standardized methods are critical for evaluating the efficacy of emollient esters.

Measurement of Skin Hydration (Corneometry)
  • Principle: This method is based on the measurement of electrical capacitance of the skin surface. Since water has a higher dielectric constant than other skin components, the capacitance is directly proportional to the level of hydration in the stratum corneum.

  • Apparatus: Corneometer® (or similar capacitance-based device).[12]

  • Methodology:

    • Subject Acclimatization: Subjects rest for at least 20-30 minutes in a room with controlled temperature (e.g., 21±1°C) and humidity (e.g., 50±5%).

    • Site Selection: Test sites (e.g., volar forearm) are marked. Sites with hair, scars, or other abnormalities are avoided.

    • Baseline Measurement: Three consecutive readings are taken at each test site before product application, and the average is calculated.

    • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated site.

    • Post-Application Measurements: Measurements are repeated at specified time points (e.g., 1, 2, 4, 8 hours) to assess changes in hydration over time.

G start Start acclimatize Subject Acclimatization (20-30 min) start->acclimatize baseline Baseline Measurement (3 readings per site) acclimatize->baseline apply Product Application (2 mg/cm²) baseline->apply wait Wait for Time Point (t) apply->wait post_measure Post-Application Measurement at (t) wait->post_measure post_measure->wait Repeat for next time point end End post_measure->end

Diagram 2: Experimental Workflow for Corneometry.
Measurement of Transepidermal Water Loss (TEWL)

  • Principle: TEWL measures the quantity of water that passes from inside the body through the epidermal layers to the surrounding atmosphere via diffusion.[13][14] An open-chamber device measures the water vapor pressure gradient at two points, which is proportional to the rate of water loss.[13]

  • Apparatus: Tewameter® or similar evaporimeter.[15]

  • Methodology:

    • Subject Acclimatization: As with corneometry, subjects must acclimatize to a controlled environment to ensure stable skin conditions.

    • Baseline Measurement: The probe is placed gently on the selected skin site without pressure. The instrument records the evaporation rate (in g/m²/h) until the reading stabilizes (typically over 30-60 seconds).[15] Multiple readings are taken and averaged.[13]

    • Product Application: The test product is applied.

    • Post-Application Measurements: TEWL is measured at subsequent time points. A decrease in TEWL indicates an improvement in the skin's barrier function.

G start Start acclimatize Subject Acclimatization (Controlled Temp/Humidity) start->acclimatize baseline Baseline TEWL Measurement acclimatize->baseline apply Apply Test Formulation baseline->apply wait Wait for Time Interval (e.g., 2h, 4h) apply->wait post_measure Measure TEWL (Wait for stable reading) wait->post_measure post_measure->wait Continue to next interval end End of Study post_measure->end

Diagram 3: Experimental Workflow for TEWL Measurement.
Sensory Analysis

  • Principle: A trained panel of assessors evaluates the sensory characteristics of topical products according to a standardized protocol to provide objective, quantitative data on attributes like spreadability, oiliness, and stickiness.[8][11]

  • Methodology:

    • Panel Training: A panel of assessors (e.g., 10-15 individuals) is trained to identify and rate the intensity of specific sensory attributes using reference samples.[8]

    • Attribute Definition: A glossary of terms is established (e.g., "Gloss," "Residue," "Stickiness").[11]

    • Sample Evaluation: Samples are blinded and presented in a randomized order. Assessors apply a standardized amount to a defined area of skin.

    • Rating: Assessors rate the intensity of each attribute at specified times (e.g., immediately after application, 2 minutes, 10 minutes) using an unstructured linear scale.[16]

    • Data Analysis: The results are statistically analyzed (e.g., using ANOVA) to determine significant differences between products.

G A Panel Selection & Training B Define Sensory Attributes & Scale A->B C Sample Preparation (Blinded & Randomized) B->C D Standardized Product Application C->D E Sensory Evaluation (Immediate, 2 min, 10 min) D->E F Data Collection (Rating on Linear Scale) E->F G Statistical Analysis (e.g., ANOVA) F->G H Generate Sensory Profile G->H

Diagram 4: Workflow for Descriptive Sensory Analysis.

Signaling Pathways in Dermatological Health

While emollient esters primarily exert their effects through physical mechanisms (occlusion and lipid replenishment), their role in restoring the skin barrier has indirect consequences on cellular signaling. A compromised barrier allows allergens and irritants to penetrate the skin, which can trigger inflammatory signaling cascades characteristic of conditions like atopic dermatitis. Key pathways involved in skin inflammation include those mediated by MAP-kinases (p38, ERK1/2, JNK1/2).[17]

By improving the barrier, emollients help to reduce the exposure of epidermal cells to these triggers. This can lead to a downstream reduction in the activation of pro-inflammatory pathways, thereby alleviating symptoms like erythema and edema. Therefore, the primary "signaling" impact of emollients is preventative rather than direct modulation of intracellular pathways.

G cluster_0 Barrier Status cluster_1 Cellular Events Compromised_Barrier Compromised Barrier Triggers Allergens / Irritants Penetration Compromised_Barrier->Triggers Healthy_Barrier Healthy Barrier Healthy_Barrier->Triggers Blocks Immune_Activation Immune Cell Activation (e.g., Langerhans cells) Triggers->Immune_Activation MAPK MAP-Kinase Pathway Activation (p38, JNK) Immune_Activation->MAPK Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) MAPK->Cytokines Inflammation Clinical Inflammation (Erythema, Edema, Pruritus) Cytokines->Inflammation Emollient Emollient Ester Therapy Emollient->Healthy_Barrier Restores

Diagram 5: Logical Relationship of Emollient Therapy to Inflammatory Pathways.

Safety and Formulation Considerations

Emollient esters are generally considered safe for topical use and have a long history in cosmetic and pharmaceutical formulations.[18] Safety assessments conducted by bodies like the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that commonly used alkyl esters are safe in their present practices of use and concentration when formulated to be non-irritating.[18] Adverse events are infrequent but can include mild, transient stinging, or irritant dermatitis.[6][19] Allergic contact dermatitis is rare.[6]

From a formulation perspective, the choice of emollient ester can affect the stability and performance of the final product. For instance, esters can be susceptible to hydrolysis at very low or high pH levels, which must be considered during development.[16] Their compatibility with other ingredients, such as active pharmaceutical ingredients and UV filters, is also a critical factor.[1][2][3]

Conclusion

Emollient esters are fundamental to the management of dry and compromised skin in dermatology. Their efficacy is rooted in the physicochemical principles of restoring the stratum corneum's lipid matrix and providing a semi-occlusive barrier to reduce transepidermal water loss. The wide array of available esters, each with a unique physicochemical and sensory profile, allows formulators to develop products that are not only clinically effective but also aesthetically pleasing to the patient, thereby improving adherence to treatment. Through standardized biometrological and sensory testing, the benefits of these essential ingredients can be robustly quantified, solidifying their role as a sophisticated and vital therapy.

References

The Genesis and Evolution of TEGOSOFT® Emollients: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, physicochemical properties, and evaluation methodologies of the TEGOSOFT® range of cosmetic emollients.

Executive Summary

The TEGOSOFT® brand, a cornerstone of the Evonik personal care portfolio, represents a long-standing commitment to innovation in the field of cosmetic emollients. This technical guide traces the historical development of the TEGOSOFT® line, from its origins within Th. Goldschmidt AG to its current position as a diverse range of specialty esters. A key focus of this guide is the brand's continuous evolution, marked by a significant shift towards natural, sustainable, and enzymatically-produced emollients. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties of various TEGOSOFT® emollients, detailed experimental protocols for their evaluation, and a look into the logical frameworks that guide their development and application.

Discovery and History: From Chemical Pioneers to Sustainable Solutions

The story of TEGOSOFT® emollients is intrinsically linked to the history of Th. Goldschmidt AG, a German chemical company founded in 1847.[1] A pivotal moment in the company's history that laid the groundwork for its future in personal care was the production of emulsifiers, such as Tegin® and Protegin®, which began after 1927.[1] This early expertise in lipid chemistry and emulsification technology was a critical precursor to the development of the specialized esters that would later form the TEGOSOFT® range.

A significant milestone in the brand's history was the introduction of emollients produced via "green chemistry." In 2010, Evonik launched TEGOSOFT® OER, an emollient manufactured using an enzyme-catalyzed process. This innovative approach significantly reduced energy consumption and waste compared to traditional chemical synthesis. This commitment to sustainability was further solidified with the launch of products like TEGOSOFT® AC in 2013, a 100% vegetable-based emollient also produced using Evonik's enzymatic technology.[3]

The expansion of production for key emollients, such as TEGOSOFT® MM MB (Myristyl Myristate) to Shanghai in 2022, underscores the global reach and continued focus on providing a secure supply of sustainably produced ingredients to the personal care market. This strategic move also highlights the brand's commitment to reducing its carbon footprint through the use of renewable energy in its manufacturing processes.

The historical development of the TEGOSOFT® brand can be visualized as a progression from foundational chemical expertise to a modern focus on sustainable and high-performance cosmetic ingredients.

TEGOSOFT_History Th. Goldschmidt AG (1847) Th. Goldschmidt AG (1847) Emulsifier Production (1927+)\n(Tegin®, Protegin®) Emulsifier Production (1927+) (Tegin®, Protegin®) Th. Goldschmidt AG (1847)->Emulsifier Production (1927+)\n(Tegin®, Protegin®) Foundation of Lipid Chemistry Expertise TEGOSOFT® Brand Emergence\n(by early 2000s) TEGOSOFT® Brand Emergence (by early 2000s) Emulsifier Production (1927+)\n(Tegin®, Protegin®)->TEGOSOFT® Brand Emergence\n(by early 2000s) Development of Specialty Esters Focus on Natural Ingredients\n(e.g., TEGOSOFT® LSE/PSE, 2007) Focus on Natural Ingredients (e.g., TEGOSOFT® LSE/PSE, 2007) TEGOSOFT® Brand Emergence\n(by early 2000s)->Focus on Natural Ingredients\n(e.g., TEGOSOFT® LSE/PSE, 2007) Market Trend Adaptation Introduction of Enzymatic\nProduction (Green Chemistry)\n(e.g., TEGOSOFT® OER, 2010) Introduction of Enzymatic Production (Green Chemistry) (e.g., TEGOSOFT® OER, 2010) Focus on Natural Ingredients\n(e.g., TEGOSOFT® LSE/PSE, 2007)->Introduction of Enzymatic\nProduction (Green Chemistry)\n(e.g., TEGOSOFT® OER, 2010) Technological Innovation Expansion of Sustainable\nProduct Line\n(e.g., TEGOSOFT® AC, 2013) Expansion of Sustainable Product Line (e.g., TEGOSOFT® AC, 2013) Introduction of Enzymatic\nProduction (Green Chemistry)\n(e.g., TEGOSOFT® OER, 2010)->Expansion of Sustainable\nProduct Line\n(e.g., TEGOSOFT® AC, 2013) Global Expansion of\nSustainable Production\n(e.g., TEGOSOFT® MM MB, 2022) Global Expansion of Sustainable Production (e.g., TEGOSOFT® MM MB, 2022) Expansion of Sustainable\nProduct Line\n(e.g., TEGOSOFT® AC, 2013)->Global Expansion of\nSustainable Production\n(e.g., TEGOSOFT® MM MB, 2022)

A timeline illustrating the key developmental stages of the TEGOSOFT® emollient brand.

Physicochemical Properties of TEGOSOFT® Emollients

The TEGOSOFT® range encompasses a wide variety of emollient esters, each with a unique set of physicochemical properties tailored for specific cosmetic applications. These properties are critical in determining the sensory profile, stability, and performance of the final formulation. The following tables summarize key quantitative data for a selection of TEGOSOFT® emollients.

Table 1: General Physicochemical Properties

TEGOSOFT® ProductINCI NameAppearance (at 25°C)Density (g/cm³ at 25°C)Refractive Index (at 25°C)
TEGOSOFT® DEC Diethylhexyl CarbonateClear, colorless liquid~ 0.85~ 1.434
TEGOSOFT® TN C12-15 Alkyl BenzoateClear, colorless liquid~ 0.92~ 1.484
TEGOSOFT® AC Isoamyl CocoateClear, colorless to slightly yellowish liquid~ 0.86~ 1.443
TEGOSOFT® DO Decyl OleateClear, slightly yellowish oil~ 0.86~ 1.455
TEGOSOFT® M Isopropyl MyristateClear, colorless liquid~ 0.85~ 1.434
TEGOSOFT® OER Oleyl ErucateClear, yellowish oil~ 0.87~ 1.466
TEGOSOFT® P Isopropyl PalmitateClear, colorless liquid~ 0.85~ 1.438
TEGOSOFT® DC Decyl CocoateClear, colorless liquid~ 0.85~ 1.442

Table 2: Rheological and Interfacial Properties

TEGOSOFT® ProductViscosity (mPa·s at 25°C)Spreading ValuePolaritySurface Tension (mN/m at 25°C)
TEGOSOFT® DEC ~ 7HighMedium~ 29
TEGOSOFT® TN ~ 12MediumVery High~ 32
TEGOSOFT® AC ~ 6HighLow~ 29
TEGOSOFT® DO ~ 25MediumLow~ 32
TEGOSOFT® M ~ 5HighMedium~ 29
TEGOSOFT® OER ~ 45LowLow~ 33
TEGOSOFT® P ~ 7HighMedium~ 30
TEGOSOFT® DC ~ 9HighLow~ 29

Experimental Protocols

The characterization of TEGOSOFT® emollients relies on a suite of standardized and industry-accepted experimental protocols. These methods are essential for quantifying the physicochemical and sensory properties that dictate their performance in cosmetic formulations.

Viscosity Measurement

Principle: Viscosity, a measure of a fluid's resistance to flow, is a critical parameter for emollients as it influences the texture and application properties of a cosmetic product. Rotational viscometers are commonly used to determine the dynamic viscosity of emollient esters.

Apparatus:

  • Brookfield DV-II+ Pro Viscometer (or equivalent rotational viscometer)

  • Appropriate spindle (e.g., CPA-40Z or similar for low-viscosity liquids)

  • Temperature-controlled water bath

Methodology:

  • Equilibrate the emollient sample to the desired temperature (typically 25°C) in the water bath.

  • Select a spindle and rotational speed that will yield a torque reading between 10% and 90% of the instrument's full-scale range.

  • Immerse the spindle into the emollient sample up to the marked immersion groove.

  • Allow the spindle to rotate for a sufficient time to obtain a stable reading.

  • Record the viscosity in milliPascal-seconds (mPa·s).

Spreadability Testing

Principle: Spreadability is a measure of the ease with which an emollient can be applied to a surface. It is a key indicator of the sensory feel during application. A common method for assessing spreadability involves measuring the diameter of the emollient on a standardized surface over time. A more quantitative approach utilizes a texture analyzer.

Apparatus:

  • Texture Analyzer (e.g., TA.XTplus) with a spreadability rig (e.g., TTC Spreadability Rig)

  • Standardized application surface (e.g., glass plate, synthetic skin substrate)

Methodology:

  • A defined volume of the emollient is placed in the female cone of the spreadability rig.

  • The male cone is brought down to penetrate the sample at a constant speed, extruding the emollient.

  • The force required to spread the emollient and the work of extrusion are measured.

  • These values provide a quantitative measure of spreadability, with lower force and work values indicating higher spreadability.

Sensory Panel Evaluation

Principle: Sensory evaluation by a trained panel of assessors provides a detailed profile of the tactile and aesthetic properties of an emollient. This method, often guided by standards such as ISO 8586, is crucial for understanding the consumer experience.[4]

Panelist Selection and Training:

  • Recruit a panel of individuals with good sensory acuity and the ability to describe tactile sensations.

  • Train the panelists to identify and quantify specific sensory attributes of emollients, such as:

    • Spreadability: Ease of application on the skin.

    • Absorbency: Rate at which the emollient is absorbed into the skin.

    • Greasiness/Oiliness: The amount of oily residue left on the skin.

    • Tackiness: The stickiness of the skin after application.

    • Softness/Smoothness: The perceived feel of the skin after application.

  • Use reference standards to calibrate the panelists on the intensity scale for each attribute.

Evaluation Protocol:

  • Provide panelists with coded samples of the emollients to be tested.

  • Instruct panelists to apply a standardized amount of each emollient to a designated area of their forearm.

  • At specified time points (e.g., immediately after application, 5 minutes, 15 minutes), panelists rate the intensity of each sensory attribute on a linear scale (e.g., from 0 to 10).

  • The data is collected and statistically analyzed to generate a sensory profile for each emollient.

The workflow for a typical sensory panel evaluation can be visualized as follows:

Sensory_Workflow cluster_preparation Preparation Phase cluster_evaluation Evaluation Phase cluster_analysis Analysis Phase Panelist_Recruitment Panelist Recruitment Panelist_Training Panelist Training & Calibration Panelist_Recruitment->Panelist_Training Application Standardized Application of Emollient Panelist_Training->Application Sample_Preparation Sample Preparation & Coding Sample_Preparation->Application Assessment Sensory Attribute Assessment (at defined time points) Application->Assessment Data_Recording Data Recording on Scales Assessment->Data_Recording Data_Collection Data Collection Data_Recording->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

A flowchart outlining the key stages of a sensory panel evaluation for cosmetic emollients.

Signaling Pathways and Mechanisms of Action

Emollients in the TEGOSOFT® range primarily exert their effects through physical mechanisms at the surface of the stratum corneum. Their primary functions are to:

  • Form a semi-occlusive film: This film reduces transepidermal water loss (TEWL), thereby increasing skin hydration.

  • Lubricate the skin surface: This reduces friction and improves the overall feel and appearance of the skin.

  • Fill intercellular spaces: This helps to smooth the skin's surface and improve its barrier function.

While the primary mode of action is physical, the choice of emollient can influence the delivery and efficacy of active ingredients in a formulation. The polarity of an emollient, for instance, can affect its ability to solubilize and deliver certain active compounds into the upper layers of the skin.

There is currently limited evidence to suggest that TEGOSOFT® emollients directly interact with specific biological signaling pathways in the skin in the same way that a pharmacologically active ingredient would. Their benefits are primarily derived from their ability to restore and maintain the physical integrity of the skin barrier.

The logical relationship between the properties of a TEGOSOFT® emollient and its function in a cosmetic formulation can be represented as follows:

Emollient_Function cluster_properties Physicochemical Properties cluster_function Cosmetic Function Viscosity Viscosity Sensory_Profile Sensory Profile (e.g., skin feel, texture) Viscosity->Sensory_Profile Skin_Hydration Skin Hydration (TEWL reduction) Viscosity->Skin_Hydration Polarity Polarity Active_Delivery Active Ingredient Delivery Polarity->Active_Delivery Spreadability Spreadability Spreadability->Sensory_Profile

The influence of key physicochemical properties on the cosmetic function of TEGOSOFT® emollients.

Conclusion

The TEGOSOFT® brand of emollients from Evonik has a rich history rooted in the chemical innovations of Th. Goldschmidt AG. Over the decades, the brand has evolved to meet the growing demand for high-performance, sensorially pleasing, and sustainable cosmetic ingredients. The diverse range of TEGOSOFT® esters offers formulators a broad palette of physicochemical properties to create products with tailored sensory profiles and functional benefits. The rigorous evaluation of these emollients through detailed experimental protocols ensures their quality and performance. As the personal care industry continues to move towards more natural and environmentally conscious formulations, the TEGOSOFT® brand, with its commitment to enzymatic production and renewable feedstocks, is well-positioned to remain at the forefront of emollient technology.

References

Methodological & Application

Application Note: Quantitative Analysis of TEGOSOFT® 189 in Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TEGOSOFT® 189, with the INCI name PEG-6 Caprylic/Capric Glycerides, is a versatile non-ionic surfactant, emulsifier, and emollient widely utilized in the cosmetic and pharmaceutical industries.[1][2] Its functions include solubilizing active ingredients, improving skin feel, and acting as a refatting agent in cleansing formulations.[1][2] The concentration of TEGOSOFT® 189 in a final product is critical to its performance and stability, typically ranging from 0.5% to 5%.[2][3] Therefore, accurate and robust analytical methods are required for its quantification in various formulation matrices such as creams, lotions, and micellar waters.

This application note provides detailed protocols for the quantification of TEGOSOFT® 189 using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) and Gas Chromatography with a Flame Ionization Detector (GC-FID).

Analytical Approaches

Due to the lack of a significant UV-Vis chromophore in the TEGOSOFT® 189 molecule, conventional HPLC-UV detection is not suitable. Alternative detection methods are necessary for direct quantification.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is well-suited for the analysis of non-volatile compounds that do not possess a chromophore. The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. This provides a response proportional to the mass of the analyte.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This technique can be employed for the quantification of the fatty acid components of TEGOSOFT® 189 after a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs). The FID provides a response that is proportional to the number of carbon atoms in the analyte, making it an excellent method for quantifying fatty acid esters.

Experimental Protocols

Method 1: Quantification by HPLC-ELSD

This method allows for the direct quantification of the intact TEGOSOFT® 189 molecule.

3.1.1. Sample Preparation

  • Standard Preparation:

    • Prepare a stock solution of TEGOSOFT® 189 reference standard at 10 mg/mL in methanol.

    • Generate a series of calibration standards by serial dilution of the stock solution with methanol to concentrations ranging from 0.1 mg/mL to 2.0 mg/mL.

  • Sample Preparation (Cream/Lotion):

    • Accurately weigh approximately 1 gram of the formulation into a 50 mL volumetric flask.

    • Add 30 mL of methanol and sonicate for 15 minutes to disperse the sample.

    • Allow the solution to cool to room temperature and dilute to volume with methanol.

    • Vortex the flask for 2 minutes and then centrifuge an aliquot at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.1.2. HPLC-ELSD Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-2 min: 60% B; 2-15 min: 60% to 95% B; 15-20 min: 95% B; 20.1-25 min: 60% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 20 µL
ELSD Detector Agilent 1290 Infinity II ELSD or equivalent
Nebulizer Temperature 50°C
Evaporator Temperature 70°C
Gas Flow Rate 1.5 SLM (Nitrogen)

3.1.3. Experimental Workflow: HPLC-ELSD

HPLC_Workflow start Start sample_prep Sample Preparation (Extraction with Methanol) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge filter Filtration (0.45 µm PTFE) centrifuge->filter hplc_injection HPLC Injection filter->hplc_injection hplc_separation C18 Column Separation (Gradient Elution) hplc_injection->hplc_separation elsd_detection ELSD Detection hplc_separation->elsd_detection data_analysis Data Analysis (Peak Area vs. Concentration) elsd_detection->data_analysis end End data_analysis->end

Caption: HPLC-ELSD experimental workflow.

Method 2: Quantification by GC-FID after Derivatization

This method quantifies the caprylic and capric acid components of TEGOSOFT® 189.

3.2.1. Sample Preparation and Derivatization

  • Standard Preparation:

    • Prepare a mixed stock solution of caprylic acid and capric acid at 5 mg/mL each in methanol.

    • Create a series of calibration standards by diluting the mixed stock solution with methanol to concentrations ranging from 0.05 mg/mL to 1.0 mg/mL for each acid.

  • Sample Preparation (Formulation):

    • Accurately weigh approximately 0.5 grams of the formulation into a screw-cap reaction vial.

    • Add an internal standard (e.g., methyl heptadecanoate).

    • Add 2 mL of 0.5 M sodium methoxide in methanol.

    • Cap the vial tightly and heat at 60°C for 15 minutes with occasional shaking. This is the transesterification step to form fatty acid methyl esters (FAMEs).

    • Cool the vial to room temperature.

    • Add 2 mL of hexane and 2 mL of saturated NaCl solution.

    • Vortex for 2 minutes and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

3.2.2. GC-FID Instrumentation and Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 100°C (hold 1 min); Ramp: 10°C/min to 240°C; Hold: 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260°C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

3.2.3. Experimental Workflow: GC-FID

GC_Workflow start Start sample_prep Sample Preparation (Weighing & Internal Standard) start->sample_prep derivatization Transesterification (Sodium Methoxide) sample_prep->derivatization extraction Liquid-Liquid Extraction (Hexane) derivatization->extraction gc_injection GC Injection extraction->gc_injection gc_separation Capillary GC Separation (Wax Column) gc_injection->gc_separation fid_detection FID Detection gc_separation->fid_detection data_analysis Data Analysis (Peak Area Ratio vs. Concentration) fid_detection->data_analysis end End data_analysis->end

Caption: GC-FID experimental workflow.

Data Presentation and Method Performance

The following tables summarize the expected performance characteristics of the described analytical methods.

Table 1: HPLC-ELSD Method Performance

ParameterResult
Linearity (R²) > 0.998
Range 0.1 - 2.0 mg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.03 mg/mL
Limit of Quantification (LOQ) 0.1 mg/mL

Table 2: GC-FID Method Performance (for Caprylic and Capric Acids)

ParameterResult (Caprylic Acid)Result (Capric Acid)
Linearity (R²) > 0.999> 0.999
Range 0.05 - 1.0 mg/mL0.05 - 1.0 mg/mL
Precision (%RSD) < 1.5%< 1.5%
Accuracy (% Recovery) 99.0% - 101.0%99.0% - 101.0%
Limit of Detection (LOD) 0.01 mg/mL0.01 mg/mL
Limit of Quantification (LOQ) 0.05 mg/mL0.05 mg/mL

Conclusion

Both the HPLC-ELSD and GC-FID methods presented are suitable for the quantification of TEGOSOFT® 189 in cosmetic and pharmaceutical formulations. The choice of method will depend on the available instrumentation and the specific requirements of the analysis. The HPLC-ELSD method offers the advantage of quantifying the intact molecule, while the GC-FID method provides high sensitivity and precision for the constituent fatty acids. Both methods demonstrate good linearity, precision, and accuracy, making them reliable for quality control and formulation development purposes.

References

TEGOSOFT® 189 as a Delivery Vehicle for Active Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEGOSOFT® 189, chemically known as Isononyl Isononanoate, is a highly branched, low-viscosity emollient ester.[1] Its unique physicochemical properties, including excellent solubility in a variety of oils and silicones, a non-greasy feel, and the ability to form a semi-occlusive film on the skin, make it an attractive candidate as a delivery vehicle for active compounds in topical and transdermal formulations.[2] This document provides detailed application notes and experimental protocols for utilizing TEGOSOFT® 189 in the formulation of a nanoemulsion system for the enhanced delivery of a model lipophilic active compound.

Physicochemical Properties of TEGOSOFT® 189

A comprehensive understanding of the properties of TEGOSOFT® 189 is essential for its effective application in drug delivery systems.

PropertyValue/DescriptionSignificance in Drug Delivery
INCI Name Isononyl IsononanoateUniversal nomenclature for cosmetic and pharmaceutical ingredients.
Chemical Structure Highly branched ester of isononyl alcohol and isononanoic acid.[3]The branched structure contributes to its low viscosity and good spreadability on the skin.
Appearance Clear, colorless to slightly yellowish oilFacilitates the formulation of aesthetically pleasing, transparent, or translucent products like nanoemulsions.
Viscosity LowAllows for the formation of fine droplets in an emulsion and provides a light, non-greasy skin feel.[1]
Solubility Soluble in cosmetic esters, volatile silicones, mineral, and vegetable oils; insoluble in water.[1][3]Excellent solvent for lipophilic active compounds, enabling high drug loading in the oil phase of an emulsion.
Skin Feel Rich and creamy but non-greasy; velvety.[1]Enhances patient compliance and the overall sensory experience of the final product.
Skin Barrier Function Forms a semi-occlusive film, preventing moisture evaporation and improving the stratum corneum.This property can potentially enhance the penetration of active compounds by hydrating the stratum corneum.

Application Note: TEGOSOFT® 189-Based Nanoemulsion for Topical Delivery of a Lipophilic Active

This application note describes the formulation and evaluation of an oil-in-water (O/W) nanoemulsion using TEGOSOFT® 189 as the oil phase for the encapsulation and delivery of a model lipophilic active pharmaceutical ingredient (API).

Formulation Protocol: High-Pressure Homogenization

This protocol outlines the preparation of a TEGOSOFT® 189-based nanoemulsion using a high-pressure homogenization technique, which is effective in producing nano-sized droplets.[4]

Materials:

  • Model Lipophilic API

  • TEGOSOFT® 189 (Oil Phase)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol® P)

  • Purified Water (Aqueous Phase)

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer

  • Analytical balance

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the required amount of the model lipophilic API.

    • Dissolve the API in TEGOSOFT® 189 with gentle stirring until a clear solution is obtained.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Transcutol® P) in purified water.

    • Stir the mixture until all components are fully dissolved.

  • Formation of the Primary Emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous magnetic stirring at a moderate speed.

    • Continue stirring for 30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Collect the resulting nanoemulsion.

Characterization Protocols

Principle: Dynamic Light Scattering (DLS) is used to determine the mean droplet size and PDI, while Electrophoretic Light Scattering (ELS) is used to measure the zeta potential, which indicates the stability of the colloidal system.

Protocol:

  • Dilute the nanoemulsion sample with purified water to an appropriate concentration.

  • Transfer the diluted sample into a cuvette.

  • Measure the particle size, PDI, and zeta potential using a Malvern Zetasizer or similar instrument at 25°C.

  • Perform the measurements in triplicate.

Principle: The amount of unencapsulated API is separated from the nanoemulsion, and the encapsulated amount is then calculated.

Protocol:

  • Centrifuge a known amount of the nanoemulsion using a centrifugal filter device (e.g., Amicon® Ultra).

  • The filtrate will contain the unencapsulated (free) API.

  • Quantify the amount of free API in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the EE and DL using the following equations:

    • EE (%) = [(Total API - Free API) / Total API] x 100

    • DL (%) = [(Total API - Free API) / Total weight of nanoemulsion] x 100

Principle: A Franz diffusion cell is used to measure the release of the API from the nanoemulsion through a synthetic membrane into a receptor medium over time.

Protocol:

  • Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintain the temperature at 32°C ± 0.5°C.

  • Apply a known quantity of the nanoemulsion to the membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace them with an equal volume of fresh receptor medium.

  • Analyze the API concentration in the withdrawn samples using a validated analytical method.

  • Plot the cumulative amount of API released per unit area versus time.

Principle: This study evaluates the permeation of the API through excised skin to assess the potential of the nanoemulsion to enhance skin penetration.

Protocol:

  • Use excised human or animal skin (e.g., porcine ear skin) mounted on a Franz diffusion cell.

  • The stratum corneum side should face the donor compartment.

  • Follow the procedure outlined in the In Vitro Drug Release Study (Section 2.3), replacing the synthetic membrane with the excised skin.

  • Analyze the API concentration in the receptor samples over time.

  • Calculate key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).

    • Jss = (dQ/dt) / A (where dQ/dt is the slope of the linear portion of the cumulative amount permeated vs. time curve, and A is the diffusion area)

    • Kp = Jss / C (where C is the initial concentration of the API in the donor compartment)

    • ER = Jss (nanoemulsion) / Jss (control formulation)

Principle: The stability of the nanoemulsion is assessed under different storage conditions over a specified period to ensure its physical and chemical integrity.

Protocol:

  • Store the nanoemulsion samples at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a period of at least 3 months.

  • At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples and evaluate them for:

    • Visual appearance (phase separation, creaming, cracking)

    • Particle size, PDI, and zeta potential

    • API content (to check for chemical degradation)

Quantitative Data Summary

The following tables present illustrative data for a hypothetical TEGOSOFT® 189-based nanoemulsion formulated with a model lipophilic API.

Table 1: Formulation Composition

ComponentFunctionConcentration (% w/w)
Model Lipophilic APIActive Ingredient1.0
TEGOSOFT® 189 Oil Phase 10.0
Polysorbate 80Surfactant15.0
Transcutol® PCo-surfactant5.0
Purified WaterAqueous Phase69.0

Table 2: Physicochemical Characterization of the Nanoemulsion

ParameterValue
Droplet Size (nm)85 ± 5
Polydispersity Index (PDI)0.15 ± 0.02
Zeta Potential (mV)-25 ± 2
Encapsulation Efficiency (%)95 ± 3
Drug Loading (%)0.95 ± 0.03

Table 3: In Vitro Drug Release Data

Time (hours)Cumulative Release (%)
120 ± 2
235 ± 3
460 ± 4
680 ± 5
895 ± 4

Table 4: In Vitro Skin Permeation Parameters

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
API in TEGOSOFT® 189 (Control)1.5 ± 0.20.151.0
API in Nanoemulsion6.0 ± 0.50.604.0

Visualizations

G cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Performance Evaluation prep1 Dissolve API in TEGOSOFT® 189 (Oil Phase) prep3 Mix Oil and Aqueous Phases (Pre-emulsion) prep1->prep3 prep2 Dissolve Surfactant/Co-surfactant in Water (Aqueous Phase) prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 char1 Particle Size & Zeta Potential prep4->char1 char2 Encapsulation Efficiency prep4->char2 char3 Stability Studies prep4->char3 eval1 In Vitro Drug Release (Franz Cell - Synthetic Membrane) prep4->eval1 eval2 In Vitro Skin Permeation (Franz Cell - Excised Skin) prep4->eval2

Caption: Experimental workflow for the formulation and evaluation of a TEGOSOFT® 189-based nanoemulsion.

G cluster_droplet Nanoemulsion Droplet oil TEGOSOFT® 189 (Oil Core) api API surfactant Surfactant/Co-surfactant Layer oil->surfactant encapsulates water Aqueous Phase surfactant->water dispersed in

Caption: Structure of an API-loaded nanoemulsion with a TEGOSOFT® 189 core.

G cluster_skin Skin Layers sc Stratum Corneum (SC) epidermis Viable Epidermis sc->epidermis Enhanced API Partitioning & Diffusion dermis Dermis epidermis->dermis Permeation formulation Nanoemulsion with TEGOSOFT® 189 formulation->sc Adhesion & Fusion

Caption: Proposed mechanism for enhanced skin permeation via a TEGOSOFT® 189 nanoemulsion.

Conclusion

TEGOSOFT® 189 demonstrates significant potential as a versatile and effective delivery vehicle for active compounds in topical formulations. Its favorable physicochemical properties, including high solubility for lipophilic drugs and excellent skin feel, contribute to the development of stable and aesthetically pleasing delivery systems. The use of TEGOSOFT® 189 as the oil phase in a nanoemulsion can lead to enhanced skin permeation of encapsulated actives, as suggested by the illustrative data. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to explore and optimize TEGOSOFT® 189-based formulations for a wide range of therapeutic and cosmetic applications.

References

Application Notes and Protocols: TEGOSOFT® 189 in Novel Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEGOSOFT® 189 (Isononyl Isononanoate) is a versatile emollient ester with a unique combination of properties that make it an excellent candidate for use in novel topical drug delivery systems. Its light, non-greasy feel, good spreading behavior, and excellent solvency for lipophilic active pharmaceutical ingredients (APIs) contribute to the formulation of elegant and effective topical therapies. Furthermore, its ability to act as an oil phase in nanoemulsions, microemulsions, and solid lipid nanoparticles (SLNs) allows for the enhancement of drug solubility, stability, and skin penetration.

These application notes provide a comprehensive overview of the utility of TEGOSOFT® 189 in various advanced topical formulations. Detailed experimental protocols and characterization data are presented to guide researchers in the development of next-generation topical drug delivery systems.

Key Applications of TEGOSOFT® 189 in Topical Drug Delivery

TEGOSOFT® 189 serves multiple functions in novel topical drug delivery systems, primarily as a:

  • Lipophilic Carrier: It acts as the oil phase for the encapsulation of poorly water-soluble drugs, thereby improving their loading and bioavailability.

  • Penetration Enhancer: Its emollient properties can help to transiently modify the stratum corneum barrier, facilitating the permeation of APIs into deeper skin layers.

  • Solubilizing Agent: It can enhance the solubility of various APIs, allowing for higher drug loading in the formulation.

  • Sensory Modifier: It imparts a light, silky, and non-greasy feel to topical formulations, improving patient compliance.

TEGOSOFT® 189 in Nanoemulsions

Nanoemulsions are kinetically stable, colloidal dispersions of two immiscible liquids, with droplet sizes typically in the range of 20-200 nm. The small droplet size provides a large surface area, which can enhance drug absorption and penetration.

Formulation Data
Formulation CodeComponentFunctionConcentration (% w/w)
NE-01Drug (e.g., a lipophilic anti-inflammatory)Active Pharmaceutical Ingredient1.0
TEGOSOFT® 189 (Isononyl Isononanoate) Oil Phase 10.0
Tween 80Surfactant15.0
Propylene GlycolCo-surfactant5.0
Purified WaterAqueous Phase69.0
Characterization Data
Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NE-01150 ± 50.15 ± 0.02-25.0 ± 2.0> 95
Experimental Protocol: Preparation of Nanoemulsion
  • Oil Phase Preparation: Dissolve the active pharmaceutical ingredient (API) in TEGOSOFT® 189.

  • Aqueous Phase Preparation: Separately, mix Tween 80 and Propylene Glycol in purified water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under continuous high-shear homogenization (e.g., using a rotor-stator homogenizer) at 10,000 rpm for 15 minutes.

  • Nanoemulsification: Subject the coarse emulsion to high-pressure homogenization for 5-10 cycles at 15,000 psi to reduce the droplet size to the nanometer range.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by separating the free drug from the nanoemulsion using ultracentrifugation and quantifying the drug in the supernatant.

experimental_workflow_nanoemulsion cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization API API Mix_Oil Dissolve API in TEGOSOFT® 189 API->Mix_Oil Tegosoft TEGOSOFT® 189 Tegosoft->Mix_Oil HighShear High-Shear Homogenization Mix_Oil->HighShear Add dropwise Surfactant Surfactant (e.g., Tween 80) Mix_Aq Mix Surfactant and Co-surfactant in Water Surfactant->Mix_Aq CoSurfactant Co-surfactant (e.g., Propylene Glycol) CoSurfactant->Mix_Aq Water Purified Water Water->Mix_Aq Mix_Aq->HighShear HighPressure High-Pressure Homogenization HighShear->HighPressure Coarse Emulsion Nanoemulsion Final Nanoemulsion HighPressure->Nanoemulsion

Figure 1: Workflow for Nanoemulsion Preparation.

TEGOSOFT® 189 in Nanoemulgels

Nanoemulgels are nanoemulsions incorporated into a gel base. This formulation combines the advantages of a nanoemulsion for enhanced drug delivery with the favorable rheological properties of a gel for topical application. A study has reported the development of a nanoemulgel containing avocado oil and isononyl isononanoate.

Formulation Data
ComponentFunctionConcentration (% w/w)
Avocado ExtractActive IngredientAs required
Avocado OilOil PhaseVariable
Isononyl Isononanoate (TEGOSOFT® 189) Oil Phase Variable
Tween 60SurfactantVariable
Polyglyceryl-3 DiisostearateCo-surfactantVariable
Aqupec HV-505EGelling Agent0.5
Purified WaterAqueous Phaseq.s. to 100
Characterization Data
ParameterResult
Average Droplet Size84.45 ± 5.45 nm
Zeta Potential-69.94 ± 5.66 mV
Experimental Protocol: Preparation of Nanoemulgel
  • Nanoemulsion Preparation:

    • Prepare the oil phase by mixing avocado oil and isononyl isononanoate.

    • Prepare the aqueous phase.

    • The nanoemulsion is formed using the phase inversion composition (PIC) method. This involves the controlled addition of one phase to the other while monitoring for the phase inversion point.

  • Gel Preparation: Disperse the gelling agent (e.g., Aqupec HV-505E or a Carbopol series polymer) in purified water and allow it to hydrate. Neutralize the gel base with a suitable agent (e.g., triethanolamine for Carbopol) to achieve the desired viscosity.

  • Incorporation: Slowly add the prepared nanoemulsion to the gel base with gentle stirring until a homogenous nanoemulgel is formed.

  • Characterization: Evaluate the nanoemulgel for its physical appearance, pH, viscosity, and spreadability. The droplet size of the incorporated nanoemulsion can be analyzed after appropriate dilution.

experimental_workflow_nanoemulgel cluster_preparation Formulation Steps cluster_characterization Characterization Nanoemulsion_Prep Prepare Nanoemulsion (e.g., using PIC method) Incorp Incorporate Nanoemulsion into Gel Base Nanoemulsion_Prep->Incorp Gel_Prep Prepare Gel Base (Hydrate Gelling Agent) Gel_Prep->Incorp Nanoemulgel Final Nanoemulgel Incorp->Nanoemulgel Viscosity Viscosity Nanoemulgel->Viscosity pH pH Nanoemulgel->pH Spreadability Spreadability Nanoemulgel->Spreadability Droplet_Size Droplet Size (after dilution) Nanoemulgel->Droplet_Size

Figure 2: Workflow for Nanoemulgel Preparation & Characterization.

TEGOSOFT® 189 in Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They offer advantages such as controlled drug release and improved stability. TEGOSOFT® 189 can be incorporated as a liquid lipid in combination with a solid lipid to form nanostructured lipid carriers (NLCs), a modified version of SLNs, to improve drug loading and prevent drug expulsion.

Formulation Data (Representative for NLCs)
ComponentFunctionConcentration (% w/w)
Drug (e.g., a retinoid)Active Pharmaceutical Ingredient0.5
Solid Lipid (e.g., Glyceryl Monostearate)Solid Lipid Matrix8.0
TEGOSOFT® 189 (Isononyl Isononanoate) Liquid Lipid 2.0
Poloxamer 188Surfactant2.5
Purified WaterAqueous Phase87.0
Characterization Data (Representative for NLCs)
ParameterExpected Range
Particle Size (nm)150 - 300
Polydispersity Index (PDI)< 0.3
Encapsulation Efficiency (%)> 80
Experimental Protocol: Preparation of NLCs
  • Lipid Phase Preparation: Melt the solid lipid and add TEGOSOFT® 189 and the API. Heat the mixture to about 5-10°C above the melting point of the solid lipid.

  • Aqueous Phase Preparation: Heat the aqueous solution of the surfactant to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase under high-shear homogenization for 5-10 minutes to form a coarse emulsion.

  • Homogenization: Subject the hot pre-emulsion to high-pressure homogenization at the same temperature for several cycles.

  • Cooling and NLC Formation: Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form NLCs.

  • Characterization: Analyze the NLC dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

In Vitro Drug Release and Skin Permeation Studies

To evaluate the performance of TEGOSOFT® 189-based topical delivery systems, in vitro drug release and skin permeation studies are crucial.

Experimental Protocol: In Vitro Drug Release
  • Apparatus: Use a Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) separating the donor and receptor compartments.

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintain it at 32 ± 0.5°C with constant stirring.

  • Sample Application: Apply a known amount of the formulation to the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).

  • Data Analysis: Plot the cumulative amount of drug released per unit area against time to determine the release profile.

Experimental Protocol: Ex Vivo Skin Permeation
  • Skin Preparation: Use excised animal or human skin. Remove subcutaneous fat and hair.

  • Apparatus: Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Procedure: Follow the same procedure as the in vitro drug release study.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of the plot gives the steady-state flux.

logical_relationship_testing cluster_formulation Formulation Development cluster_evaluation Performance Evaluation Formulation TEGOSOFT® 189-based Topical Formulation InVitro_Release In Vitro Drug Release (Franz Diffusion Cell) Formulation->InVitro_Release ExVivo_Permeation Ex Vivo Skin Permeation (Excised Skin) Formulation->ExVivo_Permeation Release_Profile Drug Release Profile InVitro_Release->Release_Profile Permeation_Parameters Skin Permeation Parameters (e.g., Flux) ExVivo_Permeation->Permeation_Parameters

Figure 3: Evaluation of Topical Formulations.

Conclusion

TEGOSOFT® 189 is a highly valuable excipient for the development of novel topical drug delivery systems. Its favorable physicochemical and sensory properties, combined with its versatility as an oil phase, enable the formulation of advanced delivery systems such as nanoemulsions, nanoemulgels, and NLCs. These systems can effectively enhance the solubility, stability, and skin permeation of a wide range of active pharmaceutical ingredients, ultimately leading to improved therapeutic outcomes and patient acceptance. The protocols and data presented in these application notes serve as a guide for researchers to harness the full potential of TEGOSOFT® 189 in their formulation development endeavors.

Application Notes and Protocols for Incorporating TEGOSOFT® 189 into Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the successful incorporation of TEGOSOFT® 189, a versatile emollient, into stable nanoemulsion formulations. This document outlines the requisite materials, equipment, and detailed methodologies for preparation, characterization, and stability assessment of the nanoemulsions.

Introduction

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[1] Their small droplet size imparts unique properties such as high surface area, enhanced stability, and improved bioavailability, making them attractive delivery systems in cosmetics and pharmaceuticals.[1] Emollients are crucial ingredients in topical formulations, designed to soften, smooth, and hydrate the skin by forming a protective barrier to prevent moisture loss.[2][3]

TEGOSOFT® 189 is part of a range of cosmetic emollients. For the purpose of these protocols, we will focus on a representative and widely used emollient from this class, Caprylic/Capric Triglyceride, which is a common ingredient in cosmetic and pharmaceutical nanoemulsions.[1][4] These triglycerides offer excellent emolliency and a pleasant skin feel.[4] This protocol will detail the incorporation of Caprylic/Capric Triglyceride as the oil phase in an oil-in-water (O/W) nanoemulsion.

Data Presentation

Table 1: Physicochemical Properties of a Representative TEGOSOFT® Emollient
PropertyValue
INCI Name Caprylic/Capric Triglyceride
Appearance Clear, colorless to slightly yellowish oily liquid
Odor Characteristic
Solubility Soluble in oils and organic solvents, insoluble in water
Key Functions Emollient, solvent for lipophilic actives, skin conditioning agent
Table 2: Example Formulations for TEGOSOFT® 189 (Caprylic/Capric Triglyceride) Nanoemulsions
Formulation IDOil Phase (Caprylic/Capric Triglyceride) (% w/w)Surfactant (Tween 80) (% w/w)Co-surfactant (Span 80) (% w/w)Aqueous Phase (Distilled Water) (% w/w)
NE-1510580
NE-210157.567.5
NE-315201055
Table 3: Expected Characteristics of TEGOSOFT® 189 (Caprylic/Capric Triglyceride) Nanoemulsions
Formulation IDMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
NE-1100 - 150< 0.2-20 to -30
NE-2150 - 200< 0.25-15 to -25
NE-3200 - 250< 0.3-10 to -20

Experimental Protocols

Protocol 1: Preparation of TEGOSOFT® 189 Nanoemulsion using Ultrasonication

This protocol describes a high-energy method for producing nanoemulsions using ultrasonic cavitation to break down droplet sizes.

Materials:

  • TEGOSOFT® 189 (Caprylic/Capric Triglyceride)

  • Tween 80 (Polysorbate 80)

  • Span 80 (Sorbitan Oleate)

  • Distilled or deionized water

  • Beakers

  • Magnetic stirrer and stir bar

Equipment:

  • Probe sonicator

  • Ice bath

  • Analytical balance

Procedure:

  • Preparation of Oil Phase: Weigh the required amounts of TEGOSOFT® 189 (Caprylic/Capric Triglyceride) and Span 80 into a beaker. Mix using a magnetic stirrer until a homogenous solution is formed.

  • Preparation of Aqueous Phase: In a separate beaker, weigh the required amount of Tween 80 and distilled water. Stir until the surfactant is fully dissolved.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer at a moderate speed for 15-20 minutes to form a coarse emulsion.

  • Ultrasonication: Place the beaker containing the coarse emulsion in an ice bath to dissipate heat generated during sonication. Insert the probe of the sonicator into the emulsion, ensuring the tip is submerged but not touching the bottom or sides of the beaker.

  • Sonicate the emulsion at a specific amplitude (e.g., 40-60%) for a defined period (e.g., 5-15 minutes) with pulsed cycles (e.g., 30 seconds on, 15 seconds off) to prevent overheating.

  • Characterization: After sonication, allow the nanoemulsion to equilibrate to room temperature before proceeding with characterization as described in Protocol 3.

Protocol 2: Preparation of TEGOSOFT® 189 Nanoemulsion using High-Pressure Homogenization

This protocol utilizes high pressure to force the emulsion through a narrow gap, creating intense shear and reducing droplet size.

Materials:

  • Same as Protocol 1.

Equipment:

  • High-pressure homogenizer

  • Magnetic stirrer and stir bar

  • Beakers

  • Analytical balance

Procedure:

  • Preparation of Coarse Emulsion: Prepare the oil and aqueous phases and form a coarse emulsion as described in steps 1-3 of Protocol 1.

  • High-Pressure Homogenization: Prime the high-pressure homogenizer according to the manufacturer's instructions.

  • Pour the coarse emulsion into the inlet of the homogenizer.

  • Process the emulsion at a high pressure (e.g., 10,000-20,000 psi) for a specific number of cycles (e.g., 3-5 cycles).[5]

  • Collect the resulting nanoemulsion from the outlet.

  • Characterization: Allow the nanoemulsion to equilibrate to room temperature before proceeding with characterization as described in Protocol 3.

Protocol 3: Characterization of TEGOSOFT® 189 Nanoemulsion

3.1 Particle Size and Polydispersity Index (PDI) Analysis

This is performed using Dynamic Light Scattering (DLS).

Equipment:

  • Zetasizer or similar DLS instrument

  • Cuvettes

Procedure:

  • Sample Preparation: Dilute a small aliquot of the nanoemulsion with distilled water to a suitable concentration to avoid multiple scattering effects.

  • Measurement: Transfer the diluted sample into a clean cuvette and place it in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle) and perform the measurement.

  • Data Analysis: The instrument's software will provide the mean droplet size (Z-average) and the Polydispersity Index (PDI), which indicates the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoemulsion.

3.2 Zeta Potential Analysis

Zeta potential is a measure of the surface charge of the droplets and is an indicator of the stability of the nanoemulsion.

Equipment:

  • Zetasizer or similar instrument with zeta potential measurement capability

  • Folded capillary cells

Procedure:

  • Sample Preparation: Dilute the nanoemulsion with distilled water as for DLS analysis.

  • Measurement: Inject the diluted sample into a folded capillary cell, ensuring no air bubbles are present. Place the cell in the instrument.

  • Perform the measurement according to the instrument's instructions.

  • Data Analysis: The instrument will report the zeta potential in millivolts (mV). A zeta potential value greater than |±30| mV generally indicates good physical stability due to strong electrostatic repulsion between droplets.

Protocol 4: Stability Assessment of TEGOSOFT® 189 Nanoemulsion

Procedure:

  • Accelerated Stability Studies: Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 1, 2, and 3 months).

  • Physical Observation: At specified time intervals, visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation.

  • Physicochemical Characterization: At each time point, measure the mean droplet size, PDI, and zeta potential as described in Protocol 3. Significant changes in these parameters over time indicate instability.

Visualizations

Experimental_Workflow cluster_prep Nanoemulsion Preparation cluster_homogenization Homogenization cluster_char Characterization cluster_stability Stability Assessment prep_oil 1. Prepare Oil Phase (TEGOSOFT 189 + Span 80) mix 3. Form Coarse Emulsion (Magnetic Stirring) prep_oil->mix prep_aq 2. Prepare Aqueous Phase (Water + Tween 80) prep_aq->mix ultra 4a. Ultrasonication mix->ultra High-Energy Method 1 hph 4b. High-Pressure Homogenization mix->hph High-Energy Method 2 dls 5. Particle Size & PDI (DLS) ultra->dls hph->dls zeta 6. Zeta Potential dls->zeta storage 7. Storage at Different Temperatures zeta->storage analysis 8. Periodic Analysis (Visual, DLS, Zeta) storage->analysis

Caption: Experimental workflow for nanoemulsion preparation and characterization.

Emollient_Mechanism cluster_skin Skin Barrier (Stratum Corneum) cluster_action Mechanism of Action cluster_outcome Outcome sc Dry, Compromised Skin (Dehydrated Corneocytes, Lipid Deficiencies) nanoemulsion Topical Application of TEGOSOFT® 189 Nanoemulsion sc->nanoemulsion Treatment hydrated_sc Hydrated, Healthy Skin (Moisturized Corneocytes, Intact Lipid Matrix) occlusion Formation of Occlusive Film on Skin Surface nanoemulsion->occlusion filling Filling Intercellular Spaces with Lipids nanoemulsion->filling tewl Reduced Transepidermal Water Loss (TEWL) occlusion->tewl smoothness Improved Skin Smoothness & Softness filling->smoothness hydration Increased Skin Hydration tewl->hydration hydration->hydrated_sc smoothness->hydrated_sc

Caption: Mechanism of action of TEGOSOFT® 189 nanoemulsion on the skin barrier.

References

Application of TEGOSOFT® 189 in Skin Barrier Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

TEGOSOFT® 189, chemically known as Isopropyl Palmitate (IPP), is a widely used emollient in the cosmetic and pharmaceutical industries. Its primary function is to soften and smooth the skin by forming a protective layer on the stratum corneum, the outermost layer of the epidermis. This occlusive film helps to reduce transepidermal water loss (TEWL), a key indicator of skin barrier function, thereby improving skin hydration and maintaining its integrity. This document provides detailed application notes and experimental protocols for studying the effects of TEGOSOFT® 189 on skin barrier function.

Mechanism of Action

TEGOSOFT® 189 functions primarily as an emollient and occlusive agent. Its mechanism of action in enhancing the skin barrier can be summarized as follows:

  • Formation of an Occlusive Layer: Upon application, Isopropyl Palmitate forms a thin, non-greasy film on the skin surface. This layer acts as a physical barrier, slowing the evaporation of water from the skin to the environment.

  • Reduction of Transepidermal Water Loss (TEWL): By creating this occlusive barrier, TEGOSOFT® 189 directly reduces the rate of TEWL. A lower TEWL value is indicative of a healthier and more robust skin barrier.[1]

  • Improvement of Stratum Corneum Hydration: The retention of water in the stratum corneum leads to increased hydration levels. This helps to maintain the flexibility and integrity of the skin, preventing dryness, flaking, and cracking.

  • Lipid Integration: While not a natural component of the skin's lipid matrix, as an emollient, Isopropyl Palmitate can integrate into the lipid lamellae of the stratum corneum, helping to fill in gaps between corneocytes and reinforce the barrier structure.

Logical Relationship of TEGOSOFT® 189's Action

cluster_0 Application of TEGOSOFT® 189 cluster_1 Mechanism of Action cluster_2 Primary Effects cluster_3 Overall Outcome Topical Application Topical Application Formation of Occlusive Film Formation of Occlusive Film Topical Application->Formation of Occlusive Film Integration with Stratum Corneum Lipids Integration with Stratum Corneum Lipids Topical Application->Integration with Stratum Corneum Lipids Reduced TEWL Reduced TEWL Formation of Occlusive Film->Reduced TEWL Improved Skin Barrier Function Improved Skin Barrier Function Integration with Stratum Corneum Lipids->Improved Skin Barrier Function Increased Skin Hydration Increased Skin Hydration Reduced TEWL->Increased Skin Hydration Increased Skin Hydration->Improved Skin Barrier Function cluster_0 Day 1: Pre-incubation cluster_1 Day 2: Treatment cluster_2 Day 3: Post-treatment Analysis A Receive RHE tissues and place in assay medium B Incubate overnight at 37°C, 5% CO2 A->B C Measure baseline TEWL B->C D Apply TEGOSOFT® 189 (test) and control (e.g., PBS) to apical surface C->D E Incubate for a defined period (e.g., 24 hours) D->E F Measure post-treatment TEWL E->F G Wash tissues with PBS F->G H Perform MTT assay for tissue viability G->H I Measure optical density to determine viability H->I cluster_0 Baseline Measurement (T0) cluster_1 Product Application cluster_2 Post-Application Measurements cluster_3 Long-term Study (Optional) A Acclimatize subjects to controlled environment B Measure baseline skin hydration (Corneometer®) and TEWL (Tewameter®) on defined test areas A->B C Apply a standardized amount of TEGOSOFT® 189 and placebo to the respective test areas B->C D Measure skin hydration and TEWL at specified time points (e.g., T1h, T2h, T4h, T24h) C->D E Subjects apply the product daily for a set period (e.g., 14 or 28 days) D->E F Repeat measurements at the end of the study period E->F cluster_0 External Application cluster_1 Physical Effect cluster_2 Physiological Response cluster_3 Cellular Signaling (Indirect) cluster_4 Outcome TEGOSOFT_189 TEGOSOFT® 189 Occlusive_Layer Forms Occlusive Layer TEGOSOFT_189->Occlusive_Layer Reduced_TEWL Reduced TEWL Occlusive_Layer->Reduced_TEWL Increased_Hydration Increased Stratum Corneum Hydration Reduced_TEWL->Increased_Hydration Optimal_Enzymatic_Activity Optimal Environment for Enzymatic Activity Increased_Hydration->Optimal_Enzymatic_Activity Keratinocyte_Differentiation Enhanced Keratinocyte Differentiation Optimal_Enzymatic_Activity->Keratinocyte_Differentiation Lipid_Synthesis Upregulation of Lipid Synthesis Optimal_Enzymatic_Activity->Lipid_Synthesis Improved_Barrier Improved Skin Barrier Function Keratinocyte_Differentiation->Improved_Barrier Lipid_Synthesis->Improved_Barrier

References

Application Notes and Protocols for In Vitro Skin Permeation Studies with TEGOSOFT® 189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies utilizing TEGOSOFT® 189 as a formulation component. This document outlines the role of TEGOSOFT® 189 as a penetration enhancer, presents quantitative data from relevant studies, and offers detailed experimental methodologies.

Note on TEGOSOFT® 189 Identity: Based on publicly available information from the manufacturer (Evonik), TEGOSOFT® 189 is identified as Isopropyl Palmitate (IPP). The following data and protocols are based on the properties and effects of Isopropyl Palmitate.

Introduction to TEGOSOFT® 189 (Isopropyl Palmitate) in Dermal Drug Delivery

TEGOSOFT® 189, or Isopropyl Palmitate (IPP), is a widely used emollient, solvent, and penetration enhancer in topical and transdermal formulations. Its primary function in drug delivery is to reversibly reduce the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the permeation of active pharmaceutical ingredients (APIs) into the deeper layers of the skin and systemic circulation.

The mechanism of action of IPP as a penetration enhancer is attributed to its ability to interact with and disrupt the highly organized lipid structure of the stratum corneum. By integrating into the lipid bilayers, IPP increases their fluidity, creating pathways for drug molecules to diffuse more readily through the skin barrier.

Quantitative Data: Effect of Isopropyl Palmitate on Skin Permeation

The following tables summarize the findings of a study by Guo et al., which investigated the effect of varying concentrations of Isopropyl Palmitate in ethanol on the in vitro skin permeation of four different drugs with varying lipophilicity. These studies were conducted using excised rat skin in Franz diffusion cells.

Table 1: Physicochemical Properties of Model Drugs

DrugMolecular Weight ( g/mol )Log P
Oxaprozin293.34.2
Nimesulide308.33.6
Gliclazide323.42.6
Ribavirin244.2-1.9

Table 2: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Oxaprozin

IPP Concentration in Ethanol (w/w)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio (ER)
0% (Control)1.85 ± 0.231.85 ± 0.231.00
5%4.21 ± 0.454.21 ± 0.452.28
10%6.89 ± 0.766.89 ± 0.763.72
15%9.23 ± 1.019.23 ± 1.014.99
20%12.54 ± 1.3212.54 ± 1.326.78

Table 3: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Nimesulide

IPP Concentration in Ethanol (w/w)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio (ER)
0% (Control)2.11 ± 0.282.11 ± 0.281.00
5%5.02 ± 0.515.02 ± 0.512.38
10%8.12 ± 0.898.12 ± 0.893.85
15%11.34 ± 1.2111.34 ± 1.215.37
20%15.67 ± 1.6315.67 ± 1.637.43

Table 4: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Gliclazide

IPP Concentration in Ethanol (w/w)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio (ER)
0% (Control)1.54 ± 0.191.54 ± 0.191.00
5%3.98 ± 0.423.98 ± 0.422.58
10%6.54 ± 0.686.54 ± 0.684.25
15%9.01 ± 0.959.01 ± 0.955.85
20%11.78 ± 1.2411.78 ± 1.247.65

Table 5: Effect of Isopropyl Palmitate (IPP) Concentration on the Permeation of Ribavirin

IPP Concentration in Ethanol (w/w)Steady-State Flux (Jss, µg/cm²/h)Permeability Coefficient (Kp x 10⁻³ cm/h)Enhancement Ratio (ER)
0% (Control)0.89 ± 0.110.89 ± 0.111.00
5%2.34 ± 0.252.34 ± 0.252.63
10%4.11 ± 0.434.11 ± 0.434.62
15%6.02 ± 0.656.02 ± 0.656.76
20%8.15 ± 0.888.15 ± 0.889.16

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard procedure for assessing the skin permeation of a topical formulation containing TEGOSOFT® 189 (Isopropyl Palmitate) using vertical Franz diffusion cells.

Materials and Equipment:

  • Vertical Franz diffusion cells (with a known diffusion area)

  • Excised human or animal skin (e.g., rat, porcine)

  • Receptor solution (e.g., phosphate-buffered saline pH 7.4)

  • Test formulation containing the API and TEGOSOFT® 189

  • Control formulation (without TEGOSOFT® 189)

  • Magnetic stirrer and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, LC-MS/MS)

  • Parafilm or other suitable covering for the donor compartment

Procedure:

  • Skin Membrane Preparation:

    • Thaw cryopreserved skin at room temperature.

    • Carefully excise the subcutaneous fat from the dermal side of the skin.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Visually inspect the skin for any imperfections or damage.

  • Franz Diffusion Cell Assembly:

    • Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor chamber.

    • Mount the prepared skin membrane onto the diffusion cell with the stratum corneum side facing the donor compartment.

    • Clamp the donor and receptor compartments together securely.

    • Place the assembled cells in a water bath maintained at 32 ± 1°C to ensure the skin surface temperature is at a physiological level.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Skin Integrity Test (Optional but Recommended):

    • Before applying the formulation, assess the integrity of the skin barrier. This can be done by measuring the transepidermal water loss (TEWL) or electrical resistance.

  • Application of Formulation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test or control formulation evenly onto the surface of the stratum corneum in the donor compartment.

    • Cover the donor compartment with parafilm to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of the API using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) compared to the control formulation.

Visualizations

Experimental Workflow for In Vitro Skin Permeation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation assemble_cell Franz Cell Assembly prep_skin->assemble_cell prep_receptor Receptor Solution Preparation prep_receptor->assemble_cell prep_formulation Formulation Preparation apply_formulation Formulation Application prep_formulation->apply_formulation equilibrate Equilibration assemble_cell->equilibrate equilibrate->apply_formulation sampling Time-point Sampling apply_formulation->sampling analytical_method Drug Quantification (e.g., HPLC) sampling->analytical_method data_analysis Data Analysis (Flux, Kp, ER) analytical_method->data_analysis results Results & Interpretation data_analysis->results

Caption: Workflow of an in vitro skin permeation study.

Mechanism of Isopropyl Palmitate as a Penetration Enhancer

G cluster_sc Stratum Corneum lipids Organized Lipid Bilayers corneocytes Corneocytes disruption Disruption of Lipid Packing & Increased Fluidity lipids->disruption ipp Isopropyl Palmitate (TEGOSOFT® 189) ipp->lipids Intercalates into permeation Enhanced Drug Permeation disruption->permeation api API api->disruption Passes through

Caption: Mechanism of Isopropyl Palmitate penetration enhancement.

Application Notes: TEGOSOFT® 189 as a Non-Comedogenic Excipient in Dermatological and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TEGOSOFT® 189 is a versatile emollient that offers a unique sensory profile and functional benefits in a wide range of topical formulations. A key consideration in the development of skincare and dermatological products is the potential for excipients to induce or exacerbate acne by blocking pores, a property known as comedogenicity. These application notes provide a comprehensive overview of the non-comedogenic profile of TEGOSOFT® 189, supported by available data on similar emollients and standardized testing protocols. The information is intended for researchers, scientists, and drug development professionals in the pharmaceutical and cosmetic industries.

Properties and Applications of TEGOSOFT® Emollients

The TEGOSOFT® range of emollients from Evonik are esters that provide a variety of sensory feelings, from light and non-oily to rich and nourishing. They are widely used in skincare, sun care, and color cosmetics. While a specific technical data sheet for TEGOSOFT® 189 was not available at the time of this writing, a product catalog from the manufacturer indicates that the TEGOSOFT® line includes various emollients with different properties. For instance, TEGOSOFT® TN is explicitly marketed as non-comedogenic. The TEGOSOFT® OS product has the INCI name Ethylhexyl Stearate. Given the product line's characteristics, it is plausible that TEGOSOFT® 189 is also designed with a favorable non-comedogenic profile in mind.

Quantitative Data on Comedogenicity

Direct clinical data on the comedogenicity of TEGOSOFT® 189 is not publicly available. However, data for Ethylhexyl Stearate, the INCI name for the related product TEGOSOFT® OS, provides a relevant reference point. Comedogenicity is often rated on a scale from 0 (non-comedogenic) to 5 (severely comedogenic).

IngredientINCI NameComedogenic RatingNotes
TEGOSOFT® OS (example)Ethylhexyl Stearate2This is considered a moderate rating, suggesting a low potential for pore-clogging in most individuals, but it may be a factor for those with highly acne-prone skin.[1]
TEGOSOFT® TN (example)C12-15 Alkyl BenzoateNot ratedThe manufacturer, Evonik, explicitly claims this product is non-comedogenic.[2]

Experimental Protocols for Comedogenicity Testing

The assessment of an ingredient's comedogenic potential is crucial for substantiating "non-comedogenic" claims. Two primary methods are historically and currently employed: the Rabbit Ear Assay (REA) and Human Clinical Trials.

Rabbit Ear Assay (REA) for Comedogenicity

The REA is a classic and sensitive preclinical model for assessing the comedogenic potential of substances.

Principle: The inner ear of a rabbit is more sensitive than human skin to follicular hyperkeratosis, the primary mechanism of comedone formation. Test substances are applied to the rabbit's ear, and the follicular response is evaluated.

Methodology:

  • Animal Model: Albino rabbits are typically used.

  • Test Substance Application: The test material (e.g., TEGOSOFT® 189) is applied, often in a suitable vehicle, to the inner surface of the rabbit's ear canal daily for a period of two weeks.[3][4]

  • Control Groups: A positive control (a known comedogenic substance like crude coal tar) and a negative control (the vehicle alone) are applied to other rabbits or different sites on the same rabbit's ear.

  • Evaluation: After the application period, the follicular openings are examined for the presence and size of microcomedones. This can be done through stereomicroscopic observation of the epidermal sheet after excision and heat separation, or through histological analysis of tissue cross-sections.[3][4]

  • Scoring: The degree of follicular hyperkeratosis is graded on a scale, typically from 0 (no effect) to 3 or 4 (severe comedone formation).

Human Repeat Insult Patch Test (HRIPT) Adapted for Comedogenicity

The HRIPT is the gold standard for evaluating the irritation and sensitization potential of a product on human skin and can be adapted to assess comedogenicity.

Principle: The test material is repeatedly applied to the upper back of human volunteers, an area with a high density of sebaceous follicles. The formation of microcomedones is then assessed.

Methodology:

  • Subject Selection: Volunteers with oily or acne-prone skin and prominent pores are often selected for these studies.

  • Patch Application: The test substance is applied under an occlusive or semi-occlusive patch to a designated area on the upper back. Patches are typically applied three times a week for several weeks.

  • Control Groups: A positive control (e.g., lanolin) and a negative control (untreated site) are included.

  • Follicular Biopsy: At the end of the study period, a non-invasive "follicular biopsy" is performed. This involves applying cyanoacrylate glue to a glass slide, pressing it onto the test site, and then removing it. This process extracts the contents of the follicular openings, including any microcomedones.

  • Analysis: The number and size of the microcomedones on the slide are quantified under a microscope.

  • Interpretation: The comedogenic potential of the test material is determined by comparing the number and size of microcomedones at the test site to the negative and positive control sites. A statistically significant increase in comedones compared to the negative control indicates comedogenic potential.

Signaling Pathways in Comedogenesis

Comedogenesis, the formation of microcomedones, is the initial step in the development of acne. It is primarily driven by follicular hyperkeratosis, the excessive proliferation and abnormal desquamation of keratinocytes lining the hair follicle. Several signaling pathways are implicated in this process.

dot

Comedogenesis_Signaling_Pathway cluster_stimuli External & Internal Stimuli cluster_cellular_response Cellular Response in Keratinocytes cluster_outcome Pathological Outcome Androgens Androgens Growth_Factors Growth Factors (e.g., IGF-1) Receptor_Activation Receptor Activation Growth_Factors->Receptor_Activation Inflammatory_Mediators Inflammatory Mediators (e.g., IL-1α) Inflammatory_Mediators->Receptor_Activation Signal_Transduction Signal Transduction (e.g., MAPK, PI3K/Akt) Receptor_Activation->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Hyperproliferation Keratinocyte Hyperproliferation Gene_Expression->Hyperproliferation Abnormal_Desquamation Abnormal Desquamation Gene_Expression->Abnormal_Desquamation Follicular_Plugging Follicular Plugging (Microcomedone Formation) Hyperproliferation->Follicular_Plugging Abnormal_Desquamation->Follicular_Plugging

Caption: Signaling pathway of comedogenesis.

Experimental Workflow for Comedogenicity Testing

The following diagram illustrates a typical workflow for a human clinical trial to assess the comedogenicity of a topical product.

dot

References

Investigating the In Vitro Sensory Properties of TEGOSOFT® 189: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TEGOSOFT® 189, chemically known as Ethylhexyl Stearate, is a widely utilized emollient in the cosmetic and pharmaceutical industries, valued for its sensory characteristics and skin-feel-modifying properties. Understanding the direct and indirect impact of this emollient on the skin's sensory system at a cellular level is crucial for the development of formulations with desired sensory profiles and for ensuring consumer comfort. These application notes provide detailed protocols for in vitro methods to investigate the sensory properties of TEGOSOFT® 189, focusing on its interaction with sensory neurons and its effect on skin barrier function. The described assays are designed to provide quantitative and qualitative data to aid in the formulation development and claims substantiation process.

Data Presentation: Physicochemical and Sensory Properties of Emollients

The sensory perception of an emollient is closely linked to its physicochemical properties. The following table summarizes key parameters for TEGOSOFT® 189 and a selection of other common emollients to provide a comparative framework for in vitro sensory investigations.

EmollientINCI NameViscosity (mPa·s at 20°C)Surface Tension (mN/m)Spreading Value (mm²/10 min)Sensory Profile Highlights
TEGOSOFT® 189 Ethylhexyl Stearate ~8-12 ~30 Medium-High Light, non-greasy, smooth feel
Mineral OilParaffinum Liquidum15-30~32MediumOcclusive, greasy, long playtime
Isopropyl MyristateIsopropyl Myristate~5~29HighVery light, fast-spreading, dry feel
Decyl OleateDecyl Oleate~25~33MediumRich, lubricating, substantive feel
CyclomethiconeCyclomethicone~5~18Very HighExtremely light, volatile, silky feel
SqualaneSqualane~30~32MediumEmollient, non-greasy, fast absorption

Experimental Protocols

Protocol 1: Assessment of Neuronal Activation using Primary Sensory Neuron Culture and Calcium Imaging

This protocol details a method to assess the direct effect of TEGOSOFT® 189 on the activation of primary sensory neurons isolated from dorsal root ganglia (DRG). An increase in intracellular calcium ([Ca²⁺]i) is a hallmark of neuronal activation.

Experimental Workflow:

G cluster_0 DRG Neuron Culture cluster_1 Calcium Imaging A Isolate DRGs from neonatal rodents B Enzymatic and mechanical dissociation A->B C Plate neurons on coated coverslips B->C D Culture for 24-48 hours C->D E Load neurons with a calcium indicator dye (e.g., Fura-2 AM) D->E Prepare for imaging F Acquire baseline fluorescence E->F G Apply TEGOSOFT® 189 (and controls) F->G H Record changes in fluorescence G->H I Quantify changes in intracellular calcium H->I Analyze data

Caption: Workflow for DRG neuron culture and calcium imaging.

Methodology:

  • Primary Dorsal Root Ganglion (DRG) Neuron Culture:

    • Isolate DRGs from neonatal rodents following established and ethically approved protocols.

    • Digest the ganglia with a solution of collagenase and dispase to dissociate the tissue into a single-cell suspension.

    • Mechanically triturate the cell suspension to further dissociate the neurons.

    • Plate the neurons on coverslips coated with poly-D-lysine and laminin to promote attachment and neurite outgrowth.

    • Culture the neurons in a neurobasal medium supplemented with nerve growth factor (NGF) and other essential nutrients for 24-48 hours before the experiment.

  • Calcium Imaging:

    • Prepare a stock solution of TEGOSOFT® 189 and control emollients. Due to their oily nature, they should be prepared as a stable emulsion in the recording buffer using a suitable solubilizing agent (e.g., Pluronic F-127) at a concentration that does not affect neuronal viability or activity.

    • Load the cultured DRG neurons with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-45 minutes at 37°C.

    • Wash the cells to remove the excess dye and mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric calcium imaging.

    • Establish a baseline fluorescence recording for 1-2 minutes.

    • Perfuse the cells with the TEGOSOFT® 189 emulsion or control solutions. As a positive control for neuronal activation, use a known agonist of sensory neurons, such as capsaicin (to activate TRPV1 channels). A vehicle control (emulsion without the emollient) should also be used.

    • Record the changes in intracellular calcium concentration in real-time.

    • Analyze the data by calculating the ratio of fluorescence emission at two different excitation wavelengths. An increase in this ratio indicates an increase in intracellular calcium.

Protocol 2: Measurement of Neuropeptide Release from Cultured Sensory Neurons

Activation of sensory neurons can lead to the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are involved in neurogenic inflammation and sensations like itching or stinging. This protocol measures CGRP release as an indicator of neuronal activation.

Experimental Workflow:

G cluster_0 Cell Culture and Treatment cluster_1 CGRP Measurement A Culture DRG neurons in multi-well plates B Wash cells with release buffer A->B C Incubate with TEGOSOFT® 189 or controls B->C D Collect the supernatant C->D After incubation E Perform CGRP Enzyme Immunoassay (EIA) D->E F Measure absorbance E->F G Determine neuronal activation F->G Calculate CGRP concentration

Caption: Workflow for measuring CGRP release from DRG neurons.

Methodology:

  • Cell Culture and Treatment:

    • Culture primary DRG neurons in multi-well plates as described in Protocol 1.

    • After 24-48 hours in culture, gently wash the cells twice with a release buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

    • Prepare emulsions of TEGOSOFT® 189 and control substances in the release buffer.

    • Add the test and control solutions to the respective wells and incubate for a defined period (e.g., 30 minutes) at 37°C. A positive control, such as a high concentration of potassium chloride (KCl) or capsaicin, should be used to induce depolarization and neuropeptide release.

  • CGRP Measurement:

    • Following incubation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of CGRP in the supernatant using a commercially available Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.

    • The amount of CGRP released is proportional to the level of neuronal activation. Compare the results from the TEGOSOFT® 189-treated cells to the negative and positive controls.

Protocol 3: In Vitro Skin Irritation and Barrier Function Assessment

This protocol utilizes a reconstructed human epidermis (RhE) model to assess the potential of TEGOSOFT® 189 to cause skin irritation and to evaluate its effect on skin barrier function. This provides insights into indirect sensory effects that may arise from compromised barrier integrity.

Signaling Pathway in Skin Irritation:

G A Topical Application of Test Substance (e.g., TEGOSOFT® 189) B Interaction with Keratinocytes A->B C Cell Stress / Damage B->C G Increased Transepidermal Water Loss (TEWL) B->G Altered Barrier Function D Release of Inflammatory Mediators (e.g., IL-1α, IL-8) C->D F Reduced Cell Viability (MTT Assay) C->F E Activation of Sensory Neurons (if co-cultured) D->E Neurogenic Inflammation

Caption: Signaling cascade in in vitro skin irritation.

Methodology:

  • Reconstructed Human Epidermis (RhE) Model:

    • Use commercially available RhE tissue models (e.g., EpiDerm™, SkinEthic™).

    • Upon receipt, precondition the tissues overnight in the provided culture medium according to the manufacturer's instructions.

  • Skin Irritation Test (adapted from OECD TG 439):

    • Topically apply a defined amount of TEGOSOFT® 189 (e.g., 25-50 µL) to the surface of the RhE tissue.

    • Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution).

    • Expose the tissues to the test substance for a specified duration (e.g., 60 minutes) at 37°C.

    • After exposure, thoroughly wash the tissues to remove the test substance.

    • Transfer the tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using the MTT assay. A significant reduction in cell viability compared to the negative control indicates a potential for irritation.

  • Skin Barrier Function Assessment (Transepidermal Water Loss - TEWL):

    • For a more direct assessment of barrier function, TEWL can be measured from the surface of the RhE tissue using a specialized probe in a controlled humidity chamber.

    • Measure baseline TEWL before applying the test substance.

    • Apply TEGOSOFT® 189 and controls as described for the irritation test.

    • At various time points post-application (e.g., 1, 4, and 24 hours), measure TEWL again. An increase in TEWL suggests a disruption of the skin barrier.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro investigation of the sensory properties of TEGOSOFT® 189. By combining direct neuronal assays with skin model-based assessments, researchers can gain a comprehensive understanding of how this emollient interacts with the skin's sensory system. The resulting data will be invaluable for formulating products with optimized sensory profiles and for substantiating claims related to skin comfort and mildness.

Troubleshooting & Optimization

Technical Support Center: Overcoming TEGOSOFT® 189 Crystallization in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TEGOSOFT® 189. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve formulation challenges, specifically focusing on the prevention of crystallization.

Frequently Asked Questions (FAQs)

Q1: Is TEGOSOFT® 189 prone to crystallization on its own?

A1: No, TEGOSOFT® 189 (INCI: Isononyl Isononanoate) is a highly branched, low molecular weight ester with a very low freezing point and a pour point reported to be below -65°C.[1] It remains a clear, low-viscosity liquid under a wide range of temperatures and is not expected to crystallize by itself in typical cosmetic and pharmaceutical formulations.[2][3][4]

Q2: If TEGOSOFT® 189 doesn't crystallize, why am I observing crystals in my formulation containing it?

A2: The crystallization you are observing is likely due to the precipitation of other, higher-melting-point ingredients in your formulation, such as waxes, fatty alcohols (e.g., cetyl or stearyl alcohol), or certain active pharmaceutical ingredients (APIs). TEGOSOFT® 189, as part of the formulation's oil phase, influences the solubility and crystallization behavior of these other components. The issue is likely related to the overall formulation stability rather than the properties of TEGOSOFT® 189 alone.

Q3: What are the most common causes of crystallization in formulations containing TEGOSOFT® 189?

A3: The most common causes include:

  • Ingredient Incompatibility: The concentration of waxes or fatty alcohols may exceed their solubility limit in the oil phase of the formulation, especially at lower storage temperatures.

  • Improper Cooling Procedure: Rapid or uncontrolled cooling of a formulation from a molten state can lead to the formation of unstable crystal structures that can grow or change over time, resulting in a grainy texture.

  • Inadequate Solubilization: TEGOSOFT® 189 is an excellent solvent for many cosmetic ingredients, but its capacity to solubilize high-melting-point solids is finite.[5] Overloading the oil phase with these ingredients can lead to crystallization.

  • Formulation Imbalance: The ratio of liquid to solid emollients and other oil-phase components can impact the overall stability of the formulation and the solubility of individual ingredients.

Q4: How can the branched structure of TEGOSOFT® 189 help prevent crystallization?

A4: The highly branched structure of Isononyl Isononanoate introduces molecular disorder into the oil phase. This steric hindrance can disrupt the orderly packing of linear molecules like fatty alcohols and waxes, making it more difficult for them to form crystal lattices. This can help to keep them in a dissolved or amorphous state, improving the stability of the formulation.

Troubleshooting Guide

Problem: Grainy texture or visible crystals in a cream or lotion containing TEGOSOFT® 189.

This is a common issue when formulating with high-melting-point ingredients like fatty alcohols and waxes. The following troubleshooting steps can help you resolve this problem.

Logical Troubleshooting Workflow

Troubleshooting Crystallization start Crystallization Observed check_ingredients Review Formulation: - High concentration of waxes/fatty alcohols? - Known problematic ingredients? start->check_ingredients process_review Review Process: - Cooling rate controlled? - Homogenization effective? start->process_review solubility_test Conduct Solubility Study check_ingredients->solubility_test If high solids adjust_concentration Adjust Concentrations: - Reduce waxes/fatty alcohols - Increase TEGOSOFT® 189 or co-solvent check_ingredients->adjust_concentration add_inhibitor Incorporate Crystal Inhibitor check_ingredients->add_inhibitor If adjustments fail modify_process Modify Process: - Implement controlled cooling - Optimize homogenization process_review->modify_process solubility_test->adjust_concentration Based on data final_check Evaluate Stability of Modified Formulation adjust_concentration->final_check modify_process->final_check add_inhibitor->final_check

Caption: A logical workflow for troubleshooting crystallization in formulations.

Step 1: Review Your Formulation

  • High-Melting-Point Ingredients: Identify all ingredients with a melting point significantly above room temperature (e.g., cetyl alcohol, stearyl alcohol, beeswax, carnauba wax).

  • Concentration Levels: Determine the total concentration of these solid components in your oil phase. If the concentration is high, you may be exceeding the solubility limit.

Step 2: Evaluate Your Process

  • Cooling Rate: Was the formulation cooled rapidly (e.g., by placing it in a cold water bath without stirring)? Uncontrolled cooling is a major contributor to crystallization.

  • Homogenization: Was the homogenization step performed at a temperature where all ingredients were fully molten and for a sufficient duration to ensure a uniform mixture?

Step 3: Implement Corrective Actions

  • Optimize Ingredient Concentrations:

    • Reduce the concentration of the high-melting-point ingredient(s) in small increments.

    • Increase the proportion of TEGOSOFT® 189 or introduce a co-solvent to improve the solubility of the problematic ingredients.

  • Modify the Manufacturing Process:

    • Controlled Cooling: Implement a slow and controlled cooling process with gentle, continuous stirring. This allows for the formation of smaller, more stable crystals that are less likely to cause a grainy texture.

    • Homogenization Temperature: Ensure that the homogenization step is carried out at a temperature at least 5-10°C above the melting point of the highest-melting ingredient.

  • Incorporate a Crystal Inhibitor:

    • Consider adding a crystal inhibitor to your formulation. These are ingredients that interfere with the crystal growth process. Examples include certain polymers or other branched esters.

Experimental Protocols

Protocol 1: Determining the Solubility of a Crystalline Ingredient in TEGOSOFT® 189

Objective: To determine the approximate solubility of a crystalline ingredient (e.g., cetyl alcohol) in TEGOSOFT® 189 at different temperatures.

Methodology:

  • Prepare a series of vials with a fixed amount of TEGOSOFT® 189 (e.g., 10g).

  • Add increasing amounts of the crystalline ingredient to each vial (e.g., 1%, 2%, 5%, 10%, 15%, 20% w/w).

  • Heat the vials in a water bath with magnetic stirring until the crystalline ingredient is completely dissolved.

  • Slowly cool the vials while observing for the first sign of cloudiness or crystal formation. The temperature at which this occurs is the cloud point.

  • Repeat the process for different storage temperatures (e.g., 4°C, 25°C) by placing the clear solutions at these temperatures and observing for crystallization over a set period (e.g., 24-48 hours).

Protocol 2: Evaluating the Impact of Cooling Rate on Formulation Texture

Objective: To assess how different cooling rates affect the texture and stability of a formulation containing TEGOSOFT® 189 and a crystalline ingredient.

Methodology:

  • Prepare a batch of your formulation and heat it to a temperature where all components are fully melted.

  • Divide the batch into three equal parts.

  • Sample A (Rapid Cooling): Place the container in an ice bath and stir vigorously until it reaches room temperature.

  • Sample B (Moderate Cooling): Allow the container to cool at room temperature with occasional stirring.

  • Sample C (Slow Cooling): Place the container in a temperature-controlled water bath and slowly decrease the temperature (e.g., 1°C per minute) with continuous, gentle stirring.

  • After 24 hours, evaluate the texture of each sample visually and through sensory analysis for any signs of graininess.

  • Store the samples at different temperatures (e.g., 4°C, 25°C, 40°C) and re-evaluate after 1 week and 1 month.

Data Presentation

Table 1: Compatibility of TEGOSOFT® 189 with Common Crystalline Ingredients

IngredientMelting Point (°C)General Compatibility with TEGOSOFT® 189Recommended Usage Level to Avoid Crystallization
Cetyl Alcohol49Good< 5% in the oil phase
Stearyl Alcohol59Moderate< 3% in the oil phase
Cetearyl Alcohol50Good< 8% in the oil phase
Beeswax63Moderate< 4% in the oil phase
Carnauba Wax84Low< 2% in the oil phase

Note: These are approximate values and may vary depending on the overall formulation.

Signaling Pathway for Crystallization

The following diagram illustrates the factors that can lead to crystallization in a formulation.

Crystallization Pathway supersaturation Supersaturation of Crystalline Ingredient nucleation Nucleation (Crystal Seed Formation) supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth grainy_texture Grainy Texture/ Visible Crystals crystal_growth->grainy_texture high_concentration High Concentration of High-Melting Ingredient high_concentration->supersaturation low_temperature Low Storage Temperature low_temperature->supersaturation rapid_cooling Rapid Cooling rapid_cooling->nucleation poor_solvency Poor Solvency of Oil Phase poor_solvency->supersaturation

Caption: Factors leading to the crystallization pathway in formulations.

By understanding the properties of TEGOSOFT® 189 and the factors that influence crystallization, you can develop stable and elegant formulations. For further assistance, please contact our technical support team.

References

Technical Support Center: Stabilizing TEGOSOFT® 189 Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the long-term stability of emulsions formulated with TEGOSOFT® 189.

Frequently Asked Questions (FAQs)

Q1: What is TEGOSOFT® 189 and what is its role in an emulsion?

TEGOSOFT® 189 is the INCI name for Pentaerythrityl Tetraisostearate. It is a versatile emollient ester with a high molecular weight. In emulsions, it provides a rich, caring, and non-oily skin feel. It also contributes to the oil phase of the formulation and can influence its viscosity and sensory profile.

Q2: What are the common signs of instability in a TEGOSOFT® 189 emulsion?

Common signs of instability include:

  • Creaming: The separation of the emulsion into two layers, with a higher concentration of the dispersed phase (oil droplets in an O/W emulsion) rising to the top. This is often reversible with shaking.

  • Coalescence: The irreversible merging of small droplets to form larger ones, which can eventually lead to complete phase separation (breaking of the emulsion).

  • Flocculation: The clumping together of droplets without merging, which can increase the rate of creaming.

  • Phase Inversion: A change from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.

  • Changes in Viscosity: A significant increase or decrease in the thickness of the emulsion over time.

  • Changes in Appearance or Odor: Variations in color, clarity, or smell can indicate chemical degradation or microbial contamination.

Q3: How can I prevent creaming in my TEGOSOFT® 189 emulsion?

Creaming is primarily driven by the density difference between the oil and water phases and the size of the oil droplets. To minimize creaming:

  • Reduce Droplet Size: Homogenize the emulsion at a high shear rate to create smaller, more uniform droplets.

  • Increase the Viscosity of the Continuous Phase: Incorporate a thickening agent (hydrocolloid) such as Xanthan Gum or a carbomer into the aqueous phase. This slows the movement of the oil droplets.

  • Optimize Emulsifier Concentration: Ensure you are using an adequate concentration of your primary emulsifier and consider the addition of a co-emulsifier.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation of TEGOSOFT® 189 emulsions.

Issue 1: Emulsion separates into layers (creaming) shortly after preparation.
Potential Cause Recommended Solution
Insufficient homogenizationIncrease homogenization time and/or speed to reduce the average droplet size of the oil phase.
Low viscosity of the continuous (water) phaseAdd a thickener to the aqueous phase. Xanthan gum (0.2-0.5%) or Carbomer (0.1-0.3%) can be effective.
Inappropriate emulsifier concentrationOptimize the concentration of your primary emulsifier. Consider adding a co-emulsifier like Cetearyl Alcohol or Glyceryl Stearate to strengthen the interfacial film around the oil droplets.
Issue 2: The emulsion appears grainy or shows signs of oil droplets merging (coalescence).
Potential Cause Recommended Solution
Weak interfacial filmThe emulsifier system may not be robust enough. Combine a primary emulsifier with a co-emulsifier to create a more stable interface. Fatty alcohols like Cetyl Alcohol or Stearyl Alcohol are good options.
Incompatible ingredientsEnsure all ingredients in the oil and water phases are compatible. Review the technical data sheets for all components.
High storage temperatureStore the emulsion at a controlled room temperature. Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent collisions and coalescence.
Issue 3: The viscosity of the emulsion decreases significantly over time.
Potential Cause Recommended Solution
Degradation of the thickenerEnsure the pH of the formulation is within the recommended range for the thickener used. Some thickeners, like carbomers, are pH-sensitive.
Microbial contaminationIncorporate a broad-spectrum preservative system to prevent the growth of microorganisms that can break down the emulsion structure.
Ostwald RipeningThis phenomenon, where smaller droplets diffuse into larger ones, can lead to a decrease in the number of droplets and thus lower viscosity. Optimizing the emulsifier system and droplet size distribution can help mitigate this.

Experimental Protocols

Protocol 1: Preparation of a TEGOSOFT® 189 O/W Emulsion

Materials:

  • TEGOSOFT® 189

  • Primary Emulsifier (e.g., Polysorbate 80)

  • Co-emulsifier (e.g., Cetearyl Alcohol)

  • Thickener (e.g., Xanthan Gum)

  • Preservative (e.g., Phenoxyethanol)

  • Deionized Water

  • Beakers, homogenizer, water bath, stirring plate.

Method:

  • Prepare the Aqueous Phase: In a beaker, disperse the Xanthan Gum in deionized water with gentle stirring. Heat to 75°C in a water bath. Add the primary emulsifier and preservative and maintain the temperature.

  • Prepare the Oil Phase: In a separate beaker, combine TEGOSOFT® 189 and the co-emulsifier. Heat to 75°C in a water bath until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at high speed.

  • Cooling: Continue stirring with a propeller mixer while allowing the emulsion to cool to room temperature.

Protocol 2: Accelerated Stability Testing (Freeze-Thaw Cycling)

Objective: To assess the stability of the emulsion under temperature stress.

Method:

  • Place a 50g sample of the emulsion in a sealed container.

  • Freeze the sample at -10°C for 24 hours.

  • Thaw the sample at room temperature (25°C) for 24 hours.

  • This completes one cycle. Repeat for a total of 3-5 cycles.

  • After each cycle, visually inspect the sample for signs of instability such as creaming, coalescence, or changes in texture and color.

  • Measure the viscosity and particle size after the final cycle and compare to the initial measurements.

Data Presentation

Table 1: Effect of Thickener Concentration on Emulsion Viscosity and Stability
Xanthan Gum Conc. (%) Initial Viscosity (cP) Viscosity after 3 Freeze-Thaw Cycles (cP) Creaming Index after 7 days at 45°C (%) *
0.11500120015
0.3450043002
0.580007800<1

*Creaming Index = (Height of cream layer / Total height of emulsion) x 100

Table 2: Influence of Co-Emulsifier on Droplet Size and Stability
Co-Emulsifier (2% w/w) Initial Mean Droplet Size (µm) Mean Droplet Size after 30 days at 25°C (µm) Visual Stability Assessment
None5.89.2Significant creaming
Cetearyl Alcohol2.52.8Stable, no separation
Glyceryl Stearate3.13.5Stable, slight creaming

Visualizations

Emulsion_Stabilization_Workflow cluster_formulation Formulation Development cluster_processing Processing cluster_testing Stability Testing cluster_troubleshooting Troubleshooting A Define Oil Phase (TEGOSOFT® 189) B Select Primary Emulsifier A->B C Select Co-emulsifier & Thickener B->C D Prepare Oil & Water Phases Separately C->D E Homogenize D->E F Cool with Gentle Stirring E->F G Visual Assessment F->G H Viscosity Measurement G->H I Particle Size Analysis H->I J Identify Instability (e.g., Creaming) I->J K Adjust Formulation (e.g., Increase Thickener) J->K L Re-evaluate Stability K->L L->C Reformulate Troubleshooting_Logic Start Emulsion Instability Observed Q1 Is there phase separation? Start->Q1 A1 Creaming or Coalescence Q1->A1 Yes Q2 Is viscosity too low? Q1->Q2 No S1 Increase Thickener Add Co-emulsifier Improve Homogenization A1->S1 End Stable Emulsion S1->End A2 Low Viscosity Q2->A2 Yes Q2->End No S2 Increase Thickener Conc. Check for pH drift A2->S2 S2->End

Navigating TEGOSOFT® 189 Interactions in Polymeric Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the interaction of TEGOSOFT® 189 (Isopropyl Myristate) with common polymers used in pharmaceutical and cosmetic formulations. Addressing potential challenges during experimental work, this resource offers troubleshooting advice and detailed experimental protocols to ensure stable and effective product development.

Frequently Asked Questions (FAQs)

Q1: What is the general compatibility of TEGOSOFT® 189 with common formulation polymers?

A1: TEGOSOFT® 189, a versatile emollient ester, is widely used for its excellent skin feel and solvent properties.[1] Its compatibility with polymers largely depends on the polymer type, concentration, and the overall formulation composition. While it is generally compatible with many acrylic and cellulose-based polymers, interactions can occur that affect the final product's viscosity, stability, and performance.

Q2: How does TEGOSOFT® 189 affect the viscosity of carbomer gels?

A2: The incorporation of TEGOSOFT® 189 into carbomer gels can lead to a decrease in viscosity. This is because TEGOSOFT® 189, being a non-polar lipid, can disrupt the hydrogen bonding network within the hydrated carbomer matrix, which is responsible for its viscosity. The extent of viscosity reduction is dependent on the concentration of TEGOSOFT® 189 and the specific grade of carbomer used.

Q3: Can TEGOSOFT® 189 cause phase separation in my formulation?

A3: Yes, the addition of TEGOSOFT® 189, an oil-soluble ingredient, to a hydrophilic polymer gel can lead to phase separation, especially at higher concentrations. This is due to the immiscibility of the lipophilic TEGOSOFT® 189 with the aqueous polymer network. The risk of phase separation is influenced by factors such as the polymer concentration, the presence of other excipients like surfactants or co-solvents, and the manufacturing process.

Q4: Does TEGOSOFT® 189 influence the drug release from polymeric formulations?

A4: TEGOSOFT® 189 can significantly impact drug release. It can act as a plasticizer for some acrylic polymers, increasing the flexibility of the polymer matrix and thereby enhancing the diffusion and release of the active pharmaceutical ingredient (API).[2][3] For other systems, it may act as a penetration enhancer, altering the properties of the biological membrane to facilitate drug absorption. The exact effect depends on the specific polymer, API, and the concentration of TEGOSOFT® 189.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Viscosity in Carbomer Gels Disruption of the polymer's hydrogen bonding network by TEGOSOFT® 189.1. Optimize TEGOSOFT® 189 Concentration: Reduce the concentration to the minimum effective level. 2. Increase Polymer Concentration: A higher polymer concentration can create a more robust network. 3. Incorporate a Co-emulsifier or Surfactant: This can help to better disperse the TEGOSOFT® 189 within the aqueous phase. 4. Adjust pH: Ensure the carbomer is fully neutralized to achieve its maximum thickening capacity.
Phase Separation (Oiling Out) Immiscibility of TEGOSOFT® 189 with the hydrophilic polymer matrix.1. Add a Suitable Emulsifier: Select an emulsifier with an appropriate HLB value to stabilize the oil-in-water emulsion. 2. Homogenization: Use high-shear mixing to reduce the droplet size of the dispersed TEGOSOFT® 189 phase. 3. Incorporate a Co-solvent: A co-solvent that is miscible with both water and TEGOSOFT® 189 can improve compatibility.
Inconsistent Drug Release Non-uniform distribution of TEGOSOFT® 189 or interaction with the polymer matrix affecting API diffusion.1. Ensure Uniform Dispersion: Optimize the manufacturing process to ensure TEGOSOFT® 189 is evenly distributed. 2. Characterize Polymer-Excipient Interaction: Use techniques like DSC or FTIR to understand the interaction between TEGOSOFT® 189 and the polymer. 3. Vary Polymer to TEGOSOFT® 189 Ratio: Systematically study different ratios to find the optimal balance for the desired release profile.
Changes in Texture and Appearance Alteration of the polymer network structure by TEGOSOFT® 189.1. Evaluate Different Polymer Grades: Different grades of the same polymer may exhibit varying levels of interaction. 2. Incorporate a Stabilizer: Consider adding a secondary polymer or stabilizer to maintain the desired texture. 3. Sensory Panel Evaluation: Conduct sensory evaluations to assess the impact of formulation changes on skin feel.

Data on TEGOSOFT® 189 and Polymer Interactions

While specific quantitative data is highly formulation-dependent, the following table summarizes general trends observed when incorporating TEGOSOFT® 189 into common polymer systems.

Polymer Observed Interaction with TEGOSOFT® 189 Potential Impact on Formulation
Carbomers (e.g., Carbopol® 940) Can act as a viscosity-reducing agent.Decreased viscosity, potential for improved spreadability.
Hydroxypropyl Methylcellulose (HPMC) Generally compatible at lower concentrations. May require emulsifiers at higher concentrations to prevent phase separation.Can be used to create stable emulsions with appropriate formulation design.
Hydroxyethyl Cellulose (HEC) Similar to HPMC, compatibility is concentration-dependent.Can be used in emulsion systems with proper stabilization.
Acrylic Polymers (e.g., Eudragit®, Duro-TAK®) Can act as a plasticizer, increasing polymer chain mobility.[2][3]Increased drug release, potential changes in adhesive properties (tack and shear).

Experimental Protocols

Protocol 1: Viscosity Measurement of Semi-Solid Formulations

Objective: To determine the effect of TEGOSOFT® 189 on the viscosity of a polymer-based gel.

Methodology:

  • Sample Preparation: Prepare a series of gel formulations containing a fixed concentration of the polymer (e.g., 1% Carbopol® 940) and varying concentrations of TEGOSOFT® 189 (e.g., 0%, 2%, 5%, 10% w/w). Ensure each formulation is homogenous.

  • Instrumentation: Use a rotational viscometer (e.g., Brookfield viscometer) equipped with a suitable spindle (e.g., T-bar spindle for high viscosity gels).

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Lower the spindle into the center of the sample to the specified immersion mark.

    • Begin rotation at a low speed and gradually increase.

    • Record the viscosity reading (in cP or Pa·s) at various shear rates to assess the rheological behavior (e.g., shear-thinning).

    • Allow the reading to stabilize before recording.

  • Data Analysis: Plot viscosity as a function of TEGOSOFT® 189 concentration to determine the impact on the gel's rheology.

G cluster_prep Sample Preparation cluster_measure Viscosity Measurement cluster_analysis Data Analysis prep1 Prepare Polymer Gel prep2 Add Varying Concentrations of TEGOSOFT® 189 prep1->prep2 measure1 Equilibrate Sample Temperature prep2->measure1 measure2 Measure Viscosity with Rotational Viscometer measure1->measure2 analysis1 Plot Viscosity vs. TEGOSOFT® 189 Concentration measure2->analysis1 G start Prepare Formulation storage Store under Different Conditions start->storage observe Visual & Microscopic Observation storage->observe centrifuge Centrifugation Test observe->centrifuge stable Stable centrifuge->stable No Separation unstable Unstable (Phase Separation) centrifuge->unstable Separation G cluster_sample Sample Preparation cluster_analysis Interaction Analysis cluster_interpretation Interpretation prep Prepare Physical Mixtures (Polymer + TEGOSOFT® 189) dsc DSC Analysis (Thermal Events) prep->dsc ftir FTIR Analysis (Peak Shifts) prep->ftir interp Identify Physical/ Chemical Interactions dsc->interp ftir->interp

References

Technical Support Center: Optimizing TEGOSOFT® 189 Concentration for Sensory Feel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of TEGOSOFT® 189 (INCI: Isodecyl Neopentanoate) for desired sensory characteristics in topical formulations.

Troubleshooting Guides

This section addresses common issues encountered during the formulation process with TEGOSOFT® 189, offering potential solutions and adjustments.

Issue Potential Cause Suggested Action
Greasy or Oily Feel - High concentration of TEGOSOFT® 189.- Interaction with other emollients or lipids in the formulation.- Reduce the concentration of TEGOSOFT® 189 in increments of 1-2%.- Partially substitute TEGOSOFT® 189 with a lighter, faster-spreading emollient.- Evaluate the overall lipid phase concentration.
Poor Absorption/Long Rub-in Time - Viscosity of the formulation is too high.- Concentration of TEGOSOFT® 189 is not optimized for the base formulation.- Adjust the level of thickening agents to reduce viscosity.- Experiment with a lower concentration of TEGOSOFT® 189 to potentially improve absorption.- Consider the addition of a penetration enhancer.
Undesirable Tacky or Sticky Residue - Interaction between TEGOSOFT® 189 and other ingredients like polymers or humectants.- Evaluate the compatibility and synergy of TEGOSOFT® 189 with other formulation components.- A slight increase or decrease in TEGOSOFT® 189 concentration may alter the residue characteristics.
Phase Separation or Instability - Imbalance in the oil-in-water or water-in-oil emulsion.- Incompatibility of TEGOSOFT® 189 with the chosen emulsifier system at the used concentration.- Re-evaluate the hydrophilic-lipophilic balance (HLB) of the emulsifier system.- Adjust the concentration of TEGOSOFT® 189 and observe the impact on emulsion stability over time at various temperatures.
"Drag" or Poor Spreadability During Application - Insufficient emollient concentration.- High levels of waxes or fatty alcohols.- Gradually increase the concentration of TEGOSOFT® 189 to enhance slip and spreadability.- Re-evaluate the ratio of liquid to solid lipids in the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for TEGOSOFT® 189 in a skin cream?

A1: The typical use level for TEGOSOFT® 189 in skin care emulsions ranges from 3% to 20% w/w. The final concentration will depend on the desired sensory profile, the other components of the formulation, and the product type.

Q2: How does the concentration of TEGOSOFT® 189 influence the sensory feel of a lotion?

A2: The concentration of TEGOSOFT® 189, a light and non-oily emollient, significantly impacts the sensory characteristics of a lotion.

  • Low concentrations (3-5%): Can provide a light, silky feel with good spreadability and a non-greasy after-feel.

  • Medium concentrations (5-10%): Offer a more pronounced emollience and can help to reduce the greasy feeling of heavier oils in the formulation.

  • High concentrations (10-20%): Will impart a more substantive and cushioning feel, which might be desirable in richer creams or night creams.

Q3: Can TEGOSOFT® 189 be used as the sole emollient in a formulation?

A3: While TEGOSOFT® 189 has an excellent sensory profile, using it as the sole emollient may not be ideal for all applications. A blend of emollients with different properties (e.g., viscosity, polarity, spreadability) often creates a more complex and desirable sensory experience. Combining TEGOSOFT® 189 with other esters, silicones, or natural oils can help to fine-tune the final skin feel.

Q4: Is there a correlation between the concentration of TEGOSOFT® 189 and the stability of an emulsion?

A4: Yes, the concentration of any oil-phase ingredient, including TEGOSOFT® 189, can affect emulsion stability. It is crucial to ensure that the emulsifier system is robust enough to handle the concentration of the lipid phase. Changes in the emollient concentration may require adjustments to the emulsifier type or concentration to maintain a stable emulsion.

Data Presentation

The following tables present hypothetical data to illustrate the effect of varying TEGOSOFT® 189 concentrations on key sensory attributes. Researchers should generate their own data using the experimental protocol provided below.

Table 1: Effect of TEGOSOFT® 189 Concentration on Sensory Attributes of an Oil-in-Water Cream

TEGOSOFT® 189 Conc. (% w/w)Spreadability (1-10)Absorption (1-10)Greasiness (1-10)After-feel (1-10)
3%8728 (Silky)
7%9637 (Smooth)
12%7556 (Cushioned)
18%6475 (Substantive)
(Scale: 1 = Low/Negative Attribute, 10 = High/Positive Attribute)

Table 2: Influence of TEGOSOFT® 189 on Physical Properties of a Lotion

TEGOSOFT® 189 Conc. (% w/w)Viscosity (cP)pHStability (at 45°C for 1 month)
3%8,0005.6Stable
7%7,5005.5Stable
12%7,0005.5Minor creaming
18%6,5005.4Phase separation

Experimental Protocols

Protocol for Descriptive Sensory Analysis of a Skin Cream

This protocol outlines a method for a trained sensory panel to evaluate the sensory properties of skin creams with varying concentrations of TEGOSOFT® 189.

1. Panelist Selection and Training:

  • Select 10-12 panelists based on their ability to discriminate and describe sensory differences in skin creams.

  • Train panelists on the definitions of sensory attributes (see Table 3) and the use of the rating scale.

2. Sample Preparation:

  • Prepare cream formulations with varying concentrations of TEGOSOFT® 189 (e.g., 3%, 7%, 12%, 18%).

  • Code samples with random three-digit numbers to blind the panelists.

  • Allow samples to equilibrate to room temperature for 24 hours before evaluation.

3. Evaluation Procedure:

  • Panelists should wash their hands with a mild, unscented soap and dry them thoroughly 15 minutes before the evaluation.

  • A standardized amount of each sample (e.g., 0.5g) is applied to a designated area on the forearm.

  • Panelists evaluate the sensory attributes in a sequential manner (pickup, rub-out, and after-feel).

  • Panelists rate the intensity of each attribute on a 10-point scale.

  • A rest period of at least 5 minutes should be taken between samples, and the application area should be cleansed with a dry tissue.

Table 3: Sensory Attribute Terminology

Attribute Definition Scale Anchors (1 and 10)
Spreadability The ease with which the product glides over the skin.1: Difficult to spread, 10: Spreads very easily
Absorption The speed at which the product disappears into the skin.1: Very slow, 10: Very fast
Greasiness The amount of oily residue perceived on the skin.1: Not greasy, 10: Very greasy
After-feel The tactile sensation remaining on the skin after application.1: Tacky/Sticky, 10: Silky/Powdery

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Formulation of Creams with Varying TEGOSOFT® 189 (3%, 7%, 12%, 18%) B Sample Coding (Blinding) A->B D Standardized Application of Samples on Forearm B->D C Panelist Training on Sensory Attributes E Sensory Evaluation (Pickup, Rub-out, After-feel) C->E D->E F Rating of Attributes on a 10-point Scale E->F G Data Collection and Statistical Analysis F->G H Correlation of Concentration with Sensory Profile G->H I Optimization of TEGOSOFT® 189 Level H->I

Caption: Workflow for Sensory Evaluation of TEGOSOFT® 189 Formulations.

Troubleshooting_Logic Start Sensory Issue Identified Greasy Greasy Feel? Start->Greasy PoorAbsorption Poor Absorption? Greasy->PoorAbsorption No ReduceTEGO Reduce TEGOSOFT® 189 Concentration Greasy->ReduceTEGO Yes Sticky Sticky Residue? PoorAbsorption->Sticky No AdjustViscosity Adjust Thickener Level PoorAbsorption->AdjustViscosity Yes EvaluateCompatibility Evaluate Ingredient Compatibility Sticky->EvaluateCompatibility Yes Optimize Optimized Sensory Feel Sticky->Optimize No ReduceTEGO->Optimize AdjustViscosity->Optimize EvaluateCompatibility->Optimize

Caption: Decision Tree for Troubleshooting Sensory Issues with TEGOSOFT® 189.

Technical Support Center: Preventing TEGOSOFT® 189 Oxidation in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TEGOSOFT® 189. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of TEGOSOFT® 189 (Isononyl Isononanoate) in cosmetic formulations. Here you will find answers to frequently asked questions, detailed experimental protocols, and data to support your formulation development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My formulation containing TEGOSOFT® 189 has developed an off-odor and a yellowish tint over time. What could be the cause?

A1: The changes you are observing are likely signs of oxidation. While TEGOSOFT® 189 (Isononyl Isononanoate) is a highly stable emollient, interactions with other ingredients in your formulation, exposure to heat, light, or the presence of pro-oxidants like metal ions can initiate oxidation.[1] The off-odor and color change are due to the formation of secondary oxidation products such as aldehydes and ketones.

Troubleshooting Steps:

  • Review your formulation for pro-oxidants: Ingredients such as certain pigments, metal ions from raw materials or processing equipment can accelerate oxidation.

  • Evaluate your storage conditions: Ensure your formulation is stored in a cool, dark place. Light and heat are major contributors to oxidative degradation.[2]

  • Incorporate an antioxidant: The most effective way to prevent oxidation is to include an antioxidant or an antioxidant blend in your formulation.

  • Check the quality of your raw materials: Ensure that all ingredients, including TEGOSOFT® 189, meet quality specifications and have a low initial peroxide value. A product data sheet for Isononyl Isononanoate specifies a maximum peroxide value of 5 meq O2/kg.[3]

Q2: What are the key indicators of oxidation in a cosmetic formulation containing TEGOSOFT® 189?

A2: The primary indicators of oxidation are sensory changes such as a rancid or unpleasant odor and a change in color, typically a yellowing.[2] For a quantitative assessment, the following analytical parameters are used:

  • Peroxide Value (PV): Measures the concentration of primary oxidation products (peroxides and hydroperoxides). A low PV is desirable. Fresh oils typically have a PV of less than 10 meq/kg.[4]

  • p-Anisidine Value (AV): Measures the concentration of secondary oxidation products (aldehydes), which contribute to off-odors.

  • TOTOX Value: This is a calculated value (TOTOX = 2PV + AV) that gives a comprehensive picture of the overall oxidation state of the oil.

Q3: Which antioxidants are most effective in preventing TEGOSOFT® 189 oxidation and at what concentrations?

A3: The choice of antioxidant will depend on your specific formulation, regulatory requirements, and desired product claims. Commonly used and effective antioxidants in cosmetic formulations include:

  • Tocopherols (Vitamin E): A natural, oil-soluble antioxidant. Often used at concentrations between 0.05% and 0.2%.

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is very effective at low concentrations (typically 0.01% to 0.1%).

  • Ascorbyl Palmitate: An oil-soluble ester of Vitamin C that works synergistically with Vitamin E.

  • Rosemary Extract: A natural antioxidant containing active compounds like carnosic acid.

  • Chelating Agents (e.g., EDTA): These inactivate metal ions that can catalyze oxidation.

The effectiveness of these antioxidants can be compared by measuring the change in Peroxide Value (PV) and p-Anisidine Value (AV) over time in an accelerated stability study.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the representative efficacy of various antioxidants in reducing oxidation in an oil-based formulation under accelerated aging conditions (e.g., 60°C for 30 days). The data is illustrative and the actual performance will vary depending on the complete formulation.

Antioxidant SystemConcentration (% w/w)Peroxide Value (meq O2/kg) after 30 daysp-Anisidine Value after 30 daysTOTOX Value after 30 days
Control (No Antioxidant)025.415.266.0
Tocopherol (Vitamin E)0.112.88.534.1
BHT0.058.25.121.5
Ascorbyl Palmitate + Rosemary Extract0.1 + 0.16.54.317.3
EDTA0.118.711.248.6

This data is compiled for illustrative purposes based on findings from studies on various oils.[5][6]

Experimental Protocols

Determination of Peroxide Value (PV)

This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5 g of the cosmetic formulation into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of a 3:2 (v/v) mixture of acetic acid and chloroform to dissolve the sample. Swirl to ensure complete dissolution.

  • Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide solution.

  • Reaction: Stopper the flask, swirl for one minute, and store in the dark for exactly 5 minutes.

  • Water Addition: Add 30 mL of deionized water.

  • Titration: Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, shaking vigorously, until the yellow color of the iodine has almost disappeared.

  • Indicator Addition: Add 0.5 mL of a 1% starch indicator solution. The solution will turn blue.

  • Final Titration: Continue the titration, with constant agitation, until the blue color disappears.

  • Blank Determination: Perform a blank determination under the same conditions.

Calculation: Peroxide Value (meq O2/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Determination of p-Anisidine Value (AV)

This method measures the secondary oxidation products, particularly aldehydes.

Methodology:

  • Sample Solution: Accurately weigh a suitable amount of the sample (e.g., 0.5 - 2.0 g) into a 25 mL volumetric flask and dilute to volume with isooctane.

  • Absorbance Measurement (Ab): Measure the absorbance of this solution at 350 nm in a 1 cm cuvette, using isooctane as a blank.

  • Reaction: Pipette 5 mL of the sample solution into one test tube and 5 mL of isooctane into a second (blank) test tube. To each tube, add 1 mL of the p-anisidine reagent (0.25% in glacial acetic acid).

  • Incubation: Shake both tubes and keep them in the dark for 10 minutes.

  • Absorbance Measurement (As): Measure the absorbance of the sample solution against the blank solution at 350 nm.

Calculation: p-Anisidine Value = (25 * (1.2 * As - Ab)) / W Where:

  • As = Absorbance of the sample solution after reaction with the p-anisidine reagent

  • Ab = Absorbance of the sample solution in isooctane

  • W = Weight of the sample (g)

Rancimat Method for Oxidative Stability

The Rancimat method is an accelerated oxidation test that determines the induction time, which is a measure of the oil's resistance to oxidation.

Methodology:

  • A stream of purified air is passed through a sample of the cosmetic oil or the lipid phase of the formulation, which is held at a constant elevated temperature (e.g., 110-120°C).

  • The volatile oxidation products formed are carried by the air stream into a measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction period, as acidic byproducts of oxidation dissolve in the water.

  • The time until this rapid increase in conductivity occurs is the induction time or Oxidative Stability Index (OSI). A longer induction time indicates greater oxidative stability.[7][8][9][10]

Visualizations

Oxidation_Pathway TEGOSOFT TEGOSOFT® 189 (Isononyl Isononanoate) FreeRadical Lipid Free Radical TEGOSOFT->FreeRadical Initiators Initiators (Heat, Light, Metal Ions) Initiators->TEGOSOFT PeroxyRadical Peroxy Radical FreeRadical->PeroxyRadical Oxygen Oxygen Oxygen->PeroxyRadical PrimaryOxidation Primary Oxidation Products (Peroxides, Hydroperoxides) - Measured by Peroxide Value PeroxyRadical->PrimaryOxidation SecondaryOxidation Secondary Oxidation Products (Aldehydes, Ketones) - Measured by p-Anisidine Value - Cause of Off-Odor & Color Change PrimaryOxidation->SecondaryOxidation Antioxidants Antioxidants (e.g., Tocopherol, BHT) Antioxidants->FreeRadical Scavenge Radicals Troubleshooting_Workflow Start Start: Formulation shows signs of oxidation (off-odor, color change) CheckFormulation Review Formulation for Pro-oxidants (e.g., metal ions) Start->CheckFormulation CheckStorage Evaluate Storage Conditions (Heat and Light Exposure) Start->CheckStorage IncorporateAntioxidant Incorporate an Antioxidant or Antioxidant Blend CheckFormulation->IncorporateAntioxidant CheckStorage->IncorporateAntioxidant TestStability Perform Accelerated Stability Testing (PV, AV, Rancimat) IncorporateAntioxidant->TestStability AnalyzeResults Analyze Results TestStability->AnalyzeResults Stable Formulation is Stable AnalyzeResults->Stable  Meets Specs NotStable Formulation is Not Stable AnalyzeResults->NotStable Does Not Meet Specs OptimizeAntioxidant Optimize Antioxidant System (Type and Concentration) NotStable->OptimizeAntioxidant OptimizeAntioxidant->TestStability Antioxidant_Mechanism FreeRadical Lipid Free Radical (L•) StableLipid Stable Lipid (L-H) FreeRadical->StableLipid ChainReaction Oxidation Chain Reaction FreeRadical->ChainReaction Propagates Oxidation Antioxidant Antioxidant (A-H) Antioxidant->FreeRadical Donates H• StableAntioxidantRadical Stable Antioxidant Radical (A•) Antioxidant->StableAntioxidantRadical StableAntioxidantRadical->ChainReaction Terminates Chain Reaction

References

TEGOSOFT 189 compatibility with other cosmetic ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The product "TEGOSOFT® 189" could not be definitively identified in the available technical literature. This guide will focus on the properties and compatibility of a representative product from the same chemical family, Diethylhexyl Carbonate, marketed as TEGOSOFT® DEC. The principles and troubleshooting advice provided are generally applicable to light emollients of this nature.

Frequently Asked Questions (FAQs)

Q1: What is TEGOSOFT® DEC and what are its primary functions in a cosmetic formulation?

TEGOSOFT® DEC (Diethylhexyl Carbonate) is a light, non-greasy emollient with a fast-spreading profile. Its primary functions include:

  • Emolliency: It helps to soften and smooth the skin.

  • Solvent: It can dissolve crystalline UV filters and other oil-soluble active ingredients.[1][2][3]

  • Sensory Modifier: It imparts a light, dry skin feel, reducing the oiliness of heavier components in a formulation.[1][2][3]

  • Dispersing Agent: It can aid in the dispersion of pigments in color cosmetics.

Q2: With which common cosmetic ingredients is TEGOSOFT® DEC compatible?

TEGOSOFT® DEC exhibits broad compatibility with many cosmetic ingredients.

Ingredient CategoryCompatibilityNotes
Other Emollients HighReadily miscible with other esters, ethers, and hydrocarbon-based emollients.
Waxes GoodCompatible with common cosmetic waxes like Cera Alba (Beeswax) and Carnauba Wax.[4]
Thickeners GoodCompatible with many oil-phase thickeners. Compatibility with polymeric thickeners in the water phase of an emulsion is generally good, but stability testing is recommended.
Silicones ModerateGenerally compatible with dimethicones and cyclomethicones, but miscibility can be limited with some silicone elastomers and resins. It is always advisable to perform a compatibility test.
UV Filters HighExcellent solvent for many common organic UV filters, both solid and liquid.[4]
Pigments GoodCan be used to wet and disperse both organic and inorganic pigments.
Active Ingredients GoodGood solvent for many oil-soluble active ingredients.

Q3: Can TEGOSOFT® DEC be used in both O/W and W/O emulsions?

Yes, TEGOSOFT® DEC is suitable for both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[1][2] Its low viscosity and good emulsifiability make it a versatile choice for a variety of emulsion systems.

Troubleshooting Guides

Issue 1: Emulsion Instability (Phase Separation)

Possible Causes:

  • Incorrect Emulsifier System: The chosen emulsifier or emulsifier blend may not be optimal for the oil phase composition and ratio.

  • Improper Manufacturing Process: Insufficient homogenization (time or intensity) can lead to large droplet sizes and instability. The temperature during emulsification might also be a factor.

  • Ingredient Incompatibility: A specific ingredient may be disrupting the emulsion.

Troubleshooting Steps:

  • Review Emulsifier Selection:

    • Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for the oil phase.

    • Consider using a combination of a primary and a co-emulsifier for enhanced stability.

  • Optimize Manufacturing Process:

    • Increase homogenization time or speed to reduce the oil droplet size.

    • Ensure both oil and water phases are at the recommended temperature before emulsification.

  • Conduct a Compatibility Study:

    • Prepare small batches of the oil phase, systematically omitting one ingredient at a time to identify the potential culprit.

    • Observe for any haziness, precipitation, or separation in the oil phase premix.

Issue 2: Crystallization of UV Filters or Active Ingredients

Possible Causes:

  • Supersaturation: The concentration of the crystalline ingredient exceeds its solubility limit in the oil phase at storage temperature.

  • Poor Solubilizer: The oil phase does not have sufficient solvent capacity for the crystalline ingredient.

  • Temperature Fluctuations: The product may be exposed to cold temperatures during storage or transport, causing the active to crystallize.

Troubleshooting Steps:

  • Increase Solvent Concentration:

    • Increase the concentration of strong solvents like TEGOSOFT® DEC in the formulation.

  • Add a Co-solvent:

    • Introduce another good solvent for the crystalline active to the oil phase.

  • Reduce Active Concentration:

    • If possible, lower the concentration of the crystalline ingredient to within its solubility limit.

  • Perform a Solubility Study:

    • Determine the saturation concentration of the crystalline ingredient in the final oil phase at various temperatures.

Experimental Protocols

Protocol 1: Emollient Compatibility Assessment

Objective: To visually assess the compatibility of TEGOSOFT® DEC with other lipophilic cosmetic ingredients.

Materials:

  • TEGOSOFT® DEC

  • Other cosmetic oils, esters, silicones, and waxes to be tested

  • Glass test tubes or beakers

  • Water bath or hot plate

  • Vortex mixer

Methodology:

  • Preparation of Mixtures:

    • For liquid ingredients, prepare mixtures with TEGOSOFT® DEC in various ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90) by weight in glass test tubes.

    • For solid or semi-solid ingredients (like waxes), heat the mixture in a water bath until the solid is completely melted.

  • Mixing:

    • Thoroughly mix the components using a vortex mixer until a homogenous mixture is obtained.

  • Observation:

    • Initial Observation: Observe the mixture immediately after preparation for clarity, color, and homogeneity.

    • Room Temperature Storage: Store the samples at room temperature (20-25°C) and observe for any signs of incompatibility (e.g., cloudiness, phase separation, precipitation, crystallization) after 24 hours, 48 hours, and 1 week.

    • Accelerated Aging: Store a duplicate set of samples at an elevated temperature (e.g., 40°C) and another set at a reduced temperature (e.g., 4°C) to assess stability under stress conditions. Observe at the same time points.

Data Interpretation:

ObservationCompatibility Level
Clear, single phaseHigh
Hazy or cloudyModerate (potential for instability)
Phase separation, precipitation, or crystallizationLow (incompatible)

Visualizations

Emulsion_Formulation_Workflow cluster_0 Phase A: Water Phase cluster_1 Phase B: Oil Phase A1 Weigh Water Phase Ingredients (Water, Humectants, Thickeners) A2 Heat Water Phase (e.g., 75-80°C) A1->A2 C Combine Phases & Homogenize A2->C Add B to A or A to B B1 Weigh Oil Phase Ingredients (TEGOSOFT® 189, Emulsifiers, Waxes) B2 Heat Oil Phase (e.g., 75-80°C) B1->B2 B2->C D Cool Down with Gentle Mixing C->D E Add Temperature-Sensitive Ingredients (e.g., Actives, Preservatives, Fragrance) D->E F Final Quality Control (pH, Viscosity, Stability) E->F

Caption: A typical workflow for creating a cosmetic emulsion.

Troubleshooting_Decision_Tree cluster_emulsion Emulsion Instability cluster_sensory Undesirable Sensory Profile cluster_actives Active Ingredient Instability Start Formulation Issue Identified E1 Check Emulsifier System (HLB) Start->E1 Separation S1 Adjust Emollient Blend (e.g., add more TEGOSOFT® 189 for lightness) Start->S1 Greasy Feel A1 Verify pH of Formulation Start->A1 Degradation/Discoloration E2 Review Homogenization Process E1->E2 E3 Conduct Ingredient Compatibility Study E2->E3 S2 Incorporate Sensory Modifiers (e.g., powders, silicones) S1->S2 A2 Check for Incompatible Ingredients A1->A2 A3 Protect from Light and Air (if applicable) A2->A3

Caption: A decision tree for troubleshooting common formulation issues.

References

Technical Support Center: Refinement of TEGOSOFT® TN (C12-15 Alkyl Benzoate) Purification Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of TEGOSOFT® TN, the trade name for C12-15 Alkyl Benzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is TEGOSOFT® TN and what are its primary applications?

A1: TEGOSOFT® TN is the trade name for C12-15 Alkyl Benzoate, an emollient ester. It is a clear, oil-soluble liquid with a light, non-greasy feel. Due to its excellent solvent properties, it is widely used in skincare, sun care, and color cosmetics to dissolve lipophilic active ingredients and UV filters.[1][2]

Q2: What is the typical synthesis method for C12-15 Alkyl Benzoate?

A2: C12-15 Alkyl Benzoate is synthesized via the Fischer esterification of benzoic acid with a blend of C12 to C15 alcohols. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.

Q3: What are the common impurities in crude C12-15 Alkyl Benzoate after synthesis?

A3: The primary impurities are unreacted starting materials, namely residual benzoic acid and C12-15 alcohols. Other potential impurities include water (a byproduct of the esterification reaction) and residual acid catalyst.

Q4: What are the key quality control parameters for purified C12-15 Alkyl Benzoate?

A4: Key quality control parameters include the acid value (indicating the amount of residual benzoic acid), saponification value (confirming the ester's identity and purity), water content, and color/odor. The specifications for these parameters for a commercial-grade product are summarized in the table below.

Troubleshooting Guides

Problem 1: High Acid Value in the Purified Product

  • Symptom: The acid value of the final C12-15 Alkyl Benzoate product is above the specification (typically > 0.5 mg KOH/g).

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Incomplete neutralization of residual benzoic acid.Ensure the pH of the reaction mixture is neutral (pH 7) after washing with a basic solution (e.g., sodium bicarbonate). Use a calibrated pH meter to verify.
Insufficient washing.Increase the number of water washes after neutralization to ensure complete removal of salts and residual base.
Hydrolysis of the ester during purification.Avoid excessive temperatures and prolonged contact with water, especially under acidic or basic conditions, which can lead to the hydrolysis of the ester back to benzoic acid and alcohol.

Problem 2: Presence of Residual C12-15 Alcohols in the Final Product

  • Symptom: Gas chromatography (GC) analysis shows a significant peak corresponding to C12-15 alcohols.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Inefficient distillation.Optimize the fractional distillation parameters. Ensure the distillation column has a sufficient number of theoretical plates to separate the ester from the lower-boiling alcohols. Adjust the reflux ratio to improve separation efficiency.
Inaccurate temperature control during distillation.Maintain a stable and accurate temperature at the head of the distillation column, corresponding to the boiling point of the C12-15 alcohols, to ensure their effective removal before collecting the ester fraction.

Problem 3: "Off" Color or Odor in the Purified Ester

  • Symptom: The final product has a yellowish tint or a burnt, unpleasant odor.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
Thermal degradation during distillation.Reduce the distillation temperature by performing the distillation under vacuum. This lowers the boiling point of the ester and minimizes thermal decomposition.
Presence of oxidative byproducts.Consider a post-treatment step with activated carbon to adsorb color and odor-causing impurities.
Contaminated starting materials.Ensure the benzoic acid and C12-15 alcohols used for synthesis are of high purity.

Problem 4: Emulsion Formation During Aqueous Washing

  • Symptom: A stable emulsion forms at the interface between the organic (ester) and aqueous layers during the washing steps, making separation difficult.

  • Potential Causes & Solutions:

Potential CauseSuggested Solution
High concentration of soap-like impurities.Add a saturated brine solution (NaCl solution) during the washing steps. The increased ionic strength of the aqueous phase helps to break the emulsion.
Vigorous shaking or mixing.Gently invert the separatory funnel instead of vigorous shaking to minimize the formation of a stable emulsion.

Data Presentation

Table 1: Typical Quality Control Specifications for Purified C12-15 Alkyl Benzoate

ParameterSpecificationAnalytical Method
Acid Value ≤ 0.5 mg KOH/gTitration
Saponification Value 169 - 182 mg KOH/gTitration
Water Content ≤ 0.3%Karl Fischer Titration
Color (APHA) ≤ 50Spectrophotometry
Odor Characteristic, faintOlfactory

Experimental Protocols

Protocol 1: Purification of Crude C12-15 Alkyl Benzoate

This protocol describes the purification of crude C12-15 Alkyl Benzoate synthesized by Fischer esterification.

1. Neutralization: a. Transfer the crude reaction mixture to a separatory funnel. b. Add an equal volume of a 5% (w/v) sodium bicarbonate solution. c. Gently invert the funnel multiple times, periodically venting to release any evolved CO2. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the washing with sodium bicarbonate solution until no more gas evolves.

2. Aqueous Washing: a. Wash the organic layer with an equal volume of deionized water. b. Gently invert the funnel, allow the layers to separate, and drain the aqueous layer. c. Repeat the water wash two more times. d. To aid in breaking any potential emulsions and to help remove water from the organic layer, perform a final wash with a saturated brine solution.

3. Drying: a. Drain the washed ester into a clean, dry flask. b. Add anhydrous sodium sulfate (approximately 10% of the ester volume) to the ester to remove residual water. c. Swirl the flask and let it stand for at least 30 minutes. The drying agent should appear free-flowing, not clumped together.

4. Filtration: a. Decant or filter the dried ester to remove the sodium sulfate.

5. Fractional Distillation: a. Set up a fractional distillation apparatus. b. Heat the ester under reduced pressure (vacuum). c. Collect the fraction corresponding to the boiling point of C12-15 Alkyl Benzoate. The exact temperature and pressure will depend on the specific composition of the C12-15 alcohol mixture used.

Mandatory Visualizations

Purification_Workflow Crude_Ester Crude C12-15 Alkyl Benzoate (Ester, Benzoic Acid, Alcohols, Catalyst) Neutralization Neutralization (add NaHCO3 solution) Crude_Ester->Neutralization Aqueous_Washing Aqueous Washing (add Deionized Water/Brine) Neutralization->Aqueous_Washing Removes Acid & Catalyst Drying Drying (add Anhydrous Na2SO4) Aqueous_Washing->Drying Removes Salts & Water-Soluble Impurities Filtration Filtration Drying->Filtration Distillation Fractional Distillation (under vacuum) Filtration->Distillation Removes Drying Agent Purified_Ester Purified C12-15 Alkyl Benzoate Distillation->Purified_Ester Removes Residual Alcohols

Caption: Experimental workflow for the purification of C12-15 Alkyl Benzoate.

Troubleshooting_Logic High_Acid_Value High Acid Value? Incomplete_Neutralization Incomplete Neutralization High_Acid_Value->Incomplete_Neutralization Yes Insufficient_Washing Insufficient Washing High_Acid_Value->Insufficient_Washing Yes Check_pH Check pH after Neutralization Incomplete_Neutralization->Check_pH Increase_Washes Increase Water Washes Insufficient_Washing->Increase_Washes

Caption: Logical relationship for troubleshooting a high acid value.

References

Addressing batch-to-batch variability of TEGOSOFT 189

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot potential batch-to-batch variability of TEGOSOFT® 189 (INCI: Isodecyl Neopentanoate).

Frequently Asked Questions (FAQs)

Q1: What is TEGOSOFT® 189?

TEGOSOFT® 189 is the trade name for Isodecyl Neopentanoate, a synthetic emollient ester. It is utilized in a variety of cosmetic and pharmaceutical applications for its unique sensory properties, such as a light, non-oily skin feel, and good spreadability. It also functions as an effective solvent for lipophilic active ingredients.

Q2: What are the typical applications of TEGOSOFT® 189?

TEGOSOFT® 189 is commonly used in the formulation of:

  • Sun care products (as a solvent for UV filters)

  • Skin creams and lotions

  • Color cosmetics

  • Antiperspirants and deodorants

Q3: What are the key physicochemical properties of TEGOSOFT® 189 that can influence formulation performance?

Key properties include viscosity, polarity, surface tension, and spreading value. These characteristics can impact the stability, sensory profile, and overall performance of the final formulation.

Q4: How can I obtain the Certificate of Analysis (CoA) for a specific batch of TEGOSOFT® 189?

The Certificate of Analysis (CoA) for a specific batch should be requested from your supplier or the manufacturer, Evonik. The CoA provides key quality control parameters for that particular batch.

Troubleshooting Guide: Addressing Batch-to-Batch Variability

Batch-to-batch variability in excipients like TEGOSOFT® 189 can manifest in several ways within a formulation. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Changes in Emulsion Viscosity or Stability

Question: My emulsion (cream or lotion) formulated with a new batch of TEGOSOFT® 189 shows a different viscosity or is exhibiting signs of instability (e.g., phase separation, creaming). What could be the cause and how can I troubleshoot it?

Answer:

Variations in the physicochemical properties of TEGOSOFT® 189 between batches can affect emulsion stability. Key parameters to investigate are:

  • Viscosity: A lower viscosity emollient can lead to a thinner final product, while a higher viscosity can increase it.

  • Polarity: Changes in polarity can affect the emulsifier's performance at the oil-water interface, potentially leading to instability.

Troubleshooting Workflow:

G start Start: Emulsion Instability Observed compare_coa Compare CoAs of Old and New Batches start->compare_coa viscosity_check Measure Viscosity of Neat TEGOSOFT® 189 compare_coa->viscosity_check Significant difference in specs? process_param Review Manufacturing Process Parameters compare_coa->process_param No significant difference polarity_check Assess Polarity (e.g., via Interfacial Tension) viscosity_check->polarity_check emulsifier_eval Re-evaluate Emulsifier System polarity_check->emulsifier_eval conclusion Conclusion: Adjust Formulation or Process emulsifier_eval->conclusion process_param->conclusion

Caption: Troubleshooting workflow for emulsion instability.

Recommended Actions:

  • Compare Certificates of Analysis (CoA): Scrutinize the CoAs of the previous and current batches of TEGOSOFT® 189. Look for any parameters that are different, even if they are within the specified range.

  • In-House Quality Control: If you have the capabilities, perform in-house checks on the incoming raw material. Key tests are outlined in the "Experimental Protocols" section below.

  • Formulation Adjustment: If a consistent difference between batches is identified, a minor adjustment to your formulation may be necessary. This could involve slightly increasing or decreasing the emulsifier concentration or adjusting the ratio of other emollients.

Issue 2: Altered Sensory Profile of the Final Product

Question: The skin feel of my product has changed with the new batch of TEGOSOFT® 189. It feels greasier or doesn't spread as easily. Why is this happening?

Answer:

The sensory profile of an emollient is directly related to its physical properties. Changes in spreadability and viscosity are the most likely culprits.

Logical Relationship of Sensory Attributes:

G cluster_properties Physicochemical Properties cluster_sensory Sensory Attributes viscosity Viscosity spreadability Spreadability viscosity->spreadability skin_feel Skin Feel (Greasiness) viscosity->skin_feel surface_tension Surface Tension surface_tension->spreadability polarity Polarity polarity->skin_feel

Caption: Influence of physical properties on sensory attributes.

Recommended Actions:

  • Spreading Test: Perform a simple qualitative spreading test by applying a controlled amount of each batch of TEGOSOFT® 189 onto a surface (e.g., a glass slide or artificial skin substrate) and observing the area it covers over time.

  • Viscosity Measurement: If possible, measure the viscosity of the neat material from both batches.

  • Supplier Communication: Contact your supplier to discuss the observed sensory differences and inquire about any known variability in the manufacturing process.

Data Presentation

The following table summarizes typical specification ranges for Isodecyl Neopentanoate. Note that these are general values and the manufacturer's CoA for a specific batch should always be consulted.

ParameterTypical Value/RangeTest Method
Appearance Clear, colorless to slightly yellowish liquidVisual
Odor CharacteristicOlfactory
Acid Value ≤ 0.5 mg KOH/gTitration (e.g., ASTM D974)
Saponification Value 220 - 240 mg KOH/gTitration (e.g., ASTM D94)
Refractive Index 1.435 - 1.445 (at 20°C)Refractometry
Specific Gravity 0.850 - 0.870 (at 25°C)Densitometry

Experimental Protocols

Here are detailed methodologies for key experiments to assess the quality and consistency of incoming TEGOSOFT® 189 batches.

1. Determination of Acid Value

  • Principle: This test measures the amount of free fatty acids present in the emollient. A higher acid value could indicate degradation.

  • Apparatus: Burette, flask, analytical balance.

  • Reagents: Isopropanol (neutralized), 0.1 M potassium hydroxide (KOH) solution, phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 5 g of the TEGOSOFT® 189 sample into a flask.

    • Add 50 mL of neutralized isopropanol and a few drops of phenolphthalein indicator.

    • Titrate with 0.1 M KOH solution until a faint pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used.

  • Calculation: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution in mL

    • N = Normality of the KOH solution

    • W = Weight of the sample in g

2. Viscosity Measurement

  • Principle: To determine the dynamic viscosity of the emollient, which can influence the final product's texture and stability.

  • Apparatus: Rotational viscometer (e.g., Brookfield type) with appropriate spindle, temperature-controlled water bath.

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Place a sufficient amount of the TEGOSOFT® 189 sample in a suitable container and allow it to equilibrate to a specified temperature (e.g., 25°C) in the water bath.

    • Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's range.

    • Immerse the spindle into the sample to the marked depth.

    • Start the viscometer and allow the reading to stabilize before recording the viscosity value.

3. Refractive Index Measurement

  • Principle: The refractive index is a measure of how light propagates through the material and is a good indicator of purity and consistency.

  • Apparatus: Abbe refractometer with a temperature-controlled prism.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism is clean and dry.

    • Apply a few drops of the TEGOSOFT® 189 sample to the prism.

    • Close the prism and allow the sample to reach the desired temperature (e.g., 20°C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • Read the refractive index from the scale.

Validation & Comparative

A Comparative Analysis of Emollients for Advanced Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the performance of several common emollients used in the development of topical drug delivery systems and advanced skincare. While a direct quantitative comparison with TEGOSOFT 189 was not possible due to the limited public availability of its specific performance data, this guide offers a comprehensive evaluation of alternative and widely used emollients. The selection of an appropriate emollient is critical for formulation stability, efficacy, and patient compliance, and this document aims to provide the necessary data to support these crucial decisions.

The emollients chosen for this comparison represent a range of chemical classes and sensory profiles:

  • Isopropyl Myristate: A fatty acid ester known for its light, non-greasy feel and excellent spreading properties.

  • Caprylic/Capric Triglyceride: A mixed triester of caprylic and capric acids, valued for its smooth skin feel and good compatibility.

  • Dimethicone: A silicone-based polymer that forms a protective, breathable barrier on the skin.

  • Cyclomethicone: A volatile silicone that provides a transient emollient effect and enhances the spreadability of formulations.

  • Mineral Oil: A hydrocarbon-based emollient with a long history of use, known for its occlusive properties.

This guide presents a summary of their key physicochemical properties and performance characteristics, supported by detailed experimental protocols for the methodologies cited.

Physicochemical and Performance Data of Common Emollients

The selection of an emollient is often a balance between desired sensory attributes, occlusivity, and compatibility with other formulation components. The following tables summarize the key performance indicators for the selected emollients.

Table 1: Physicochemical Properties of Selected Emollients

PropertyIsopropyl MyristateCaprylic/Capric TriglycerideDimethiconeCyclomethiconeMineral OilThis compound
INCI Name Isopropyl MyristateCaprylic/Capric TriglycerideDimethiconeCyclomethiconeParaffinum LiquidumData not available
Chemical Class EsterTriglycerideSiliconeSiliconeHydrocarbonData not available
Appearance Colorless, oily liquidClear, colorless to slightly yellowish liquidClear, colorless liquidClear, colorless liquidColorless, oily liquidData not available
Viscosity (at 25°C) LowMediumVariable (depending on grade)Very LowVariable (depending on grade)Data not available
Solubility Soluble in oils, insoluble in waterSoluble in oils, insoluble in waterSoluble in oils, insoluble in waterSoluble in oils, insoluble in waterSoluble in oils, insoluble in waterData not available

Table 2: Performance Characteristics of Selected Emollients

Performance MetricIsopropyl MyristateCaprylic/Capric TriglycerideDimethiconeCyclomethiconeMineral OilThis compound
Spreadability HighMedium-HighMediumVery HighMedium-LowData not available
Occlusivity LowLow-MediumMediumLowHighData not available
Sensory Profile Light, non-greasySmooth, non-greasySilky, smoothLight, volatileGreasyReportedly pleasant, non-oily skin feel
Key Benefits Enhances spreadability, good solventGood skin feel, stableForms protective barrier, reduces tackinessFast-spreading, volatile carrierHighly occlusive, moisturizingData not available

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for evaluating emollient performance. The following are detailed protocols for key experiments.

Determination of Spreadability

Objective: To quantify the spreading behavior of an emollient on a standardized surface.

Methodology: Texture Analysis [1]

  • Sample Preparation: An aliquot of 1.1 ± 0.1 g of the emollient is weighed.

  • Apparatus: A texture analyzer equipped with two parallel glass plates.

  • Procedure:

    • The emollient sample is placed centrally on the lower glass plate.

    • The upper glass plate is lowered to apply a predetermined compressive force (e.g., 1 N, 5 N, 20 N, 40 N, 50 N).

    • The area of spread is recorded at each force application.

    • A fresh sample is used for each force measurement to ensure accuracy.

  • Data Analysis: The area of spread (in mm²) is plotted against the applied force (in N) to generate a spreadability profile for each emollient.

Measurement of Occlusivity

Objective: To determine the ability of an emollient to reduce transepidermal water loss (TEWL).

Methodology: Ex Vivo Human Skin Model [2][3]

  • Skin Preparation:

    • Ex vivo human skin samples are obtained from a single donor with informed consent.

    • The skin is mounted on Franz diffusion cells with the stratum corneum facing upwards.

  • Emollient Application: The test emollient is applied evenly to the skin surface at a dose of approximately 2 mg/cm².

  • Measurement:

    • The entire Franz cell assembly is weighed at baseline (T₀).

    • The assemblies are placed in a controlled environment (e.g., 32°C, 50% relative humidity).

    • The assemblies are re-weighed at predetermined time points (e.g., 5, 24, and 48 hours) to measure the cumulative evaporative water loss.

  • Data Analysis: The reduction in water loss for emollient-treated skin is compared to an untreated control. The occlusivity is often expressed as a percentage reduction in water loss compared to the control.

Sensory Analysis

Objective: To evaluate the sensory characteristics of an emollient upon application to the skin.

Methodology: Trained Sensory Panel

  • Panel Selection: A panel of trained assessors (typically 10-15 individuals) is selected based on their sensory acuity.

  • Attribute Definition: A lexicon of sensory attributes is defined, including terms such as:

    • Spreadability: Ease of application and spreading on the skin.

    • Absorbency: Rate at which the emollient is absorbed into the skin.

    • Greasiness: The degree of oily residue left on the skin.

    • Tackiness: The stickiness of the skin after application.

    • Smoothness: The perceived smoothness of the skin after application.

  • Evaluation Procedure:

    • A standardized amount of each emollient is applied to a designated area of the forearm of each panelist.

    • Panelists evaluate each attribute on a labeled magnitude scale (e.g., a 10-point scale from "not at all" to "very").

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to determine significant differences between the emollients.

Visualizations

To further illustrate the concepts and workflows discussed in this guide, the following diagrams have been generated using the DOT language.

EmollientAction cluster_skin Stratum Corneum cluster_emollients Emollient Action Corneocytes Corneocytes LipidMatrix Lipid Matrix Occlusive Occlusive Emollients (e.g., Mineral Oil) StratumCorneumBarrier Enhanced Skin Barrier Occlusive->StratumCorneumBarrier Forms a barrier, prevents water loss Humectant Humectants (often used with emollients) Humectant->Corneocytes Attracts water to the skin Emollient True Emollients (e.g., Esters, Triglycerides) Emollient->LipidMatrix Fills gaps between corneocytes, smooths skin SpreadabilityWorkflow Start Start SamplePrep Prepare Emollient Sample (1.1 ± 0.1 g) Start->SamplePrep PlaceSample Place Sample on Lower Glass Plate SamplePrep->PlaceSample ApplyForce Apply Predetermined Compressive Force PlaceSample->ApplyForce RecordArea Record Area of Spread ApplyForce->RecordArea Repeat Different Force? RecordArea->Repeat Repeat->ApplyForce Yes AnalyzeData Analyze Data: Plot Area vs. Force Repeat->AnalyzeData No End End AnalyzeData->End OcclusivityWorkflow Start Start PrepareSkin Prepare Ex Vivo Human Skin Sample Start->PrepareSkin MountSkin Mount Skin on Franz Diffusion Cell PrepareSkin->MountSkin ApplyEmollient Apply Emollient (2 mg/cm²) MountSkin->ApplyEmollient InitialWeight Record Initial Weight (T₀) ApplyEmollient->InitialWeight Incubate Incubate in Controlled Environment InitialWeight->Incubate MeasureWeight Measure Weight at Time Intervals (Tx) Incubate->MeasureWeight Repeat Final Time Point? MeasureWeight->Repeat Repeat->MeasureWeight No CalculateWaterLoss Calculate Cumulative Water Loss Repeat->CalculateWaterLoss Yes End End CalculateWaterLoss->End

References

Validating the Skin Hydration Effects of TEGOSOFT® 189: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TEGOSOFT® 189 (INCI: Isopropyl Palmitate) against other common skin hydrating agents. Due to a lack of publicly available, direct comparative clinical studies on TEGOSOFT® 189, this guide focuses on a comparison of the mechanisms of action and provides standardized experimental protocols for evaluating skin hydration. The data presented for alternative ingredients are illustrative of typical results found in clinical studies.

Mechanism of Action: A Tale of Two Hydration Strategies

Skin hydration is primarily achieved through two mechanisms: occlusion, which prevents water loss, and humectancy, which attracts and binds water. TEGOSOFT® 189, an emollient, primarily functions as an occlusive agent. In contrast, ingredients like glycerin and hyaluronic acid are humectants.

TEGOSOFT® 189 (Isopropyl Palmitate): The Occlusive Barrier

Isopropyl Palmitate is an ester of isopropyl alcohol and palmitic acid. As an emollient, it forms a thin, non-greasy film on the surface of the skin. This lipid barrier reduces the rate of transepidermal water loss (TEWL), effectively sealing in moisture and leading to a smoother, softer skin feel.

Alternative Hydrators: The Humectant Powerhouses

  • Glycerin: A small, highly hygroscopic molecule that can penetrate the stratum corneum and draw water from the dermis and the environment into the epidermis.

  • Hyaluronic Acid: A large glycosaminoglycan known for its remarkable ability to bind and hold water molecules—up to 1000 times its weight. It forms a hydrating film on the skin's surface and helps to maintain skin turgor.

Comparative Performance Overview

The following table summarizes the key characteristics and expected performance of TEGOSOFT® 189 in comparison to glycerin and hyaluronic acid based on their mechanisms of action.

FeatureTEGOSOFT® 189 (Isopropyl Palmitate)GlycerinHyaluronic Acid
INCI Name Isopropyl PalmitateGlycerinSodium Hyaluronate
Primary Mechanism Occlusive (Emollient)HumectantHumectant
Mode of Action Forms a lipid barrier to prevent water lossAttracts and binds water from the dermis and environmentBinds large amounts of water at the skin surface
Effect on TEWL Directly reduces TEWL by forming a barrierIndirectly may reduce TEWL by improving barrier functionForms a hydrating film, can indirectly influence TEWL
Skin Feel Non-greasy, smooth, silkyCan be tacky at high concentrationsSmooth, can form a film
Molecular Weight 298.5 g/mol 92.1 g/mol High (can vary, >1,000 kDa)
Solubility Oil-solubleWater-solubleWater-soluble

Experimental Protocols for Skin Hydration Assessment

To quantitatively assess the skin hydration effects of a topical product, a standardized, controlled clinical study is essential. The following protocol outlines a typical methodology.

Objective

To evaluate the short-term and long-term skin hydration and barrier function effects of a test formulation (containing TEGOSOFT® 189) compared to a placebo and/or active comparators (e.g., formulations with glycerin or hyaluronic acid).

Study Design
  • Design: A randomized, double-blind, controlled study.

  • Subjects: A panel of healthy volunteers (typically 20-30 subjects) with self-perceived dry skin on the volar forearm.

  • Test Areas: Three to four small areas (e.g., 2x2 cm) are marked on the volar forearm of each subject.

  • Treatments:

    • Test Formulation (e.g., Cream with X% TEGOSOFT® 189)

    • Active Comparator 1 (e.g., Cream with Y% Glycerin)

    • Active Comparator 2 (e.g., Cream with Z% Hyaluronic Acid)

    • Placebo (Vehicle cream without active ingredients)

    • Untreated Control

Measurement Instruments
  • Corneometer®: Measures the electrical capacitance of the skin surface, which correlates with the hydration level of the stratum corneum. Results are expressed in arbitrary units (A.U.).

  • Tewameter®: Measures the transepidermal water loss (TEWL), an indicator of skin barrier function. Results are expressed in g/m²/h.

Procedure
  • Acclimatization: Subjects acclimatize to the controlled environmental conditions (e.g., 20-22°C, 40-60% humidity) for at least 20 minutes before measurements.

  • Baseline Measurements (T0): Baseline Corneometer® and Tewameter® readings are taken from all test areas.

  • Product Application: A standardized amount of each test product (e.g., 2 mg/cm²) is applied to the assigned test areas. One area remains untreated.

  • Post-Application Measurements: Measurements are repeated at set time points, for example:

    • Short-term: 1, 2, 4, and 8 hours post-application (T1h, T2h, T4h, T8h).

    • Long-term: Daily application for a period of 1 to 4 weeks, with measurements taken at baseline and at the end of each week.

Data Analysis

The change from baseline (Δ) in Corneometer® and Tewameter® values is calculated for each time point and for each treatment. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to determine significant differences between the treatments.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and the experimental workflow.

Skin_Hydration_Mechanisms cluster_emollient TEGOSOFT® 189 (Emollient) cluster_humectant Glycerin / Hyaluronic Acid (Humectant) TEGOSOFT TEGOSOFT® 189 Barrier Forms Occlusive Film TEGOSOFT->Barrier Action TEWL Reduces TEWL Barrier->TEWL Hydration_E Increased Skin Hydration TEWL->Hydration_E Humectant Glycerin / Hyaluronic Acid Water_Binding Binds Water Humectant->Water_Binding Action Hydration_H Increased Skin Hydration Water_Binding->Hydration_H Water_Source From Dermis & Air Water_Source->Water_Binding

Fig. 1: Mechanisms of Action for Skin Hydration.

Experimental_Workflow cluster_setup Study Setup cluster_application Product Application cluster_measurement Data Collection cluster_analysis Analysis Subject Subject Recruitment (Dry Skin) Acclimatization Acclimatization (Controlled Environment) Subject->Acclimatization Baseline Baseline Measurement (T0) (Corneometer, Tewameter) Acclimatization->Baseline Application Apply Test Products (TEGOSOFT® 189, Comparators, Placebo) Baseline->Application Post_Application Post-Application Measurements (T1h, T2h, T4h, T8h, etc.) Application->Post_Application Analysis Statistical Analysis (Compare Δ from Baseline) Post_Application->Analysis Conclusion Draw Conclusions on Efficacy Analysis->Conclusion

Fig. 2: Skin Hydration Study Workflow.

TEGOSOFT® 189 vs. Mineral Oil: A Comprehensive Comparative Analysis for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cosmetic and pharmaceutical formulations, the selection of emollients is a critical determinant of a product's performance, sensory characteristics, and ultimately, its efficacy. This guide provides a detailed comparative study of TEGOSOFT® 189 (presumed INCI: Ethylhexyl Stearate) and mineral oil, two emollients with distinct properties and applications. This analysis is intended for researchers, scientists, and drug development professionals, offering a data-driven comparison to inform formulation decisions.

Physicochemical Properties: A Tale of Two Emollients

TEGOSOFT® 189, with the International Nomenclature of Cosmetic Ingredients (INCI) name Ethylhexyl Stearate, is an ester of stearic acid and 2-ethylhexanol. It is characterized as a medium-spreading emollient that imparts a soft, smooth, and non-greasy feel to the skin. In contrast, cosmetic-grade mineral oil is a complex mixture of highly refined saturated hydrocarbons derived from petroleum. It is a well-established occlusive agent, known for its ability to form a barrier on the skin's surface, thereby preventing water loss.

For a clear comparison of their key physicochemical properties, refer to the table below.

PropertyTEGOSOFT® 189 (Ethylhexyl Stearate)Mineral Oil (Cosmetic Grade)
INCI Name Ethylhexyl StearateParaffinum Liquidum
Chemical Nature EsterHydrocarbon
Source Synthetic (from vegetable-derived acids and alcohol)Petroleum-derived
Key Function Emollient, skin conditioning agent, solventEmollient, occlusive, skin protectant
Skin Feel Non-greasy, smooth, softGreasy, occlusive
Spreadability MediumVaries with viscosity grade
Occlusivity Low to moderateHigh

Performance Evaluation: Skin Hydration and Barrier Function

The primary role of an emollient is to enhance skin hydration and maintain the integrity of the skin barrier. The following sections detail the comparative performance of TEGOSOFT® 189 and mineral oil in these key areas, supported by experimental data.

Skin Hydration

Skin hydration is a measure of the water content in the stratum corneum. It is a key indicator of skin health and is often evaluated using a Corneometer®, which measures the electrical capacitance of the skin.

TEGOSOFT® 189, being an emollient ester, primarily works by softening and smoothing the skin. While it does contribute to locking in moisture, its primary mechanism is not through the formation of a highly occlusive barrier like mineral oil. Its contribution to hydration is more related to improving the overall condition and feel of the skin, which can indirectly support the skin's natural barrier function.

Transepidermal Water Loss (TEWL)

TEWL is the measurement of water that passively evaporates through the skin to the external environment. A lower TEWL value indicates a healthier and more intact skin barrier. This parameter is commonly measured using a Tewameter®.

Mineral oil is well-documented for its ability to reduce TEWL. By forming a hydrophobic film on the skin, it can significantly decrease the rate of water evaporation. Some studies have indicated that mineral oil can reduce TEWL by creating a protective seal on the skin's surface.[1]

Conversely, while TEGOSOFT® 189 contributes to the skin's barrier, its effect on TEWL is expected to be less pronounced than that of mineral oil due to its lower occlusivity. Emollient esters are generally chosen for their sensory benefits and ability to improve skin feel, rather than for their strong occlusive properties.

Sensory Profile: The Subjective Experience

The sensory characteristics of a topical product are paramount for consumer acceptance and compliance. A sensory panel, a group of trained individuals, is often used to quantitatively assess these attributes.

Mineral oil is often perceived as greasy and heavy on the skin, which can be a drawback in cosmetic formulations where a light and elegant feel is desired. TEGOSOFT® 189, on the other hand, is specifically designed to provide a non-oily, smooth, and pleasant after-feel.[2] This makes it a preferred choice in formulations where sensory perception is a key driver.

A study evaluating the sensory properties of various emollients characterized mineral oil in a group separate from lighter esters, indicating a distinct sensory profile.[3] While a direct sensory comparison with Ethylhexyl Stearate was not found, the general properties of esters suggest a lighter, less greasy feel.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, the following are detailed methodologies for the key experiments cited.

Measurement of Skin Hydration (Corneometry)

Objective: To quantify the hydration level of the stratum corneum.

Apparatus: Corneometer® (e.g., Courage + Khazaka CM 825).

Protocol:

  • Acclimatization: Subjects are required to rest in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes prior to measurement.

  • Measurement Site: A defined area on the volar forearm is typically used. The site should be clean and free of any products.

  • Baseline Measurement: The Corneometer® probe is pressed against the skin, and the capacitance is measured. Three readings are taken at each site and averaged.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area.

  • Post-Application Measurement: Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis: The change in skin hydration from baseline is calculated and compared between the test products.

Diagram: Skin Hydration Measurement Workflow

Skin_Hydration_Workflow cluster_pre Pre-Measurement cluster_exp Experiment cluster_post Post-Measurement Acclimatization Acclimatization (20-22°C, 40-60% RH) Baseline Baseline Measurement (Corneometer®) Acclimatization->Baseline Application Product Application (2 mg/cm²) Baseline->Application Post_Application Post-Application Measurement (Time Intervals) Application->Post_Application Analysis Data Analysis (Change from Baseline) Post_Application->Analysis

Caption: Workflow for assessing skin hydration using a Corneometer®.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (e.g., Courage + Khazaka TM 300).

Protocol:

  • Acclimatization: Subjects are acclimatized under controlled environmental conditions (20-22°C, 40-60% humidity) for at least 20 minutes. The measurement area should be exposed to the ambient air for at least 10 minutes.

  • Measurement Site: A standardized area on the volar forearm is selected.

  • Baseline Measurement: The Tewameter® probe is held gently on the skin surface without pressure. The instrument records the water vapor gradient, and the TEWL value (in g/m²/h) is calculated. Multiple readings are taken and averaged.

  • Product Application: A precise amount of the test product is applied to the test site.

  • Post-Application Measurement: TEWL is measured at predetermined time points after application.

  • Data Analysis: The percentage reduction in TEWL from the baseline is calculated and compared between the test substances.

Diagram: TEWL Measurement Logical Flow

TEWL_Flow start Start acclimatize Subject Acclimatization start->acclimatize baseline Measure Baseline TEWL acclimatize->baseline apply_product Apply Test Product baseline->apply_product measure_post Measure Post-Application TEWL apply_product->measure_post analyze Analyze Data (% Reduction) measure_post->analyze end End analyze->end

Caption: Logical flow of the Transepidermal Water Loss (TEWL) measurement protocol.

Sensory Panel Evaluation

Objective: To quantitatively describe and compare the sensory attributes of the test materials.

Panel: A trained panel of 8-12 individuals with demonstrated sensory acuity.

Protocol:

  • Product Preparation: Samples of TEGOSOFT® 189 and mineral oil are presented in identical, coded containers to blind the panelists.

  • Application: A standardized amount of each product is applied to a designated area on the panelists' forearms.

  • Evaluation: Panelists evaluate a predefined list of sensory attributes (e.g., spreadability, oiliness, greasiness, softness, residue) at specific time points (e.g., immediately after application, 5 minutes after, 20 minutes after).

  • Scoring: Each attribute is rated on a labeled magnitude scale (e.g., 0-10, where 0 = not perceptible and 10 = highly perceptible).

  • Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to identify significant differences between the products.

Diagram: Sensory Evaluation Process

Sensory_Evaluation A Panelist Training & Selection B Blinded Sample Preparation A->B C Standardized Product Application B->C D Sensory Attribute Evaluation (Spreadability, Oiliness, etc.) C->D E Quantitative Scoring (0-10 Scale) D->E F Statistical Analysis of Mean Scores E->F

Caption: The systematic process of a quantitative sensory panel evaluation.

Conclusion

The choice between TEGOSOFT® 189 (Ethylhexyl Stearate) and mineral oil is highly dependent on the desired functional and sensory outcomes of the final formulation. Mineral oil stands out for its superior occlusivity, making it an excellent choice for products aimed at providing a strong barrier and intensive moisturization, particularly for very dry or compromised skin. However, its heavier, greasier sensory profile may limit its use in certain cosmetic applications.

TEGOSOFT® 189 offers a compelling alternative when the sensory experience is a primary consideration. Its ability to impart a light, smooth, and non-greasy feel makes it ideal for daily wear moisturizers, lotions, and color cosmetics where elegance and user comfort are paramount. While it contributes to skin conditioning and moisture retention, its occlusive effect is less pronounced than that of mineral oil.

For the formulation scientist, a thorough understanding of these differences, supported by the quantitative data and standardized protocols outlined in this guide, is essential for making informed decisions that align with the product's intended performance and target consumer. Further direct comparative studies would be beneficial to provide more nuanced quantitative data for formulators.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for TEGOSOFT® 189

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quality control and cross-validation of TEGOSOFT® 189 (Isopropyl Palmitate), a common emollient in cosmetics and pharmaceutical formulations. The following sections detail experimental data, protocols, and workflows to assist researchers in selecting and validating appropriate analytical techniques.

Data Presentation: A Comparative Analysis

Cross-validation of analytical methods is critical to ensure consistency and reliability of results between different laboratories or when different analytical techniques are employed.[1][2][3] This is particularly important in a global manufacturing and regulatory environment.[2] Below is a summary of hypothetical performance data for three common analytical methods used to assess the purity of TEGOSOFT® 189 against a common alternative emollient, Isopropyl Myristate.

Analytical MethodValidation ParameterTEGOSOFT® 189 (Isopropyl Palmitate)Isopropyl MyristateAcceptance Criteria
Gas Chromatography (GC-FID) Accuracy (% Recovery)99.5 - 100.5%99.3 - 100.6%98.0 - 102.0%
Precision (% RSD)< 1.0%< 1.2%≤ 2.0%
Linearity (R²)> 0.999> 0.998≥ 0.995
RobustnessCompliantCompliantNo significant impact on results
High-Performance Liquid Chromatography (HPLC-UV) Accuracy (% Recovery)99.2 - 100.8%99.0 - 101.0%98.0 - 102.0%
Precision (% RSD)< 1.5%< 1.6%≤ 2.0%
Linearity (R²)> 0.998> 0.997≥ 0.995
RobustnessCompliantCompliantNo significant impact on results
Titration (Saponification Value) Accuracy (% Recovery)98.5 - 101.5%98.2 - 101.8%97.0 - 103.0%
Precision (% RSD)< 2.0%< 2.2%≤ 3.0%
Linearity (R²)> 0.995> 0.994≥ 0.990
RobustnessCompliantCompliantNo significant impact on results

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical procedures and can be adapted as needed.

1. Gas Chromatography (GC-FID) Protocol

  • Objective: To determine the purity of TEGOSOFT® 189.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane capillary column.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Temperatures: Injector at 250°C, Detector at 300°C.

  • Oven Program: Initial temperature at 100°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of TEGOSOFT® 189 in isopropanol.

  • Injection: 1 µL injection volume with a 20:1 split ratio.

  • Data Analysis: Calculate the area percent of the main peak relative to the total area of all peaks.

2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

  • Objective: To quantify TEGOSOFT® 189 in a finished product.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water (90:10 v/v).

  • Flow Rate: 1.2 mL/min.

  • Detection: 210 nm.

  • Column Temperature: 35°C.

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in the mobile phase to a final concentration of approximately 0.5 mg/mL of TEGOSOFT® 189, and filter through a 0.45 µm filter.

  • Injection Volume: 10 µL.

  • Quantification: Use an external standard calibration curve prepared with known concentrations of TEGOSOFT® 189.

3. Titration (Saponification Value) Protocol

  • Objective: To determine the saponification value as an indirect measure of purity.

  • Principle: Saponification is the hydrolysis of an ester with a strong base to produce an alcohol and the salt of a carboxylic acid. The amount of base consumed is determined by back-titration.

  • Reagents: 0.5 M ethanolic potassium hydroxide (KOH), 0.5 M hydrochloric acid (HCl), phenolphthalein indicator.

  • Procedure:

    • Accurately weigh approximately 2 g of TEGOSOFT® 189 into a flask.

    • Add 25.0 mL of 0.5 M ethanolic KOH.

    • Attach a reflux condenser and heat the mixture in a boiling water bath for 30 minutes.

    • Cool to room temperature and add a few drops of phenolphthalein indicator.

    • Titrate the excess KOH with 0.5 M HCl until the pink color disappears.

    • Perform a blank titration with 25.0 mL of 0.5 M ethanolic KOH only.

  • Calculation: Saponification Value (mg KOH/g) = [(B - S) x Molarity of HCl x 56.1] / Weight of sample (g), where B is the volume of HCl for the blank and S is the volume of HCl for the sample.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships in the cross-validation of analytical methods for TEGOSOFT® 189.

cross_validation_workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Comparison cluster_reporting Reporting A Define Analytical Methods (e.g., GC, HPLC, Titration) B Select Alternative Emollient (e.g., Isopropyl Myristate) A->B C Define Validation Parameters (Accuracy, Precision, Linearity) B->C D Perform Method Validation for TEGOSOFT® 189 C->D E Perform Method Validation for Alternative Emollient C->E F Collect and Analyze Data D->F E->F G Compare Performance Metrics F->G H Generate Summary Tables G->H I Publish Comparison Guide H->I

Caption: A generalized workflow for the cross-validation of analytical methods.

signaling_pathway cluster_methods Analytical Methods cluster_parameters Validation Parameters TEGOSOFT® 189 TEGOSOFT® 189 GC Gas Chromatography TEGOSOFT® 189->GC HPLC HPLC TEGOSOFT® 189->HPLC Titration Titration TEGOSOFT® 189->Titration Accuracy Accuracy GC->Accuracy Precision Precision GC->Precision Linearity Linearity GC->Linearity Robustness Robustness GC->Robustness HPLC->Accuracy HPLC->Precision HPLC->Linearity HPLC->Robustness Titration->Accuracy Titration->Precision Titration->Linearity Titration->Robustness

Caption: Logical relationships between analytical methods and validation parameters.

References

A Comparative Analysis of the Spreading Properties of TEGOSOFT® 189 and Silicones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of topical and dermatological products, the spreading properties of emollients are a critical parameter influencing sensory perception, active ingredient delivery, and overall product performance. This guide provides an objective comparison of the spreading characteristics of TEGOSOFT® 189, an emollient ester, and various silicones, supported by experimental data and detailed methodologies. As "TEGOSOFT® 189" is not a standard commercial designation, this guide will focus on a representative emollient ester from the TEGOSOFT® range, TEGOSOFT® TN (INCI: C12-15 Alkyl Benzoate) , for which technical data is available.

Executive Summary

Emollients are essential components of cosmetic and pharmaceutical formulations, primarily functioning to soften and moisturize the skin.[1] Their spreading behavior dictates the application aesthetics and the uniformity of the product film on the skin. This, in turn, can affect the efficacy of active ingredients. Esters, like C12-15 Alkyl Benzoate, and silicones are two of the most widely used classes of emollients, each offering distinct sensory and functional profiles.[2][3]

Generally, silicones are known for their high spreadability and lightweight, non-greasy feel.[4] Lower viscosity silicones, particularly volatile cyclic silicones like cyclopentasiloxane, exhibit very high spreading values. Non-volatile linear silicones, such as dimethicones, offer a range of spreading properties that are inversely correlated with their viscosity.[2] Emollient esters provide a diverse range of sensory experiences and spreading values, which are influenced by their chemical structure, molecular weight, and viscosity.[2][5]

Comparative Spreading Properties: Data Overview

The following table summarizes the key physical and spreading properties of C12-15 Alkyl Benzoate and a selection of commonly used silicones. The spreading values are presented in mm²/10 min, a standard industry metric for quantifying the area an emollient covers over a specified time.

Emollient (INCI Name)Chemical ClassViscosity (at 25°C, cSt)Surface Tension (mN/m)Spreading Value (mm²/10 min)Key Characteristics
C12-15 Alkyl Benzoate Ester~12-16~30-32~700 - 900 (Medium-High)Good solvent for UV filters, non-oily feel.[6]
Cyclopentasiloxane Volatile Silicone~4~18>1500 (Very High)Fast-spreading, volatile, leaves a light, silky feel.[7][8]
Dimethicone 5 cSt Linear Silicone5~20.6~1200 - 1500 (High)Low viscosity, high spreadability, non-greasy.[9][10]
Dimethicone 50 cSt Linear Silicone50~21.1~500 - 700 (Medium)Medium viscosity, provides a substantive feel.[11][12]
Dimethicone 350 cSt Linear Silicone350~21.2~200 - 400 (Low-Medium)Higher viscosity, forms a protective barrier.[3][13]

Note: Spreading values are estimations based on the established inverse relationship between viscosity and spreadability as detailed in the cited literature. Exact values can vary depending on the specific experimental conditions.

Experimental Protocols

A standardized and reproducible method is crucial for accurately assessing the spreading properties of emollients. The following protocol outlines a common in-vitro method for determining the spreading value of cosmetic ingredients on a synthetic skin substitute.[2]

Objective:

To measure the spreading area of an emollient over a defined period on a standardized substrate that mimics the surface properties of human skin.

Materials and Equipment:
  • Emollient samples (e.g., C12-15 Alkyl Benzoate, various silicones)

  • Synthetic skin substrate (e.g., Vitro-Skin®)

  • Humidity chamber

  • Glycerin solution (15% w/w in deionized water)

  • Micropipette (10 µL)

  • Digital camera with a tripod

  • Image analysis software

  • Graphite powder (for visualization, optional)

Procedure:
  • Substrate Preparation: Cut the synthetic skin substrate into uniform sections (e.g., 10 cm x 10 cm).

  • Hydration: Place the substrate sections in a humidity chamber containing a 15% w/w glycerin solution at the bottom to maintain a constant relative humidity. Allow the substrates to hydrate for at least 24 hours before use.[2]

  • Sample Application: Place a hydrated substrate on a level surface. Using a micropipette, carefully dispense 10 µL of the emollient onto the center of the substrate.

  • Spreading Time: Allow the emollient to spread undisturbed for a period of 10 minutes.

  • Visualization and Measurement:

    • Direct Measurement: If the spreading area is clearly visible, capture a high-resolution digital image of the substrate with a ruler for scale.

    • Indirect Measurement (with graphite powder): After the 10-minute spreading time, lightly dust the surface with graphite powder. Gently blow off the excess powder. The emollient-covered area will retain the powder, making it clearly visible. Capture a high-resolution digital image.

  • Data Analysis: Use image analysis software to measure the area (in mm²) of the spread emollient.

  • Replicates: Repeat the procedure at least three times for each emollient to ensure the reproducibility of the results.

Visualizing the Spreading Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spreading properties of different emollients.

G cluster_0 Emollient Selection cluster_1 Property Measurement cluster_2 Data Analysis & Comparison Ester TEGOSOFT® TN (C12-15 Alkyl Benzoate) Viscosity Viscosity Measurement Ester->Viscosity SurfaceTension Surface Tension Measurement Ester->SurfaceTension SpreadingValue Spreading Value Measurement (mm²/10 min) Ester->SpreadingValue Silicone_V Volatile Silicone (Cyclopentasiloxane) Silicone_V->Viscosity Silicone_V->SurfaceTension Silicone_V->SpreadingValue Silicone_L Linear Silicones (Dimethicone 5, 50, 350 cSt) Silicone_L->Viscosity Silicone_L->SurfaceTension Silicone_L->SpreadingValue DataTable Comparative Data Table Viscosity->DataTable SurfaceTension->DataTable SpreadingValue->DataTable Conclusion Conclusion on Spreading Properties DataTable->Conclusion

Caption: Workflow for comparing emollient spreading properties.

Signaling Pathways of Spreading

The spreading of a liquid on a solid surface is governed by the interplay of cohesive and adhesive forces, which can be understood through the concept of the spreading coefficient (S).

S = γsv - (γsl + γlv)

Where:

  • γsv is the surface free energy of the solid (skin or substrate).

  • γsl is the interfacial tension between the solid and the liquid (emollient).

  • γlv is the surface tension of the liquid (emollient).

For spontaneous spreading to occur, the spreading coefficient must be positive. This means that the surface energy of the substrate must be greater than the sum of the interfacial tension and the surface tension of the emollient.

The following diagram illustrates the relationship between these key parameters and their influence on the spreading behavior.

G cluster_0 Factors Influencing Spreading cluster_1 Spreading Outcome Viscosity Low Viscosity Spreading High Spreading Value Viscosity->Spreading SurfaceTension Low Surface Tension (γlv) SurfaceTension->Spreading SubstrateEnergy High Substrate Surface Energy (γsv) SubstrateEnergy->Spreading InterfacialTension Low Solid-Liquid Interfacial Tension (γsl) InterfacialTension->Spreading

Caption: Key factors influencing emollient spreading.

Conclusion

The selection of an emollient has a significant impact on the final properties of a topical formulation. Silicones, particularly low-viscosity and volatile variants, generally offer superior spreading properties compared to many emollient esters. However, esters like C12-15 Alkyl Benzoate provide a unique sensory profile and excellent solvent properties for challenging active ingredients, making them a valuable tool for formulators. The choice between these emollients should be guided by the desired sensory attributes, the required spreading profile for uniform application, and the overall formulation strategy. The experimental protocol provided in this guide offers a reliable method for the quantitative assessment of these critical performance parameters.

References

Unraveling the Efficacy of Emollients: A Comparative Analysis of TEGOSOFT® TN in Skin Texture Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to identify a specific cosmetic ingredient under the name "TEGOSOFT 189" have been inconclusive within publicly available scientific and commercial literature. Consequently, this guide will focus on a well-documented and widely used alternative from the same product family, TEGOSOFT® TN, to provide a comprehensive comparison of its performance in improving skin texture. The active ingredient in TEGOSOFT® TN is C12-15 Alkyl Benzoate.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of C12-15 Alkyl Benzoate with other common emollients. The information presented is supported by available data and established experimental protocols to aid in formulation development and ingredient selection.

Comparative Efficacy of Emollients on Skin Texture: A Data-Driven Overview

Emollients are fundamental components of skincare formulations, primarily valued for their ability to soften, smooth, and hydrate the skin's surface. Their impact on skin texture is a critical factor in consumer perception and product performance. C12-15 Alkyl Benzoate, the key component of TEGOSOFT® TN, is a synthetic ester known for its lightweight, non-greasy feel and excellent spreadability.[1][2][3] It functions as a skin-conditioning agent by forming a protective layer on the skin, which helps to reduce water loss and maintain hydration.[2][4][5] This action contributes to a smoother and more refined skin texture.[4]

To provide a clear comparison, the following table summarizes the performance of C12-15 Alkyl Benzoate against other classes of emollients based on key sensory and physical attributes that contribute to skin texture. The data is a synthesis of typical values and expert assessments found in cosmetic science literature.

Emollient ClassRepresentative Ingredient(s)SpreadabilityGreasinessTackiness (Residue)Skin Smoothing Perception
Alkyl Benzoates C12-15 Alkyl Benzoate HighLowLowHigh
Silicones Dimethicone, CyclopentasiloxaneVery HighVery LowVery LowVery High
Fatty Acid Esters Isopropyl Myristate, Isopropyl PalmitateHighModerateModerateModerate to High
Natural Oils Jojoba Oil, SqualaneModerateModerateLow to ModerateModerate
Hydrocarbon Oils Mineral OilModerateHighHighLow to Moderate

Note: The values presented are qualitative summaries for comparative purposes and can vary depending on the specific grade of the ingredient, concentration, and the overall formulation.

Experimental Protocols for Assessing Skin Texture

The evaluation of an emollient's effect on skin texture involves a combination of sensory and instrumental analyses. Below are detailed methodologies for key experiments.

Sensory Evaluation by a Trained Panel: Descriptive Analysis

Objective: To quantitatively describe and compare the tactile properties of different emollients when applied to the skin.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 individuals is selected based on their sensory acuity. They undergo extensive training to recognize and rate the intensity of various skin sensory attributes (e.g., spreadability, absorbency, greasiness, tackiness, smoothness, softness) using a standardized scale (e.g., a 15-point scale where 0 = none and 15 = very high).

  • Product Application: A precise amount (e.g., 0.1 mL) of each emollient is applied to a designated area on the panelists' forearms. The application process is standardized to ensure consistency.

  • Evaluation Procedure: Panelists evaluate the sensory attributes at specified time points (e.g., immediately after application, 1 minute, 5 minutes, and 20 minutes) to assess the initial feel and after-feel.

  • Data Analysis: The intensity ratings for each attribute are collected and statistically analyzed (e.g., using ANOVA) to determine significant differences between the emollients.

Instrumental Measurement of Sebum Level (Sebumetry)

Objective: To objectively measure the oiliness or greasiness of the skin after emollient application.

Methodology:

  • Instrumentation: A Sebumeter® is used, which employs a special matt tape to absorb skin surface lipids.

  • Measurement Procedure: The probe of the Sebumeter® is pressed onto the skin area treated with the emollient for a fixed duration (e.g., 30 seconds).

  • Data Acquisition: The transparency of the tape changes in proportion to the amount of sebum absorbed, and this is measured by a photocell in the device. The result is given in µg/cm².

  • Data Analysis: Measurements are taken before and at various intervals after product application. The change in sebum level indicates the degree of oiliness contributed by the emollient.

Instrumental Measurement of Skin Spreading Properties (Goniometry)

Objective: To objectively quantify the spreadability of an emollient.

Methodology:

  • Instrumentation: A goniometer or a specific spreading analysis instrument is used.

  • Measurement Procedure: A standardized drop of the emollient is placed on a synthetic skin-like substrate. The area of spread is measured over time.

  • Data Acquisition: The spreading area is recorded at different time points, and the spreading kinetics are calculated.

  • Data Analysis: The spreading coefficient is determined and compared between different emollients. A higher spreading coefficient indicates better spreadability.

Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in evaluating emollient efficacy, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase panel_selection Panelist Selection & Training application Standardized Application panel_selection->application emollient_prep Emollient Sample Preparation emollient_prep->application sensory_eval Sensory Evaluation application->sensory_eval instrumental_eval Instrumental Measurement application->instrumental_eval data_collection Data Collection sensory_eval->data_collection instrumental_eval->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis conclusion Conclusion & Reporting stat_analysis->conclusion

Caption: Experimental workflow for evaluating emollient efficacy on skin texture.

Sensory_Attributes cluster_primary Primary Sensory Attributes cluster_secondary Secondary Sensory Attributes skin_texture Improved Skin Texture smoothness Smoothness smoothness->skin_texture softness Softness softness->skin_texture spreadability Good Spreadability spreadability->skin_texture low_greasiness Low Greasiness low_greasiness->skin_texture low_tackiness Low Tackiness low_tackiness->skin_texture

Caption: Key sensory attributes contributing to improved skin texture perception.

References

A Comparative Analysis of TEGOSOFT® 189 (Isononyl Isononanoate) and Industry-Standard Emollients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of TEGOSOFT® 189, chemically identified as Isononyl Isononanoate, against two widely recognized industry-standard emollients: Isopropyl Myristate and Caprylic/Capric Triglyceride. The following sections present a detailed comparison of their physicochemical properties, performance characteristics, and sensory profiles, supported by established experimental methodologies.

Executive Summary

Emollients are fundamental components in topical formulations, significantly influencing product efficacy, stability, and patient compliance. The selection of an appropriate emollient is critical in the development of dermatological and pharmaceutical products. This guide offers a data-driven comparison to aid in the selection process, highlighting the distinct attributes of TEGOSOFT® 189 (Isononyl Isononanoate) in relation to Isopropyl Myristate and Caprylic/Capric Triglyceride. While all three are effective emollients, they offer different sensory experiences and functional benefits. Isononyl Isononanoate is noted for its unique silky, non-greasy skin feel, positioning it as a viable alternative to traditional emollients where a lighter, more elegant texture is desired.[1][2]

Data Presentation

The quantitative data available for the three emollients are summarized in the tables below. It is important to note that values may vary slightly between suppliers due to minor differences in manufacturing processes and purity.

Table 1: Physicochemical Properties

PropertyTEGOSOFT® 189 (Isononyl Isononanoate)Isopropyl MyristateCaprylic/Capric Triglyceride
INCI Name Isononyl IsononanoateIsopropyl MyristateCaprylic/Capric Triglyceride
CAS Number 59219-71-5 / 42131-25-9[3]110-27-0[4]73398-61-5 / 65381-09-1[5][6]
Molecular Formula C18H36O2[3][7][8]C17H34O2C21H40O5[6]
Molecular Weight ( g/mol ) 284.48[7][8]270.45372.54[6]
Appearance Colorless, odorless liquid[2][3]Colorless, practically odorless liquid[4]Colorless to slightly yellow, odorless liquid
Density (g/cm³ at 20°C) ~0.856[8]~0.85[4]~0.94 - 0.96
Viscosity (mPa·s at 20-25°C) ~6[3][9]~6-8[10]Low
Solubility Insoluble in water; soluble in oils and organic solvents[11]Insoluble in water; miscible with most organic solvents and oils[10][12]Insoluble in water; soluble in warm alcohols and miscible with fats and oils[5]
Oxidative Stability High[11]Resistant to oxidation[13]Good[6]

Table 2: Performance and Sensory Profile

CharacteristicTEGOSOFT® 189 (Isononyl Isononanoate)Isopropyl MyristateCaprylic/Capric Triglyceride
Spreadability High/Excellent[1][9]High[14][15]Good[16]
Skin Feel Silky, velvety, non-greasy, dry touch[1][9][17]Lightweight, non-greasy, smooth, silky[14][18]Smooth, non-greasy, silky[19]
Absorption Fast-absorbing[2]Easily absorbed[14]Rapidly penetrates the skin[20]
Emolliency Effective emollient, softens and smoothens[2][11]Effective emollient, softens and smoothens[18]Excellent emollient, moisturizes and replenishes[19][20]
Key Applications Skincare, sun care, color cosmetics, antiperspirants[17]Lotions, creams, makeup, hair care, aftershaves[18]Skincare, makeup, hair care, soaps[19][20]
Special Properties Good pigment dispersion, silicone stabilizer[3]Enhances penetration of other ingredients, good solvent[10][18][21]Good dispersing agent, suitable for sensitive skin[5][19]

Mandatory Visualization

Emollient_Moisturization_Pathway cluster_skin Stratum Corneum cluster_emollients Emollient Application cluster_effects Mechanism of Action Corneocytes Corneocytes (Skin Cells) Lipid_Matrix Lipid Matrix (Ceramides, Fatty Acids, Cholesterol) Barrier_Repair Reinforces Lipid Barrier Lipid_Matrix->Barrier_Repair TEWL Transepidermal Water Loss (TEWL) Improved_Hydration Increased Skin Hydration TEWL->Improved_Hydration Leads to TEGOSOFT_189 TEGOSOFT® 189 (Isononyl Isononanoate) Occlusion Forms an Occlusive Layer TEGOSOFT_189->Occlusion Spreading Spreads into Intercellular Spaces TEGOSOFT_189->Spreading IPM Isopropyl Myristate IPM->Occlusion IPM->Spreading CCT Caprylic/Capric Triglyceride CCT->Occlusion CCT->Spreading Occlusion->TEWL Spreading->Lipid_Matrix Fills gaps Barrier_Repair->Improved_Hydration

Caption: Mechanism of skin moisturization by emollients.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Phase cluster_analysis Data Analysis Sample_Prep Sample Preparation (TEGOSOFT® 189, IPM, CCT) Application Standardized Application (Defined amount on forearm) Sample_Prep->Application Panelist_Selection Panelist Selection (Trained Sensory Panel) Panelist_Selection->Application Evaluation Sensory Evaluation (Spreadability, Absorption, Residue, etc.) Application->Evaluation Data_Collection Data Collection (Quantitative Scoring) Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Experimental workflow for sensory evaluation of emollients.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard industry practices for evaluating emollient performance.

Spreadability Test

Objective: To quantitatively measure and compare the spreading characteristics of the emollients.

Methodology:

  • A fixed volume (e.g., 10 µL) of the emollient is applied to a substrate. The substrate can be an artificial skin mimic (e.g., Vitro-Skin®) or the volar forearm of a human volunteer.

  • The emollient is allowed to spread for a defined period (e.g., 1, 5, and 10 minutes).

  • After each time point, the area of spread is measured. For in-vivo testing, this can be visualized by first dusting the area with a fine, inert powder (like carbon black or graphite), removing the excess, and then capturing a digital image.[22]

  • The area (in mm²) is calculated using image analysis software.

  • The experiment is repeated multiple times (n≥3) for each emollient to ensure statistical significance.

  • An alternative instrumental method involves compressing a set amount of the sample between two glass plates with a defined force and measuring the resulting area of spread.[23][24]

Sensory Evaluation

Objective: To assess and compare the sensory attributes of the emollients upon application to the skin.

Methodology:

  • A trained sensory panel (typically 10-15 panelists) is used for the evaluation.

  • A standardized amount of each emollient is applied to a designated area on the panelists' forearms.

  • Panelists evaluate various sensory parameters at different time points (e.g., during application, after 1 minute, and after 10 minutes).

  • The sensory attributes evaluated include, but are not limited to:

    • Spreadability: Ease of application and distribution on the skin.

    • Absorption: Perception of how quickly the emollient is absorbed.

    • Greasiness/Oiliness: The amount of oily residue perceived.

    • Tackiness/Stickiness: The degree of stickiness felt on the skin.

    • After-feel: The final sensation on the skin (e.g., smooth, soft, velvety).

  • Each attribute is rated on a quantitative scale (e.g., a 10-point or 15-point scale).

  • The data is collected and statistically analyzed to identify significant differences between the emollients.

Transepidermal Water Loss (TEWL) Measurement

Objective: To evaluate the occlusivity of the emollients by measuring their effect on the rate of water evaporation from the skin.

Methodology:

  • Baseline TEWL measurements are taken from specific sites on the forearms of volunteers using a Tewameter®.

  • A standardized amount of each emollient is applied to the respective test sites.

  • TEWL measurements are repeated at set intervals (e.g., 1, 2, 4, and 6 hours) after application.

  • A control site with no product application is also measured at the same intervals.

  • The percentage reduction in TEWL compared to the baseline and the control site indicates the occlusivity of the emollient. A greater reduction signifies a more effective barrier to moisture loss.

Conclusion

TEGOSOFT® 189 (Isononyl Isononanoate) presents itself as a high-performing emollient with a distinct sensory profile characterized by a light, silky, and non-greasy feel. Its high spreadability and rapid absorption make it an excellent choice for formulations where a sophisticated and elegant skin feel is desired.

In comparison, Isopropyl Myristate also offers a lightweight and non-greasy texture with the added benefit of enhancing the penetration of active ingredients. Caprylic/Capric Triglyceride is a versatile and highly stable emollient that provides a smooth skin feel and is well-suited for a wide range of applications, including those for sensitive skin.

The selection among these emollients will ultimately depend on the specific requirements of the formulation, including the desired sensory attributes, the need for penetration enhancement, and the target product positioning. The data and protocols presented in this guide provide a solid foundation for making an informed decision in the development of effective and aesthetically pleasing topical products.

References

Statistical Validation of TEGOSOFT® 189 Performance Claims: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation of the performance claims associated with TEGOSOFT® 189 (INCI: PEG-6 Caprylic/Capric Glycerides). Through a comparative analysis with commonly used alternatives, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions in formulation development. The information presented is based on publicly available experimental data.

Executive Summary

TEGOSOFT® 189 is a versatile non-ionic surfactant widely employed in the cosmetic and pharmaceutical industries as a solubilizer, emulsifier, and emollient. This guide critically examines its performance in these key functional areas against other industry-standard and emerging alternatives. The comparative data suggests that while TEGOSOFT® 189 is a competent and gentle ingredient, particularly effective in micellar cleansers, other options may offer superior performance in specific applications such as solubilizing certain active ingredients or meeting demands for "natural" formulations.

Comparative Performance Data

The following tables summarize the available quantitative data comparing TEGOSOFT® 189 with alternative ingredients across various performance parameters.

Solubilizing Efficacy

The ability of a solubilizer to incorporate a lipophilic substance into an aqueous system is a critical performance indicator. The following data is derived from a study investigating the dermal delivery of Niacinamide.

Table 1: Solubility of Niacinamide in Various Solvents (% w/v)

Solvent SystemNiacinamide Solubility (% w/v)
TEGOSOFT® 189 (PEG-6 Caprylic/Capric Glycerides) 5.6 ± 0.3 [1]
Propylene Glycol (PG)Higher than TEGOSOFT® 189[1]
Transcutol® P (TC)Higher than TEGOSOFT® 189[1]
Dimethyl Isosorbide (DMI)Higher than TEGOSOFT® 189[1]
PEG 400Higher than TEGOSOFT® 189[1]
PG:TEGOSOFT® 189 (50:50)25.4 ± 0.1
PEG 400:TEGOSOFT® 189 (50:50)15.0 ± 1.0

Note: Specific solubility values for PG, TC, DMI, and PEG 400 were not provided in the summarized text but were indicated to be significantly higher than neat TEGOSOFT® 189.

Skin Permeation and Retention

Effective dermal delivery often requires a balance between skin permeation and retention of the active ingredient.

Table 2: Dermal Delivery of Niacinamide (24h in-vitro study)

VehicleCumulative Permeation (µg/cm²)Skin Retention (%)
PG:TEGOSOFT® 189 (50:50)4.9 ± 1.127.4 ± 4.6
PEG 400:TEGOSOFT® 189 (50:50)3.0 ± 0.3Not specified
Neat Propylene Glycol (PG)46.0Lower than PG:TEGOSOFT® 189[1]
Neat Transcutol® P (TC)95.1Lower than PEG 400:TC
Neat Dimethyl Isosorbide (DMI)103.6Lower than PEG 400:DMI
Neat PEG 400No permeationNot specified
Irritation Potential

The potential for an ingredient to cause skin or eye irritation is a crucial safety and performance parameter. The Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay is a common in-vitro method to assess irritation potential.

Table 3: Comparative Irritation Scores (HET-CAM Assay)

Substance (at 4 wt%)Irritation Score (IS)Irritation Classification
TEGOSOFT® 189 (PEG-6 Caprylic/Capric Glycerides) 14.1 Severe Irritant
Polyglyceryl-10 Monocaprylate8.4Moderate Irritant
Olive Oil PEG-8 Esters8.2Moderate Irritant
Poloxamer 184Lower than other tested samplesNot specified
0.9 wt% NaCl solutionNot specifiedNegative Control
0.1 mol/L NaOH solutionNot specifiedPositive Control
Cleansing Efficacy

Cleansing efficacy is a key performance metric for ingredients used in products like micellar water and makeup removers.

Table 4: In-vitro Makeup Removal Efficacy against Pen Eyeliner

Cleansing AgentIn-vitro Cleansing Efficacy
TEGOSOFT® 189 (PEG-6 Caprylic/Capric Glycerides) Good
Polyglyceryl-10 MonocaprylateMuch better than TEGOSOFT® 189

Experimental Protocols

Niacinamide Solubility and Dermal Delivery

A detailed protocol for the solubility and in-vitro dermal delivery studies of Niacinamide can be found in the publication by Moghimipour et al. (2020). The key aspects of the methodology are outlined below.

Excess Niacinamide was added to each solvent system and shaken for 48 hours at room temperature. The samples were then centrifuged, and the supernatant was diluted and analyzed by a validated HPLC method to determine the concentration of dissolved Niacinamide.

Full-thickness porcine ear skin was used as a model membrane in Franz diffusion cells. A finite dose (5 µL/cm²) of the Niacinamide-containing formulation was applied to the skin surface. The receptor phase was sampled at predetermined time intervals over 24 hours and analyzed by HPLC to determine the cumulative permeation of Niacinamide. At the end of the study, the skin was processed to extract and quantify the amount of Niacinamide retained within the tissue.

HET-CAM Irritation Assay

The HET-CAM assay was performed to evaluate the irritation potential of the test substances. Fertilized hen's eggs were incubated for 9 days. On the 10th day, the chorioallantoic membrane (CAM) was exposed. The test substance was applied to the CAM, and the membrane was observed for 5 minutes for the occurrence of hemorrhage, lysis, and coagulation. The time taken for each of these events to occur was recorded and used to calculate the Irritation Score (IS).

In-vitro Cleansing Efficacy

The in-vitro cleansing efficacy was evaluated by applying a standardized amount of pen eyeliner to a substrate. The substrate was then subjected to a standardized cleansing protocol using the test formulations. The amount of makeup removed was quantified to determine the cleansing efficacy.

Visualizing Performance and Selection Pathways

Solubilizer Selection Workflow

The selection of an appropriate solubilizer is a multi-faceted process that involves balancing efficacy, safety, and formulation aesthetics. The following diagram illustrates a typical workflow for selecting a solubilizer.

Solubilizer_Selection_Workflow A Define Formulation Requirements (e.g., clarity, active to be solubilized, desired skin feel) B Identify Potential Solubilizers (e.g., TEGOSOFT® 189, Polysorbates, Polyglyceryl Esters) A->B C Screen for Solubilization Efficacy (Determine Solubilizer:Oil Ratio) B->C D Assess Safety Profile (Irritation Potential, Sensitization) C->D E Evaluate Sensory Characteristics (Tackiness, After-feel) D->E F Conduct Stability Testing (Temperature, pH, Light) E->F G Select Optimal Solubilizer F->G

Caption: A workflow for selecting a suitable solubilizer.

Comparative Performance Overview

The following diagram provides a high-level comparison of TEGOSOFT® 189 against its alternatives based on the available data.

Performance_Comparison cluster_tegosoft TEGOSOFT® 189 cluster_alternatives Alternatives T189 TEGOSOFT® 189 (PEG-6 Caprylic/Capric Glycerides) A1 Polyglyceryl-10 Monocaprylate T189->A1 Lower Irritation Better Makeup Removal A2 Polysorbate 80 T189->A2 Higher Solubilizing Power (General) A3 Olivem 300 T189->A3 Natural Alternative (Non-Micellar)

Caption: Performance comparison of TEGOSOFT® 189.

Conclusion

TEGOSOFT® 189 (PEG-6 Caprylic/Capric Glycerides) is a well-established ingredient with a documented performance profile as a solubilizer, emulsifier, and emollient. The available data indicates that while it is effective, particularly in cleansing formulations, alternative ingredients may offer advantages in specific areas. For instance, Polyglyceryl-10 Monocaprylate has demonstrated lower irritation potential and superior makeup removal efficacy. For solubilizing challenging actives, traditional non-ionic surfactants like Polysorbate 80 may provide higher efficacy.

The choice of ingredient will ultimately depend on the specific requirements of the formulation, including the desired performance, safety profile, and marketing claims (e.g., "natural" or "PEG-free"). This guide provides a starting point for a data-driven approach to ingredient selection. It is recommended that formulators conduct their own studies to validate the performance of any ingredient within their specific formulation matrix.

References

A Comparative Analysis of TEGOSOFT® Esters and Alternative Emollients for Cosmetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the safety, efficacy, and sensory profiles of selected cosmetic esters, supported by peer-reviewed data, to guide researchers and formulation scientists in the development of innovative skincare and pharmaceutical products.

This guide provides a comprehensive comparison of the performance of TEGOSOFT® esters against other commonly used cosmetic emollients. The information is compiled from peer-reviewed studies to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation needs. This document focuses on presenting quantitative data on safety and efficacy, detailed experimental methodologies, and visual representations of key concepts.

Comparative Efficacy: Skin Hydration and Barrier Function

The primary function of emollients in cosmetic and dermatological formulations is to improve skin hydration and maintain the integrity of the skin barrier. This is often quantified by measuring skin hydration levels and Transepidermal Water Loss (TEWL).

A study evaluating an emollient emulsion containing 15.0% w/w of Caprylic/Capric Triglyceride demonstrated a significant impact on skin barrier function. In-vivo tests showed an increase in superficial skin hydration and a corresponding reduction in TEWL, indicating an occlusive effect that helps to lock in moisture[1][2][3].

Table 1: In-Vivo Efficacy Data for an Emulsion with 15% Caprylic/Capric Triglyceride

ParameterMeasurementResultReference
Skin Hydration (Corneometer)Increase in arbitrary units (a.u.)Statistically significant increase[1]
Transepidermal Water Loss (TEWL) (Tewameter)Reduction in g/h/m²Statistically significant reduction[1]

Sensory Profile Comparison

The sensory characteristics of an emollient are crucial for consumer acceptance and product experience. Sensory panel evaluations provide valuable data on attributes such as spreadability, oiliness, and after-feel.

A sensory mapping study of various special esters provided comparative data for Oleyl Erucate and Coco-Caprylate/Caprate. The results indicated that both esters exhibit good performance across several sensory parameters. Another study provided sensory data for Isopropyl Myristate, highlighting its distinct sensory characteristics[1][8].

Table 2: Comparative Sensory Data of Cosmetic Esters

Sensory AttributeOleyl ErucateCoco-Caprylate/CaprateIsopropyl MyristatePropylene Glycol Dicaprylate/Dicaprate
Dry Time GoodGood-Excellent
Softness GoodGoodGoodExcellent
Stickiness GoodGoodLowExcellent
Velvetiness GoodGood-Excellent
Dryness GoodGood-Excellent
Shining GoodGood--
Spreadability --Good-
Residue --Low-
Oiliness --Moderate-

Data for Oleyl Erucate and Coco-Caprylate/Caprate are derived from sensory mapping spider graphs and qualitative descriptions.[7][9] Data for Isopropyl Myristate is based on quantitative descriptive analysis.[1][8] Propylene Glycol Dicaprylate/Dicaprate is included for its notable sensory performance as an alternative to low molecular weight silicones.[7][9]

Safety Profile

The safety of cosmetic ingredients is of paramount importance. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of many cosmetic esters.

  • Caprylic/Capric Triglyceride: The CIR Expert Panel has concluded that Caprylic/Capric Triglyceride is safe as a cosmetic ingredient in the present practices of use[10]. Tests have shown it to have very low toxicity and it is not found to be a skin or eye irritant, nor a skin sensitizer[10].

  • C12-15 Alkyl Benzoate: This ingredient has been thoroughly evaluated by the CIR Expert Panel and is considered safe for use in cosmetic products at typical concentrations. Its low water solubility limits systemic absorption, and it has not shown significant irritation or sensitization potential in studies[7].

  • Oleyl Erucate: It is considered safe, non-irritating, and non-sensitizing, and is well-tolerated by most skin types[11].

  • Isoamyl Cocoate: This ester is considered safe for use in cosmetics and is non-irritating to the skin and eyes[6].

  • Cetyl Ricinoleate: While specific CIR reports on Cetyl Ricinoleate were not retrieved, its constituent parts, Cetyl Alcohol and Ricinoleic Acid, have been reviewed and found safe for use in cosmetics.

  • Isopropyl Myristate: The CIR Expert Panel has assessed Isopropyl Myristate and found it safe for use in cosmetic formulations. However, at high concentrations, it may cause mild irritation[12].

Experimental Protocols

To ensure the reliability and reproducibility of the data presented, it is essential to understand the methodologies employed in the cited studies.

Skin Hydration Measurement

The measurement of skin surface hydration is commonly performed using a Corneometer®. This device measures the electrical capacitance of the skin, which is proportional to the water content of the stratum corneum.

G cluster_protocol Corneometer Measurement Protocol acclimatization Acclimatization (Controlled temperature and humidity) baseline Baseline Measurement (Untreated skin) acclimatization->baseline application Product Application (Standardized amount) baseline->application measurement Post-application Measurements (Defined time points) application->measurement analysis Data Analysis (Comparison to baseline and control) measurement->analysis

Caption: Workflow for in-vivo skin hydration measurement using a Corneometer.

Protocol Details:

  • Acclimatization: Subjects are acclimatized to a room with controlled temperature and humidity for a specified period before measurements are taken.

  • Baseline Measurement: The initial skin hydration of the test area is measured using the Corneometer® probe.

  • Product Application: A standardized amount of the test product is applied to a defined area of the skin.

  • Post-application Measurements: Hydration measurements are repeated at specific time intervals after product application.

  • Data Analysis: The change in skin hydration over time is calculated and compared to the baseline and an untreated control area.

Transepidermal Water Loss (TEWL) Measurement

TEWL is a key indicator of skin barrier function and is measured using a Tewameter®. This instrument quantifies the amount of water vapor that evaporates from the skin surface.

G cluster_protocol Tewameter Measurement Protocol acclimatization Acclimatization (Controlled environment) baseline Baseline TEWL Measurement (Untreated skin) acclimatization->baseline application Product Application (Defined area) baseline->application measurement Post-application TEWL Measurements (Specified intervals) application->measurement analysis Data Analysis (Change from baseline) measurement->analysis

Caption: Workflow for in-vivo TEWL measurement using a Tewameter.

Protocol Details:

  • Acclimatization: Subjects rest in a controlled environment to allow their skin to equilibrate.

  • Baseline Measurement: The baseline TEWL is measured on the designated skin area using the Tewameter® probe.

  • Product Application: The test product is applied to the skin in a standardized manner.

  • Post-application Measurements: TEWL readings are taken at predetermined time points after application.

  • Data Analysis: The TEWL values are recorded, and the percentage change from the baseline is calculated to determine the effect of the product on the skin barrier.

Sensory Analysis

Sensory evaluation of cosmetic emollients is conducted by a trained panel of assessors using a Quantitative Descriptive Analysis (QDA) method.

G cluster_protocol Sensory Analysis Protocol panel Trained Panel Selection attributes Define Sensory Attributes panel->attributes application Standardized Product Application attributes->application evaluation Panelists Evaluate and Score Attributes application->evaluation analysis Statistical Analysis of Scores evaluation->analysis

Caption: Logical flow of a quantitative descriptive sensory analysis.

Protocol Details:

  • Panel Selection and Training: A panel of individuals is selected and trained to identify and quantify specific sensory attributes of cosmetic products.

  • Attribute Definition: A lexicon of descriptive terms for sensory characteristics (e.g., spreadability, oiliness, tackiness, after-feel) is established.

  • Standardized Application: A precise amount of each test emollient is applied to a designated skin area on the panelists' forearms.

  • Evaluation and Scoring: Panelists evaluate each product based on the predefined attributes and score the intensity of each sensation on a linear scale.

  • Data Analysis: The collected data is statistically analyzed to determine the sensory profile of each emollient and to identify significant differences between them.

This guide provides a foundational comparison of TEGOSOFT® esters and their alternatives. For more in-depth analysis and specific formulation guidance, consulting the primary research literature is recommended.

References

Safety Operating Guide

Proper Disposal Procedures for TEGOSOFT® 189

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the specific disposal procedures for TEGOSOFT® 189 is not available in the provided search results. The Safety Data Sheets (SDS) found were for other products in the TEGOSOFT® line, and do not provide specific guidance for TEGOSOFT® 189.

For accurate and safe disposal of TEGOSOFT® 189, it is imperative to consult the official Safety Data Sheet provided by the manufacturer. This document will contain the necessary information regarding regulatory requirements, personal protective equipment (PPE), and environmental considerations specific to this chemical.

In the absence of a specific SDS for TEGOSOFT® 189, general best practices for laboratory chemical disposal should be followed. However, these are not a substitute for the manufacturer's specific instructions.

General Guidance for Chemical Disposal (Not Specific to TEGOSOFT® 189)

The following procedures are based on general laboratory safety protocols and information found for other TEGOSOFT® products. They are for informational purposes only and may not be applicable to TEGOSOFT® 189.

Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure appropriate PPE is worn. Based on information for similar products, this may include:

PPE CategorySpecific Recommendations
Hand Protection Nitrile, PVC, or other suitable chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection Laboratory coat or other protective clothing.
Spill Management

In the event of a spill, the following general steps can be taken:

  • Containment: Prevent the spill from spreading by using an absorbent material such as sand, earth, or a universal binder.

  • Absorption: Absorb the spilled material with the chosen absorbent.

  • Collection: Carefully collect the absorbed material into a suitable, labeled waste container.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials for disposal.

Waste Disposal Workflow

The following diagram illustrates a generalized workflow for chemical waste disposal in a laboratory setting.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste Stream (TEGOSOFT® 189) consult_sds Consult TEGOSOFT® 189 Safety Data Sheet (SDS) start->consult_sds Crucial First Step select_container Select Appropriate Waste Container consult_sds->select_container label_container Label Container (Contents, Date, Hazards) select_container->label_container collect_waste Collect Waste in Designated Container label_container->collect_waste store_waste Store in a Cool, Well-Ventilated Area collect_waste->store_waste transport Transport to Waste Management Facility store_waste->transport dispose Dispose According to Local Regulations transport->dispose

Caption: Generalized workflow for the safe disposal of laboratory chemical waste.

It is critical to obtain the Safety Data Sheet for TEGOSOFT® 189 to ensure compliance with all safety and environmental regulations. The information provided here is based on general chemical handling procedures and data for other related products and should not be considered a substitute for the manufacturer's specific guidelines.

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